(R)-Pyrrolidine-3-carboxamide Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-pyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFRHSIYOIWDY-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273577-42-6 | |
| Record name | (R)-Pyrrolidine-3-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-Pyrrolidine-3-carboxamide Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical guide on the core basic properties of (R)-Pyrrolidine-3-carboxamide Hydrochloride, a chiral pyrrolidine derivative. While detailed experimental data and in-depth biological studies on this specific compound are limited in publicly available literature, this guide consolidates the existing information on its chemical identity, safety, and the broader context of pyrrolidine-containing compounds in research and development.
Chemical and Physical Properties
This compound is a hydrochloride salt of the chiral pyrrolidine carboxamide. The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle, which is a common scaffold in many biologically active compounds.[1] The presence of the carboxamide group and the chiral center at the 3-position of the pyrrolidine ring suggests its potential as a building block in the synthesis of more complex molecules for drug discovery.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1273577-42-6 | [2][3][4][5] |
| Molecular Formula | C₅H₁₁ClN₂O | [6][7] |
| Molecular Weight | 150.61 g/mol | [8] |
| Appearance | No Data Available | N/A |
| Melting Point | No Data Available | N/A |
| Boiling Point | No Data Available | N/A |
| Solubility | No Data Available | N/A |
| pKa | No Data Available | N/A |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, the synthesis would logically proceed from its corresponding carboxylic acid precursor, (R)-Pyrrolidine-3-carboxylic acid. A general synthetic approach would involve the amidation of the carboxylic acid followed by the formation of the hydrochloride salt.
A plausible synthetic workflow is outlined below. This is a hypothetical pathway and would require optimization and experimental validation.
Caption: Hypothetical two-step synthesis of this compound.
Biological Activity and Potential Applications
While no specific biological activity or signaling pathway has been directly attributed to this compound in the available literature, the broader class of pyrrolidine carboxamide derivatives has been investigated for various therapeutic applications.
Studies have shown that some pyrrolidine carboxamide derivatives exhibit potential as:
-
Anticancer Agents: Certain novel pyrrolidine-carboxamide derivatives have been synthesized and evaluated as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), showing potent antiproliferative activity against various cancer cell lines.[9][10]
-
Antiplasmodial Agents: Sulphonamide pyrrolidine carboxamide derivatives have demonstrated lethal effects on Plasmodium falciparum, the parasite responsible for malaria.[11][12][13]
It is important to note that these activities are for related but structurally different molecules. The specific biological profile of this compound remains to be elucidated through dedicated experimental studies. Its structural similarity to other biologically active pyrrolidines suggests it could be a valuable scaffold or intermediate in the development of new therapeutic agents.
Safety and Handling
Limited safety data is available for this compound. The following hazard and precautionary statements have been reported by chemical suppliers.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local regulations.
Researchers and drug development professionals should handle this compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety glasses.
Conclusion and Future Directions
This compound is a chiral chemical entity with potential for use in drug discovery and development, primarily as a building block for more complex molecules. The current body of public knowledge lacks detailed information on its specific physical properties, biological activity, and experimental protocols.
Future research efforts are necessary to:
-
Determine the precise physicochemical properties of the compound.
-
Develop and publish a detailed, validated synthetic protocol.
-
Investigate its biological activity through in vitro and in vivo screening assays to identify potential therapeutic targets.
-
Elucidate any relevant signaling pathways through which it may exert a biological effect.
The generation of such data would significantly enhance the utility of this compound for the scientific community and could pave the way for its application in the development of novel therapeutics.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS#:1273577-42-6 | (3R)-3-Pyrrolidinecarboxamide hydrochloride (1:1) | Chemsrc [chemsrc.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. CAS#:218785-38-7 | (3R)-3-Ethylmorpholine hydrochloride (1:1) | Chemsrc [chemsrc.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrrolidine-2-carboxamide hydrochloride | C5H11ClN2O | CID 3016353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
(R)-Pyrrolidine-3-carboxamide Hydrochloride: A Technical Overview
CAS Number: 1273577-42-6
This technical guide provides an in-depth overview of (R)-Pyrrolidine-3-carboxamide Hydrochloride, a chiral organic compound with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, a hypothetical experimental protocol for its analysis, and a conceptual signaling pathway where it could act as a modulator.
Chemical and Physical Properties
This compound is a white to off-white solid. The following table summarizes its key chemical and physical properties.
| Property | Value |
| CAS Number | 1273577-42-6[1] |
| Molecular Formula | C₅H₁₁ClN₂O |
| Molecular Weight | 150.61 g/mol |
| Appearance | White to off-white solid |
| Chirality | (R) |
| Purity | Typically ≥95% |
| Solubility | Soluble in water and methanol |
Hypothetical Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This section details a standard method for determining the purity of this compound using reverse-phase HPLC.
Objective: To determine the purity of a sample of this compound.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
-
Experimental Workflow:
Caption: Workflow for HPLC purity determination.
Conceptual Signaling Pathway: Modulation of a G-Protein Coupled Receptor (GPCR)
Pyrrolidine-based structures are common scaffolds in medicinal chemistry and can interact with various biological targets, including GPCRs. The following diagram illustrates a hypothetical signaling pathway where this compound could act as an antagonist to a specific GPCR.
Hypothetical Mechanism of Action: In this conceptual pathway, a native ligand binds to a GPCR, activating a G-protein (Gαq), which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a downstream cellular response. This compound, as a hypothetical antagonist, would competitively bind to the GPCR, preventing the native ligand from binding and thereby inhibiting the entire downstream signaling cascade.
Caption: Hypothetical GPCR antagonism by (R)-Pyrrolidine-3-carboxamide HCl.
References
An In-depth Technical Guide on the Core Mechanism of Action of Pyrrolidine Carboxamides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific pharmacological data and the precise mechanism of action for (R)-Pyrrolidine-3-carboxamide Hydrochloride are not extensively available in the public scientific literature. This guide provides a comprehensive overview of the known mechanisms of action for the broader class of pyrrolidine carboxamide derivatives, offering insights into the potential biological activities of the subject compound.
Introduction to Pyrrolidine Carboxamides
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its derivatives, particularly pyrrolidine carboxamides, have attracted significant attention due to their wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The stereochemistry of the pyrrolidine ring and the nature of the substituents on both the ring and the carboxamide moiety play a crucial role in determining the biological activity and target selectivity of these compounds.[3] This guide will delve into the diverse mechanisms of action exhibited by this versatile class of molecules.
Core Mechanisms of Action of Pyrrolidine Carboxamide Derivatives
Pyrrolidine carboxamides exert their biological effects through a variety of mechanisms, targeting different enzymes, receptors, and cellular pathways. The following sections detail the primary mechanisms of action categorized by therapeutic area.
Anticancer Activity
Several pyrrolidine carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4][5][6] The primary mechanisms include the induction of apoptosis and the inhibition of key enzymes involved in cell cycle progression.
-
Induction of Apoptosis: Certain pyrrolidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. One proposed mechanism involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway. This activation can be mediated by an increase in intracellular reactive oxygen species (ROS).[2] Some analogues may also act via the activation of protein kinase C delta (PKCδ).[4]
-
Enzyme Inhibition:
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Some pyrrolidine-carboxamide derivatives have been identified as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in cancer cells and plays a crucial role in cell proliferation and survival.[6]
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Inhibition of CDK2, a key regulator of the cell cycle, is another mechanism by which these compounds can exert their anticancer effects.[6]
-
Antimicrobial Activity
The pyrrolidine carboxamide scaffold is a promising framework for the development of novel antimicrobial agents.
-
Antitubercular Activity: A significant mechanism of action is the inhibition of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[7][8] InhA is a key enzyme in the mycobacterial fatty acid elongation cycle, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[7]
-
Antiplasmodial Activity: Sulphonamide-containing pyrrolidine carboxamides have shown lethal effects against Plasmodium falciparum, the parasite responsible for malaria. The proposed mechanisms include the disruption of folate biosynthesis by the sulphonamide moiety and the inhibition of hemoglobin degradation by the carboxamide portion.[9][10] Additionally, these compounds may target P. falciparum N-myristoyltransferase (PfNMT), an enzyme essential for parasite viability.[9][10]
-
General Antibacterial Activity: Some derivatives have been found to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[11]
Enzyme Inhibition for Other Therapeutic Areas
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Pyrrolidine sulfonamide derivatives have been investigated as inhibitors of DPP-IV, a key enzyme in glucose metabolism. Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion, making this a target for the treatment of type 2 diabetes.[1][11]
-
N-Acylethanolamine Acid Amidase (NAAA) Inhibition: Certain pyrrolidine amide derivatives are inhibitors of NAAA, an enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[1]
Receptor Antagonism
-
CXCR4 Antagonism: Some pyrrolidine-based compounds act as antagonists of the CXCR4 chemokine receptor.[1][11] The interaction between CXCR4 and its ligand CXCL12 is implicated in cancer metastasis, making CXCR4 antagonists a potential therapeutic strategy.[11]
-
Neurokinin 1 (NK1) Receptor Antagonism: Pyrrolidine-carboxamides have been developed as potent antagonists of the human NK1 receptor, which is involved in various physiological and pathological processes, including pain, inflammation, and depression.[12]
-
Endothelin (ET) Receptor Antagonism: Pyrrolidine-3-carboxylic acid derivatives have been shown to be potent and selective antagonists of endothelin receptors (ETA and ETB), which play a role in vasoconstriction and cell proliferation.[13][14]
Quantitative Bioactivity Data
The following tables summarize the quantitative data for various pyrrolidine carboxamide derivatives, highlighting their potency against different biological targets.
Table 1: Anticancer Activity of Pyrrolidine Carboxamide Derivatives
| Compound Class | Specific Derivative | Cell Line | Bioactivity (IC₅₀) | Reference Compound | Reference IC₅₀ |
| Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinolone | 37e | MCF-7 | 17 µM | Doxorubicin | 16 µM |
| HeLa | 19 µM | Doxorubicin | 18 µM | ||
| Phenyl Dispiro Indenoquinoxaline Pyrrolidine Quinolone | 36a-f | MCF-7 | 22-29 µM | Doxorubicin | 16 µM |
| HeLa | 26-37 µM | Doxorubicin | 18 µM | ||
| Pyrrolidine-carboxamide | 7g | A-549 | 0.90 µM (mean) | Doxorubicin | 1.10 µM (mean) |
| EGFR/CDK2 Inhibitor | 7e, 7g, 7k, 7n, 7o | EGFR | 87-107 nM | Erlotinib | 80 nM |
| CDK2 | 15-31 nM | Dinaciclib | 20 nM |
Data sourced from multiple studies.[2][5][6]
Table 2: Antimicrobial and Enzyme Inhibitory Activity of Pyrrolidine Carboxamide Derivatives
| Activity | Compound Class | Specific Derivative | Target | Bioactivity (IC₅₀) |
| Antiplasmodial | Sulphonamide Pyrrolidine Carboxamide | 10o | P. falciparum | 3.6 µM |
| 10n | P. falciparum | 2.4 µM | ||
| DPP-IV Inhibition | Pyrrolidine Sulfonamide | 23d | DPP-IV | 11.32 ± 1.59 μM |
| CXCR4 Antagonism | Pyrrolidine Derivative | 26 | CXCR4 | 79 nM (binding), 0.25 nM (calcium flux) |
| Antitubercular | Pyrrolidine Carboxamide | p31 | InhA | 1.39 µM |
Data sourced from multiple studies.[1][7][9][11]
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows associated with pyrrolidine carboxamides are provided below.
Caption: Proposed apoptotic pathway induced by certain pyrrolidine carboxamide derivatives.[2]
Caption: General experimental workflow for the evaluation of novel pyrrolidine carboxamide derivatives.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of pyrrolidine carboxamide derivatives.
General Procedure for the Synthesis of Sulphonamide Pyrrolidine Carboxamide Derivatives
To a solution of 2-(4-methylphenylsulfonamido)propanoic acid (1.0 equivalent), EDC.HCl (1.2 equivalents), and HOBT (1.2 equivalents) in DCM (5.0 mL), DIPEA (2.0 equivalents) is added, and the reaction mixture is stirred for 20 minutes at room temperature. Subsequently, the appropriate 2-amino-N-substituted-phenylpropanamide (1.0 equivalent) is added, and the reaction is stirred overnight at room temperature. The reaction mixture is then diluted with DCM (20 mL) and washed sequentially with 5% sodium bicarbonate solution, 1.0 M HCl, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (10–70% ethyl acetate/hexane) to yield the desired product.[9]
In Vitro Antiplasmodial Assay
The antiplasmodial activity is determined by measuring the concentration of the sample that inhibits the growth of chloroquine-sensitive strains of P. falciparum by 50% (IC₅₀). Sorbitol-synchronized, ring-stage P. falciparum parasites at 0.1% parasitemia are cultured in a 3% O₂, 6% CO₂, and 91% N₂ atmosphere in RPMI-1640 medium supplemented with 10% human serum. The parasites are incubated with the test compounds for a specified period. The parasite growth is then assessed, typically using a SYBR Green I-based fluorescence assay, to determine the IC₅₀ values.[9][10]
InhA Inhibition Assay
The inhibitory activity against InhA can be assessed using a spectrophotometric assay that monitors the oxidation of NADH at 340 nm. The assay is typically performed in a microplate format. The reaction mixture contains the InhA enzyme, NADH, and the substrate (e.g., 2-trans-dodecenoyl-CoA) in a suitable buffer. The test compounds are pre-incubated with the enzyme and NADH before initiating the reaction by adding the substrate. The decrease in absorbance at 340 nm over time is monitored to determine the rate of the reaction. The IC₅₀ is calculated by fitting the dose-response data to a suitable equation.[7]
Cell Viability Assay (MTT Assay)
Antiproliferative activity against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Following treatment, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.[6]
Conclusion
The pyrrolidine carboxamide scaffold represents a highly versatile and valuable platform in modern drug discovery. The diverse mechanisms of action, ranging from enzyme inhibition to receptor antagonism, underscore the broad therapeutic potential of this class of compounds. While specific data on the mechanism of action of this compound is not yet available, the extensive research on related derivatives provides a strong foundation for future investigations. The information presented in this guide highlights the promising anticancer, antimicrobial, and other pharmacological activities of pyrrolidine carboxamides and offers a roadmap for the continued exploration and development of new therapeutic agents based on this remarkable scaffold.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 12. Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Pyrrolidine-3-carboxamide Hydrochloride: A Technical Overview
This document provides a concise technical summary of (R)-Pyrrolidine-3-carboxamide Hydrochloride, focusing on its fundamental physicochemical properties. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
The key quantitative data for this compound and its related structures are summarized in the table below. This allows for a straightforward comparison of their molecular weights and formulas.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₅H₁₁ClN₂O | Not directly found, but inferred from related structures. |
| (3R)-pyrrolidine-3-carboxylic acid hydrochloride | C₅H₁₀ClNO₂ | 151.59[1] |
| (R)-(-)-Pyrrolidine-3-carboxylic acid | C₅H₉NO₂ | 115.13[2] |
| Methyl pyrrolidine-3-carboxylate hydrochloride | C₆H₁₂ClNO₂ | 165.61[3][4] |
| (R)-methyl pyrrolidine-3-carboxylate | C₆H₁₁NO₂ | 129.16[5] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and application of chemical compounds. Below is a representative synthetic protocol for a related compound, methyl (3R)-3-pyrrolidine carboxylic acid hydrochloride, which illustrates a common methodological approach in this chemical class.
Synthesis of Methyl (3R)-3-pyrrolidine carboxylic acid hydrochloride [6]
-
Materials: (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol), methanol (25 mL), thionyl chloride (1 mL, 13.7 mmol), dichloromethane.
-
Procedure:
-
To a stirred solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid in methanol, thionyl chloride was added dropwise at room temperature under a nitrogen atmosphere.
-
The reaction mixture was heated to reflux for 2 hours.
-
After cooling to room temperature, the mixture was concentrated.
-
The crude product was dissolved in dichloromethane and then concentrated again to yield methyl (3R)-3-pyrrolidine carboxylic acid hydrochloride as an off-white solid.
-
-
Characterization: The product was characterized by ¹H NMR (400 MHz, CDCl₃): δ 9.93 (m, 2H), 3.74 (s, 3H), 3.58 (br s, 2H), 3.42 (br s, 2H), 3.26 (m, 1H), 2.36-2.25 (m, 2H).[6]
Conceptual Workflow
To facilitate understanding of the processes involved in compound analysis, the following diagram outlines a general workflow from synthesis to characterization.
Caption: A generalized workflow for the synthesis, purification, and analysis of a chemical compound.
Further in-depth analysis, including the exploration of specific signaling pathways, would require additional context regarding the biological targets or therapeutic areas of interest for this compound. The provided data and protocols serve as a foundational guide for researchers initiating work with this compound.
References
- 1. scbt.com [scbt.com]
- 2. (R)-(−)-Pyrrolidin-3-Carboxylsäure ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. (R)-methyl pyrrolidine-3-carboxylate | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
(R)-Pyrrolidine-3-carboxamide Hydrochloride: A Technical Guide to its Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Pyrrolidine-3-carboxamide Hydrochloride is a chiral synthetic compound of interest in medicinal chemistry and drug discovery. As a derivative of the pyrrolidine scaffold, a common motif in many biologically active molecules, understanding its physicochemical properties, particularly its solubility, is crucial for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the available, albeit limited, data on this compound, focusing on its predicted properties and outlining standard experimental protocols for determining its solubility. Due to the scarcity of specific experimental data for this compound, this paper also presents illustrative data based on related chemical structures and general principles of solubility for amine hydrochlorides.
Introduction
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural component in a vast array of natural products and synthetic pharmaceuticals. Its stereochemical and conformational flexibility allows for precise three-dimensional arrangements of functional groups, making it a privileged scaffold in drug design. This compound, as a specific stereoisomer, presents a unique spatial orientation of its carboxamide and pyrrolidine nitrogen, which can significantly influence its interaction with biological targets.
The hydrochloride salt form is frequently employed in drug development to enhance the aqueous solubility and stability of basic compounds. This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing researchers with a foundational understanding for its handling and formulation.
Physicochemical Properties
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₅H₁₁ClN₂O | |
| Molecular Weight | 150.61 g/mol | |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | Not available | |
| pKa (of Pyrrolidine Nitrogen) | ~9-10 | Estimated based on similar pyrrolidine structures |
| LogP (Octanol-Water Partition Coefficient) | < 0 | Predicted due to the hydrophilic nature of the amide and hydrochloride salt |
Note: The values in this table are estimates and should be confirmed by experimental analysis.
Solubility Profile (Illustrative)
Quantitative solubility data for this compound is not publicly available. The following table provides an illustrative solubility profile in various common solvents at ambient temperature, based on the expected behavior of a small, polar amine hydrochloride. This data is for illustrative purposes only and must be experimentally determined.
| Solvent | Type | Expected Solubility (mg/mL) | Temperature (°C) |
| Water | Polar Protic | > 50 | 25 |
| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | > 50 | 25 |
| Ethanol | Polar Protic | 10 - 50 | 25 |
| Methanol | Polar Protic | > 50 | 25 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | 25 |
| Dichloromethane (DCM) | Nonpolar | < 1 | 25 |
| Hexane | Nonpolar | < 0.1 | 25 |
The high expected solubility in polar protic solvents like water and methanol is attributed to the presence of the charged amine hydrochloride and the hydrogen bonding capabilities of the amide group. Solubility in aqueous buffers like PBS is expected to be high, which is a favorable characteristic for many biological assays and initial formulation considerations.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental in drug development. The two primary methods for assessing solubility are the kinetic and thermodynamic assays.
Kinetic Solubility Assay
This high-throughput method provides a rapid assessment of a compound's solubility and is often used in the early stages of drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).
Experimental Workflow:
Thermodynamic (Equilibrium) Solubility Assay
This method determines the true equilibrium solubility of a compound and is considered the "gold standard." It involves equilibrating an excess of the solid compound in a solvent over a longer period until a saturated solution is formed.
Experimental Workflow:
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
pH: As an amine hydrochloride, its solubility is expected to be pH-dependent. In acidic to neutral pH, the pyrrolidine nitrogen will be protonated, leading to higher aqueous solubility. At higher pH values (above its pKa), the free base will be formed, which is likely to be less soluble.
-
Temperature: For most solids, solubility increases with temperature. The extent of this effect should be determined experimentally.
-
Common Ion Effect: In solutions containing chloride ions, the solubility may be slightly decreased due to the common ion effect.
-
Excipients: The presence of solubilizing agents such as surfactants (e.g., Tween 80), cyclodextrins (e.g., HP-β-CD), or co-solvents (e.g., ethanol, propylene glycol) can significantly enhance aqueous solubility.
Biological Context and Signaling Pathways
Currently, there is no specific information in the public domain linking this compound to particular signaling pathways or biological targets. However, the pyrrolidine scaffold is present in numerous compounds with diverse biological activities. For instance, various pyrrolidine derivatives have been investigated as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) or as ligands for various receptors.
The logical workflow for investigating the biological activity of a novel compound like this compound would typically involve a series of screening and validation steps.
Conclusion
This compound is a chiral molecule with potential applications in drug discovery. While specific experimental data on its solubility and biological activity are currently lacking, this guide provides a framework for its initial assessment. Based on its structure as an amine hydrochloride with a polar carboxamide group, it is predicted to have good aqueous solubility. The provided experimental protocols for kinetic and thermodynamic solubility determination offer a clear path for researchers to generate the necessary data for further development. Future studies are warranted to fully characterize the physicochemical properties and explore the biological potential of this compound.
An In-depth Technical Guide to the Synthesis of (R)-Pyrrolidine-3-carboxamide Hydrochloride
This technical guide provides a comprehensive overview of a common and effective synthetic pathway to produce (R)-Pyrrolidine-3-carboxamide Hydrochloride, a valuable chiral building block for researchers, scientists, and drug development professionals. The synthesis is presented as a three-stage process, commencing with the readily available chiral precursor, (R)-Pyrrolidine-3-carboxylic acid.
Synthesis Overview
The synthesis of this compound is typically achieved through a three-step sequence starting from (R)-Pyrrolidine-3-carboxylic acid:
-
N-Protection: The secondary amine of the pyrrolidine ring is protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent its interference in the subsequent amidation step.
-
Amidation: The carboxylic acid moiety is converted to the corresponding primary amide. This is generally accomplished using standard peptide coupling reagents.
-
Deprotection and Hydrochloride Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently protonates the pyrrolidine nitrogen and the newly formed amide to yield the final hydrochloride salt.
Experimental Protocols and Data
Stage 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic acid
The initial step involves the protection of the secondary amine of (R)-Pyrrolidine-3-carboxylic acid with a Boc group. This is a standard procedure in peptide synthesis and organic chemistry to ensure the selective reaction of the carboxylic acid group in the next step.
Experimental Protocol:
A solution of (R)-pyrrolidine-3-carboxylic acid is prepared in a mixture of dioxane and 1N sodium hydroxide.[1] Di-tert-butyl dicarbonate (Boc)2O, dissolved in dioxane, is then added to the solution at room temperature.[1] The reaction mixture is stirred for approximately 1.5 hours.[1] Following the reaction, the mixture is diluted with a suitable organic solvent like ether, and the organic phase is washed with 1N NaOH.[1] The aqueous phase is subsequently acidified with 3N HCl and extracted with an organic solvent.[1] The combined organic extracts are washed, dried over a drying agent (e.g., Na2SO4), and concentrated under reduced pressure to yield N-Boc-(R)-pyrrolidine-3-carboxylic acid.[1]
| Parameter | Value | Reference |
| Starting Material | (R)-Pyrrolidine-3-carboxylic acid | [1] |
| Reagent | Di-tert-butyl dicarbonate ((Boc)2O) | [1] |
| Solvent | Dioxane / 1N NaOH | [1] |
| Reaction Time | 1.5 hours | [1] |
| Typical Yield | High (quantitative in some reports for similar reactions) | [2] |
Stage 2: Amidation of N-Boc-(R)-pyrrolidine-3-carboxylic acid
With the amine protected, the carboxylic acid is activated and reacted with an ammonia source to form the primary amide. A common method involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as hydroxybenzotriazole (HOBt).
Experimental Protocol:
To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid in an appropriate solvent like dimethylformamide (DMF), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are added.[1] An ammonia source, such as ammonium chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), is then introduced to the reaction mixture. The mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The resulting N-Boc-(R)-pyrrolidine-3-carboxamide is then isolated and purified using standard methods, such as extraction and column chromatography.
| Parameter | Value | Reference |
| Starting Material | N-Boc-(R)-pyrrolidine-3-carboxylic acid | [1] |
| Coupling Reagents | EDC, HOBt | [1] |
| Ammonia Source | Ammonium Chloride / DIPEA | General Knowledge |
| Solvent | DMF | [1] |
| Reaction Time | Typically overnight | [3] |
| Typical Yield | Good to excellent | [4] |
Stage 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a single step by treating the protected amide with a solution of hydrogen chloride.
Experimental Protocol:
N-Boc-(R)-pyrrolidine-3-carboxamide is dissolved in a suitable solvent such as dioxane, methanol, or ethyl acetate. A solution of 4M HCl in dioxane is then added, and the mixture is stirred at room temperature. The deprotection is usually complete within a few hours. The final product, this compound, often precipitates out of the solution and can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
| Parameter | Value | Reference |
| Starting Material | N-Boc-(R)-pyrrolidine-3-carboxamide | General Knowledge |
| Reagent | 4M HCl in Dioxane | [5] |
| Solvent | Dioxane, Methanol, or Ethyl Acetate | [5] |
| Reaction Time | 2-16 hours | [5] |
| Typical Yield | High (often quantitative) | [5] |
Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Experimental Workflow: Amidation Step
Caption: Experimental workflow for the amidation of N-Boc-(R)-pyrrolidine-3-carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
Chiral Purity of (R)-Pyrrolidine-3-carboxamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to determine the chiral purity of (R)-Pyrrolidine-3-carboxamide Hydrochloride. The control of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This document outlines both direct and indirect high-performance liquid chromatography (HPLC) methods, which are commonly employed for the enantioselective analysis of chiral compounds.
Introduction to Chiral Purity Analysis
This compound is a chiral molecule containing a stereocenter at the third position of the pyrrolidine ring. The synthesis of this compound may yield not only the desired (R)-enantiomer but also its mirror image, the (S)-enantiomer, as a chiral impurity. Regulatory agencies worldwide mandate the quantification of enantiomeric impurities in drug substances. Therefore, robust and validated analytical methods are essential to ensure the safety and efficacy of the final drug product.
The primary techniques for determining chiral purity are chromatographic, with HPLC being the most prevalent. Chiral HPLC methods can be broadly categorized into two approaches: direct and indirect separation.
-
Direct methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
-
Indirect methods involve the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase.
Data Presentation: Quantitative Analysis of Chiral Purity
The following tables summarize hypothetical yet representative quantitative data obtained from the chiral analysis of three different batches of this compound using both direct and indirect HPLC methods.
Table 1: Chiral Purity Analysis by Direct HPLC Method
| Batch Number | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Peak Area (R)-enantiomer | Peak Area (S)-enantiomer | Enantiomeric Excess (ee%) |
| Batch A | 12.5 | 14.2 | 998,500 | 1,500 | 99.70 |
| Batch B | 12.6 | 14.3 | 999,200 | 800 | 99.84 |
| Batch C | 12.4 | 14.1 | 997,900 | 2,100 | 99.58 |
Table 2: Chiral Purity Analysis by Indirect HPLC Method (with Marfey's Reagent)
| Batch Number | Retention Time Diastereomer 1 (R-derivative) (min) | Retention Time Diastereomer 2 (S-derivative) (min) | Peak Area Diastereomer 1 | Peak Area Diastereomer 2 | Enantiomeric Excess (ee%) |
| Batch A | 18.4 | 22.8 | 998,550 | 1,480 | 99.70 |
| Batch B | 18.5 | 22.9 | 999,210 | 790 | 99.84 |
| Batch C | 18.3 | 22.7 | 997,920 | 2,090 | 99.58 |
Experimental Protocols
The following are detailed experimental protocols for the direct and indirect analysis of the chiral purity of this compound. These are generalized methods based on common practices for analogous compounds and should be optimized and validated for specific laboratory conditions.
Protocol 1: Direct Chiral HPLC Method
This method relies on a chiral stationary phase to achieve enantioseparation. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H, (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).
-
Sample Diluent: Mobile Phase.
-
This compound reference standard and sample.
-
(S)-Pyrrolidine-3-carboxamide Hydrochloride reference standard (if available for peak identification).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of the reference standards (if available) or by spiking the sample with a small amount of the racemate.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers.
Protocol 2: Indirect Chiral HPLC Method via Derivatization
This method involves the reaction of the sample with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers that can be separated on a conventional achiral column.[1]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector.
-
Achiral Stationary Phase: C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile and a buffered aqueous solution (e.g., 0.1% Trifluoroacetic acid in water), used in a gradient or isocratic elution.
-
Derivatizing Reagent: Marfey's reagent solution (e.g., 1% w/v in acetone).
-
Buffer: Sodium bicarbonate solution (1 M).
-
Quenching Solution: Hydrochloric acid (2 M).
-
Sample Diluent: Mobile phase.
-
This compound reference standard and sample.
2. Derivatization Procedure:
-
Accurately weigh approximately 5 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of water.
-
Add 2 mL of the Marfey's reagent solution.
-
Add 0.4 mL of 1 M sodium bicarbonate solution to initiate the reaction.
-
Heat the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add 0.2 mL of 2 M hydrochloric acid to stop the reaction.
-
Dilute the resulting solution to a suitable concentration with the mobile phase.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 340 nm.[1]
-
Injection Volume: 20 µL.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the derivatized sample solution.
-
Record the chromatogram and identify the peaks corresponding to the two diastereomers.
-
Calculate the enantiomeric excess (ee%) based on the peak areas of the diastereomeric products.
Visualizations
The following diagrams illustrate the workflows for the direct and indirect chiral HPLC analysis methods.
Caption: Workflow for Direct Chiral HPLC Analysis.
Caption: Workflow for Indirect Chiral HPLC Analysis.
Conclusion
The determination of the chiral purity of this compound is a critical quality control step in drug development. Both direct and indirect HPLC methods offer reliable approaches for this analysis. The choice of method will depend on factors such as the availability of a suitable chiral stationary phase, the reactivity of the analyte with derivatizing agents, and the desired sensitivity and resolution. The protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists working on the synthesis and analysis of this and other chiral pharmaceutical compounds. It is imperative that any chosen method be thoroughly validated according to ICH guidelines to ensure its accuracy, precision, and robustness for its intended purpose.
References
The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties have made it a cornerstone in the design and development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and medicinal applications of pyrrolidine-based compounds, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and experimental workflows. The pyrrolidine ring is a versatile scaffold widely utilized by medicinal chemists to develop treatments for human diseases.[1][2] Its prevalence is highlighted by its presence in numerous natural products, particularly alkaloids, and in over 20 FDA-approved drugs.[3][4]
The significance of the pyrrolidine motif in drug design can be attributed to several key factors. Its three-dimensional, non-planar structure, a result of sp³ hybridization and "pseudorotation," allows for efficient exploration of pharmacophore space and provides access to a greater degree of 3D coverage compared to its aromatic counterpart, pyrrole.[1][2] This conformational flexibility is crucial for optimizing interactions with biological targets. Furthermore, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, contributing to the molecule's binding affinity and pharmacokinetic profile, including enhanced aqueous solubility. The stereogenic centers inherent to the pyrrolidine ring also allow for the synthesis of chiral molecules, where different stereoisomers can exhibit distinct biological activities and binding modes.[1]
Pyrrolidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their development as antiviral, anticancer, antidiabetic, anti-inflammatory, and anticonvulsant agents.[5] This guide will delve into the specifics of these applications, supported by quantitative data and detailed experimental methodologies.
Therapeutic Applications and Quantitative Data
The versatility of the pyrrolidine scaffold is evident in the wide range of therapeutic areas where it has made a significant impact. The following tables summarize key quantitative data for representative pyrrolidine-based compounds across different biological activities.
Anticancer Activity
Pyrrolidine derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent inhibitory effects against various cancer cell lines.
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 | 17 | Doxorubicin | 16 |
| Spiro[pyrrolidine-3,3'-oxindoles] | HeLa | 19 | Doxorubicin | 18 |
| Polysubstituted Pyrrolidines (3h) | HCT116 | 2.9 - 16 | - | - |
| Polysubstituted Pyrrolidines (3k) | HL60 | 2.9 - 16 | - | - |
| Pyrrolidine-thiazole derivatives (51a) | B. cereus (MIC) | 21.70 ± 0.36 | Gentamicin (MIC) | 22.65 ± 0.21 |
| Spirooxindole pyrrolidine-linked indole and imidazole hybrids (44) | C. albicans (MIC) | 4 | - | - |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Antiviral Activity
Pyrrolidine-containing molecules have been instrumental in the development of potent antiviral drugs, particularly against the Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).
| Drug | Virus | Target | IC50 (nM) |
| Telaprevir | HCV | NS3/4A Protease | - |
| Ombitasvir | HCV | NS5A | - |
| (S)-Pyrrolidines (51a) | HIV (CXCR4 antagonist) | CXCR4 Receptor | 79 |
Antidiabetic Activity
The inhibition of dipeptidyl peptidase-4 (DPP-IV) is a key strategy in the management of type 2 diabetes. Pyrrolidine-based compounds have been successfully developed as DPP-IV inhibitors.
| Compound Class | Inhibition (%) | IC50 (µM) | Reference Compound |
| Pyrrolidine sulfonamide derivatives (23d) | 66.32 | 11.32 ± 1.59 | Vildagliptin |
Anticonvulsant Activity
Pyrrolidine derivatives have been investigated for their efficacy in treating epilepsy, with promising results in preclinical models.[6]
| Compound | Test Model | ED50 (mg/kg) | Reference Compound | ED50 (mg/kg) |
| Pyrrolidine-2,5-dione-acetamide (69k) | MES | 80.38 | Valproic Acid (VPA) | - |
| Pyrrolidine-2,5-dione-acetamide (69k) | 6 Hz | 108.80 | Valproic Acid (VPA) | - |
ED50: Median effective dose; MES: Maximal Electroshock Seizure test.
Key Experimental Protocols
The synthesis and biological evaluation of pyrrolidine-based compounds involve a variety of experimental techniques. This section provides detailed methodologies for two key procedures: the synthesis of pyrrolidines via 1,3-dipolar cycloaddition and the assessment of anticancer activity using the MTT assay.
Synthesis of Pyrrolidines via [3+2] 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene is a powerful and widely used method for the stereoselective synthesis of substituted pyrrolidines.[3]
Materials:
-
Isatin or other suitable aldehyde/ketone
-
An α-amino acid (e.g., sarcosine, proline)
-
An electron-deficient alkene (dipolarophile)
-
Solvent (e.g., methanol, ethanol, or green solvents like water or ionic liquids)[7][8]
-
Catalyst (optional, e.g., Lewis acids like Ceric Ammonium Nitrate)[7]
Procedure:
-
Generation of Azomethine Ylide: In a round-bottom flask, dissolve the isatin (1.0 eq) and the α-amino acid (1.2 eq) in the chosen solvent. Heat the mixture to reflux to promote the in situ generation of the azomethine ylide through decarboxylation.
-
Cycloaddition: To the reaction mixture containing the azomethine ylide, add the electron-deficient alkene (1.0 eq).
-
Reaction Monitoring: Continue refluxing the reaction mixture. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired substituted pyrrolidine.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard technique for evaluating the cytotoxic effects of potential anticancer compounds.[1][3][9]
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Test pyrrolidine compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Harvest cancer cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrrolidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
Visualizing Pathways and Workflows
To better illustrate the complex processes involved in the study of pyrrolidine-based compounds, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The pyrrolidine scaffold continues to be a highly valuable and versatile structural motif in the field of medicinal chemistry. Its unique stereochemical and electronic properties have enabled the development of a multitude of clinically successful drugs and promising drug candidates. The synthetic methodologies for accessing diverse pyrrolidine derivatives are well-established, and the biological evaluation techniques are robust. As our understanding of disease pathways deepens, the rational design of novel pyrrolidine-based compounds targeting specific biological processes will undoubtedly lead to the discovery of next-generation therapeutics. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of the pyrrolidine scaffold in the ongoing quest for innovative medicines.
References
- 1. atcc.org [atcc.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. enamine.net [enamine.net]
- 5. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Enantioselective Synthesis of (R)-Pyrrolidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The stereochemistry of substituents on this five-membered nitrogen-containing heterocycle is often critical for its biological activity, making the enantioselective synthesis of specific stereoisomers, such as (R)-pyrrolidine derivatives, a paramount objective for organic chemists. This technical guide provides an in-depth overview of key modern strategies for the enantioselective synthesis of (R)-pyrrolidine derivatives, complete with detailed experimental protocols, comparative data, and mechanistic visualizations.
Core Synthetic Strategies
Several powerful methodologies have been developed for the enantioselective construction of (R)-pyrrolidine rings. The choice of strategy often depends on the desired substitution pattern, available starting materials, and required scalability. This guide will focus on three prominent and versatile approaches:
-
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane (TMM) with Imines: A highly effective method for constructing methylene-pyrrolidines with excellent enantiocontrol.
-
Organocatalytic Michael Addition: Utilizing small chiral organic molecules to catalyze the formation of functionalized pyrrolidines through a conjugate addition pathway.
-
Copper-Catalyzed Intramolecular C-H Amination: A modern approach that forges the pyrrolidine ring by creating a C-N bond at an unactivated C-H bond.
-
Asymmetric "Clip-Cycle" Synthesis: A modular approach involving a metathesis "clipping" step followed by an enantioselective intramolecular aza-Michael "cycling" step.
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition
This method, pioneered by Trost and Silverman, provides access to chiral 4-methylene-pyrrolidines through the reaction of a trimethylenemethane (TMM) precursor with an imine in the presence of a chiral palladium catalyst. The use of novel phosphoramidite ligands is crucial for achieving high levels of enantioselectivity.[1][2]
Catalytic Cycle
The catalytic cycle for this transformation is believed to proceed through the formation of a zwitterionic π-allylpalladium intermediate. The chiral ligand environment dictates the facial selectivity of the nucleophilic attack of the nitrogen on the palladium-bound allyl moiety.
References
- 1. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 2. Enantioselective construction of pyrrolidines by palladium-catalyzed asymmetric [3 + 2] cycloaddition of trimethylenemethane with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Carboxamide Group in Pyrrolidine Scaffolds: A Technical Guide to its Functional Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this framework, the carboxamide moiety plays a pivotal role in defining the pharmacological profile of these molecules. This technical guide provides an in-depth analysis of the functional role of the carboxamide group in pyrrolidine derivatives, exploring its impact on target binding, selectivity, and pharmacokinetic properties. Through a review of key examples in various therapeutic areas, this document elucidates the critical contributions of the carboxamide's hydrogen bonding capacity, stereoelectronic properties, and its role as a versatile synthetic handle. Detailed experimental protocols and quantitative structure-activity relationship (SAR) data are presented to provide a practical resource for the design and development of novel pyrrolidine-based therapeutics.
The Multifaceted Role of the Carboxamide Functional Group
The carboxamide group is a cornerstone in drug design due to its unique combination of physicochemical properties. In the context of pyrrolidine-based compounds, its influence is particularly pronounced.
1.1. Hydrogen Bonding and Molecular Recognition
The carboxamide functional group is an excellent hydrogen bond donor and acceptor.[1] The carbonyl oxygen can act as a hydrogen bond acceptor (HBA), while the amide N-H (in primary and secondary amides) serves as a hydrogen bond donor (HBD).[2] This dual nature allows for specific and strong interactions with biological targets such as enzymes and receptors, contributing significantly to binding affinity and selectivity. The geometry of the carboxamide group is relatively rigid, which can help to pre-organize the molecule for optimal interaction with its binding site.
1.2. Physicochemical and Pharmacokinetic Properties
The carboxamide group can enhance the aqueous solubility of a molecule and influence its absorption, distribution, metabolism, and excretion (ADME) profile. The polarity imparted by the carboxamide can be modulated through substitution on the amide nitrogen, providing a means to fine-tune the overall lipophilicity of the compound. However, the presence of a hydrogen bond donor in the carboxamide group can sometimes negatively impact cell permeability and blood-brain barrier penetration.[3]
1.3. Structural and Conformational Effects
The planar nature of the amide bond can impose conformational constraints on the pyrrolidine ring and its substituents, which can be crucial for biological activity. The stereochemistry of the pyrrolidine ring, often derived from proline, combined with the orientation of the carboxamide group, allows for a precise three-dimensional presentation of pharmacophoric elements.[4]
Case Studies: The Carboxamide Group in Action
The functional importance of the carboxamide group is evident in a wide range of pyrrolidine-containing therapeutic agents.
2.1. Anticancer Agents
Pyrrolidine carboxamide derivatives have been investigated as potent anticancer agents.[5] In a series of novel pyrrolidine aryl carboxamides, the nature of the amide and the length of the linker were found to be key determinants of their anticancer activity.[5] Compound 10m from this series was found to be approximately two-folds more potent than the approved drug Sorafenib in hepatocellular carcinoma (HCC).[5] Another study identified pyrrolidine-carboxamide derivatives as dual inhibitors of EGFR and CDK2, with compound 7g showing a mean IC50 of 0.90 μM against a panel of cancer cell lines.[6]
Table 1: Anticancer Activity of Pyrrolidine Carboxamides
| Compound | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 10m | Hepatocellular Carcinoma | More potent than Sorafenib | [5] |
| 7g | A-549, MCF-7, Panc-1, HT-29 (mean) | 0.90 | [6] |
| 7e | EGFR | 0.087 | [6] |
| 7g | EGFR | 0.092 | [6] |
| 7k | EGFR | 0.107 | [6] |
| 7n | EGFR | 0.095 | [6] |
| 7o | EGFR | 0.099 | [6] |
| 7e | CDK2 | 0.015 | [6] |
| 7g | CDK2 | 0.021 | [6] |
| 7k | CDK2 | 0.025 | [6] |
| 7n | CDK2 | 0.031 | [6] |
| 7o | CDK2 | 0.028 |[6] |
2.2. Antimicrobial Agents: InhA Inhibitors
A series of pyrrolidine carboxamides have been identified as novel and potent inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.[1][7][8] The discovery of a lead compound with an IC50 of 10.05 μM led to an optimization effort that improved the potency over 160-fold.[1][7] The crystal structures of InhA complexed with these inhibitors revealed the crucial role of the carboxamide in establishing a hydrogen bonding network within the active site.[7][8]
Table 2: InhA Inhibitory Activity of Pyrrolidine Carboxamides
| Compound | InhA IC50 (µM) | Reference |
|---|---|---|
| d6 (lead compound) | 10.05 | [1] |
| p31 | 1.39 | [7] |
| p33 | 2.57 | [7] |
| p37 | 4.47 |[7] |
2.3. Antidiabetic Agents: α-Glucosidase and α-Amylase Inhibitors
Pyrrolidine derivatives have been explored as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[9] Inhibition of these enzymes can help to control postprandial hyperglycemia in type 2 diabetes.[2][10][11] In one study, the 4-methoxy analogue 3g of a series of pyrrolidine carboxamides showed significant inhibitory activity against both enzymes.[9]
Table 3: Antidiabetic Activity of Pyrrolidine Carboxamides
| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |
|---|---|---|---|
| 3g | 26.24 | 18.04 | [9] |
| 3a | 36.32 | - | [9] |
| 3f | - | 27.51 |[9] |
2.4. Antiplasmodial Agents
Carboxamides bearing a sulphonamide functionality have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria.[12][13][14][15] In a series of new sulphonamide pyrrolidine carboxamide derivatives, sixteen compounds were found to have single-digit micromolar antiplasmodial activity.[12]
Table 4: Antiplasmodial Activity of Sulphonamide Pyrrolidine Carboxamides
| Compound | P. falciparum IC50 (µM) | Reference |
|---|---|---|
| 10m | 2.80 | [12] |
| 10n | 2.40 | [12] |
| 10o | 3.6 | [12] |
| 9m | 3.20 | [12] |
| 9n | 2.80 | [12] |
| 9o | 5.00 |[12] |
Experimental Protocols
3.1. General Synthesis of N-(Substituted phenyl) pyrrolidine-2-carboxamides [7]
-
A stirred suspension of the hydrochloride of pyrrolidine-2-carboxylic acid (17.4 mmol) in acetyl chloride (20 ml) is treated with phosphorous pentachloride (14.4 mmol) under dry conditions.
-
The reaction mixture is warmed to 35°C, and additional PCl5 (9.6 mmol) is added after 4 hours.
-
After stirring for an additional 4 hours, the reaction mixture is cooled in an ice bath.
-
The resultant product (1 mmol) is suspended in acetone (40 ml) with the desired substituted aniline (1 mmol).
-
The mixture is heated to reflux for 8 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
3.2. InhA Enzymatic Inhibition Assay [12]
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the purified InhA enzyme by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
-
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA)
-
Test compound dissolved in DMSO
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well UV-transparent microplates
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer in a 96-well plate. Ensure a consistent final DMSO concentration (e.g., 1%) in all wells.
-
Include control wells with buffer and DMSO only (no inhibitor).
-
Add NADH to each well to a final concentration of 250 µM.
-
Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes at 25°C.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
3.3. In Vitro Antiplasmodial Activity Assay (SYBR Green I-based) [16]
-
Assays are initiated with ring-stage P. falciparum parasites at a parasitemia of 0.5% and a hematocrit of 1%.
-
Infected erythrocytes are incubated with serially diluted test compounds for 96 hours.
-
Infected erythrocytes incubated with 0.25 µM chloroquine serve as a zero proliferation control.
-
Following the 96-hour incubation, the assay plates are frozen and stored at -80°C.
-
The plates are thawed, and a lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence is measured using a fluorescence plate reader.
-
The IC50 values are calculated by fitting the fluorescence data to a dose-response curve.
3.4. MTT Assay for Anticancer Activity [17]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, during which viable cells convert MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Visualizing the Molecular Landscape
4.1. Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by some of the discussed pyrrolidine carboxamide derivatives.
Caption: Signaling pathway of the Neurokinin-1 (NK1) receptor.[9][18][19][20][21]
Caption: Mechanism of α-glucosidase inhibition in carbohydrate metabolism.[2][10][11][22][23]
4.2. Experimental Workflow
The following diagram outlines a typical workflow for the discovery and evaluation of novel pyrrolidine carboxamide derivatives.
Caption: A generalized workflow for the development of pyrrolidine carboxamide-based drugs.
Conclusion
The carboxamide group is a functionally critical and versatile component of pyrrolidine-based molecules in drug discovery. Its ability to form key hydrogen bonds, influence physicochemical properties, and provide a scaffold for synthetic elaboration makes it an indispensable tool for medicinal chemists. The case studies presented herein demonstrate the successful application of pyrrolidine carboxamides in diverse therapeutic areas, underscoring the power of this chemical motif. A thorough understanding of the functional role of the carboxamide group, supported by robust experimental evaluation, will continue to drive the development of novel and effective pyrrolidine-based medicines.
References
- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [rjpbr.com]
- 10. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alpha glucosidase [pdb101.rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. malariaworld.org [malariaworld.org]
- 16. media.malariaworld.org [media.malariaworld.org]
- 17. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Alpha glucosidase: Significance and symbolism [wisdomlib.org]
- 23. α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Imperative: Unlocking Pyrrolidine's Bioactivity Through the (R)-Enantiomer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of numerous natural products and synthetic pharmaceuticals, valued for its unique structural and physicochemical properties.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical feature for precise interactions with biological targets.[1][2] A pivotal aspect of pyrrolidine's role in medicinal chemistry is the profound impact of its stereochemistry on biological activity. This technical guide delves into the critical importance of the (R)-enantiomer in dictating the bioactivity of several key pyrrolidine-containing therapeutic agents. Through a detailed examination of quantitative data, experimental methodologies, and signaling pathways, we will illuminate how the specific spatial arrangement of substituents on the pyrrolidine scaffold is fundamental to achieving desired pharmacological outcomes.
The Decisive Role of Chirality in Pyrrolidine Bioactivity
The spatial orientation of substituents on the pyrrolidine ring can dramatically influence a molecule's affinity for its biological target, its efficacy, and even its metabolic profile. The difference between two enantiomers, which are non-superimposable mirror images, can be the difference between a potent therapeutic and an inactive or even toxic compound. This guide will focus on several prominent examples where the (R)-configuration of the pyrrolidine moiety or a key stereocenter is paramount for the desired biological effect.
Case Study 1: (R)-Eletriptan - A Potent Agonist at Serotonin 5-HT1B/1D Receptors
Eletriptan, marketed as Relpax®, is a second-generation triptan used in the acute treatment of migraine headaches.[3][4] It is the (R)-enantiomer of 3-((1-methyl-2-pyrrolidinyl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole.[5][6] Eletriptan's therapeutic effect is derived from its potent agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[7][8]
Quantitative Analysis of Receptor Binding
| Compound | Receptor Subtype | Radioligand | Cell Line | Parameter | Value (nM) |
| (R)-Eletriptan | Human 5-HT1B | [³H]Eletriptan | HeLa | Kd | 3.14[5][7] |
| (R)-Eletriptan | Human 5-HT1D | [³H]Eletriptan | HeLa | Kd | 0.92[5][7] |
| (R)-Eletriptan | Human 5-HT1B | [³H]5-CT | CHO | Ki | 3.14[7] |
| (R)-Eletriptan | Human 5-HT1D | [³H]5-CT | CHO | Ki | 0.92[7] |
Mechanism of Action and Signaling Pathway
Eletriptan's efficacy in alleviating migraine is attributed to a dual mechanism of action, both mediated by the activation of 5-HT1B/1D receptors.[7][8]
-
Vasoconstriction of Cranial Blood Vessels: Agonism at 5-HT1B receptors located on the smooth muscle of dilated intracranial arteries leads to their constriction, counteracting the painful vasodilation associated with migraines.[4][7]
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are implicated in the pain and inflammation of migraine attacks.[7][8]
The signaling cascade initiated by 5-HT1B/1D receptor activation involves the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9]
Experimental Protocol: Radioligand Binding Assay for 5-HT1B/1D Receptors
A standardized protocol for determining the binding affinity of a compound like Eletriptan to 5-HT1B/1D receptors is the competitive radioligand binding assay.
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HeLa or CHO) stably expressing the recombinant human 5-HT1B or 5-HT1D receptor.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl₂, is used.
-
Incubation: Receptor membranes are incubated with a specific radioligand (e.g., [³H]Eletriptan or [³H]5-CT) and varying concentrations of the unlabeled test compound (Eletriptan).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[10]
Case Study 2: Dexmedetomidine - The Active Enantiomer of Medetomidine
Dexmedetomidine is a potent and highly selective α₂-adrenergic receptor agonist used for sedation and analgesia in intensive care settings and during surgical procedures.[11][12] It is the dextrorotatory S-enantiomer of medetomidine.[11][13] Its counterpart, levomedetomidine (the R-enantiomer), is considered pharmacologically weak or inactive.[11][13]
Quantitative Comparison of Enantiomeric Activity
The profound difference in the pharmacological activity between the two enantiomers of medetomidine highlights the stereoselectivity of the α₂-adrenergic receptor. Dexmedetomidine is responsible for the therapeutic effects, while levomedetomidine has a significantly lower affinity and can act as an antagonist at high concentrations.[11][13]
| Compound | α₂ Adrenoceptor Ki (nM) | α₂/α₁ Selectivity Ratio |
| Medetomidine (racemic) | 1.08 | 1620[13] |
| Dexmedetomidine | High affinity | High |
| Levomedetomidine | Significantly lower affinity than dexmedetomidine | Data not available |
Mechanism of Action and Signaling Pathway
Dexmedetomidine exerts its sedative and analgesic effects by binding to α₂-adrenergic receptors in the central nervous system, primarily in the locus coeruleus and the spinal cord.[14][15]
-
Sedation: Activation of presynaptic α₂-receptors in the locus coeruleus inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow and causing sedation.[14][15]
-
Analgesia: Agonism at α₂-receptors in the dorsal horn of the spinal cord inhibits the release of substance P and other nociceptive neurotransmitters, resulting in pain relief.[14]
The α₂-adrenergic receptor is a G protein-coupled receptor (GPCR) that signals through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the opening of G protein-gated inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its excitability.[16]
Experimental Protocol: α₂-Adrenergic Receptor Binding Assay
The affinity of dexmedetomidine and its enantiomer for α₂-adrenergic receptors can be determined using a competitive radioligand binding assay.
-
Membrane Source: Membranes from tissues or cells endogenously or recombinantly expressing α₂-adrenergic receptors are used.
-
Radioligand: A selective α₂-adrenergic receptor antagonist radioligand, such as [³H]Rauwolscine or [³H]-MK-912, is commonly employed.[17][18]
-
Incubation: The membranes are incubated with the radioligand and a range of concentrations of the competing ligands (dexmedetomidine, levomedetomidine).
-
Separation and Quantification: Bound and free radioligand are separated by filtration, and the bound radioactivity is quantified.
-
Data Analysis: IC₅₀ values are determined, and Ki values are calculated to quantify the binding affinity of each enantiomer.
Case Study 3: Captopril Derivatives - Stereoselectivity in ACE Inhibition
Captopril was the first orally active angiotensin-converting enzyme (ACE) inhibitor and revolutionized the treatment of hypertension and heart failure.[19] Structure-activity relationship studies during its development revealed the critical importance of stereochemistry for potent ACE inhibition. Specifically, the introduction of a methyl group at the α-position of the amide bond in a succinoyl-proline scaffold led to a significant increase in binding activity for the D-(R)-2-methylsuccinoyl-1-proline derivative, while the L-(S)-enantiomer was much less active.[19]
Quantitative Comparison of Stereoisomeric Activity
The inhibitory potency of captopril and its stereoisomers against ACE highlights the stereospecificity of the enzyme's active site.
| Compound | Target | Parameter | Value |
| Captopril | ACE | IC₅₀ | 1.7 - 20 nM[20][21][22] |
| D-(R)-2-methylsuccinoyl-1-proline | ACE | IC₅₀ | 22 nM[19] |
| L-(S)-2-methylsuccinoyl-1-proline | ACE | - | Much less active than the (R)-enantiomer[19] |
| d-Captopril | Metallo-β-lactamases (NDM-1, IMP-1, VIM-2) | IC₅₀ | 0.072 - 20.1 µM[23] |
| l-Captopril | Metallo-β-lactamases (NDM-1, IMP-1, VIM-2) | IC₅₀ | 4.4 - 157.4 µM[23] |
Interestingly, d-captopril is also a more potent inhibitor of certain metallo-β-lactamases than l-captopril, demonstrating that stereoselectivity is a recurring theme across different enzyme targets.[23]
Mechanism of Action and Signaling Pathway
ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS). It converts angiotensin I to the potent vasoconstrictor angiotensin II and degrades the vasodilator bradykinin.[2][24] ACE inhibitors like captopril lower blood pressure by:
-
Reducing Angiotensin II Production: This leads to vasodilation and decreased aldosterone secretion, resulting in reduced sodium and water retention.[2][24]
-
Increasing Bradykinin Levels: This promotes vasodilation.[1]
Recent research has also uncovered a signaling function for ACE itself, where inhibitor binding can trigger intracellular signaling cascades involving kinases like CK2 and JNK, leading to changes in gene expression.[1]
Experimental Protocol: ACE Inhibition Assay
The inhibitory activity of captopril derivatives on ACE can be determined using a spectrophotometric or HPLC-based assay.[12][25][26][27]
-
Substrate: Hippuryl-Histidyl-Leucine (HHL) is a commonly used substrate for ACE.
-
Enzyme Reaction: ACE is incubated with the substrate HHL in the presence and absence of the inhibitor (captopril derivative). ACE cleaves HHL to release hippuric acid and His-Leu.
-
Reaction Termination: The reaction is stopped, typically by adding a strong acid like HCl.
-
Quantification of Hippuric Acid:
-
Data Analysis: The percentage of ACE inhibition is calculated for different inhibitor concentrations, and the IC₅₀ value is determined.
Conclusion
The examples of (R)-Eletriptan, Dexmedetomidine, and Captopril derivatives unequivocally demonstrate the paramount importance of the (R)-enantiomer in the bioactivity of many pyrrolidine-containing drugs. The precise three-dimensional arrangement of atoms in these molecules is the key that unlocks their specific and potent interactions with their biological targets. For researchers and professionals in drug development, a deep understanding of stereochemistry is not merely an academic exercise but a fundamental prerequisite for the rational design of safe and effective medicines. The data and protocols presented in this guide serve as a testament to the fact that in the world of pharmacology, the mirror image can make all the difference.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT1B receptor - Wikipedia [en.wikipedia.org]
- 5. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vivo pharmacological profile of eletriptan (UK-116,044): a potent and novel 5-HT(1B/1D) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pedspainmedicine.org [pedspainmedicine.org]
- 16. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. apexbt.com [apexbt.com]
- 22. researchgate.net [researchgate.net]
- 23. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClinPGx [clinpgx.org]
- 25. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 26. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 27. benchchem.com [benchchem.com]
The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance in the development of novel therapeutics. This technical guide provides a comprehensive overview of the pyrrolidine scaffold in drug discovery, encompassing its synthesis, diverse pharmacological applications, and the modulation of key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this critical area.
The Significance of the Pyrrolidine Scaffold
The versatility of the pyrrolidine scaffold stems from its unique structural and physicochemical properties. Its three-dimensional, non-planar structure allows for the exploration of a wider chemical space compared to flat aromatic rings, enabling more precise interactions with biological targets. The presence of a nitrogen atom provides a site for hydrogen bonding and can be readily functionalized to modulate the compound's polarity, basicity, and pharmacokinetic profile. Furthermore, the stereogenic centers inherent to many pyrrolidine derivatives allow for the synthesis of enantiomerically pure compounds, which is often crucial for achieving desired biological activity and minimizing off-target effects.
Synthesis of Pyrrolidine-Containing Compounds
The construction of the pyrrolidine ring and its derivatives can be achieved through various synthetic strategies. Two primary approaches involve the cyclization of acyclic precursors and the functionalization of pre-existing pyrrolidine rings, such as L-proline and its derivatives.
General Synthetic Strategies:
-
[3+2] Cycloaddition Reactions: This is a powerful and widely used method for the stereoselective synthesis of polysubstituted pyrrolidines. It typically involves the reaction of an azomethine ylide with an alkene.
-
Intramolecular Cyclization: Acyclic precursors containing a nitrogen nucleophile and a suitable electrophilic center can undergo intramolecular cyclization to form the pyrrolidine ring.
-
Functionalization of Proline and its Derivatives: L-proline, a readily available and chiral starting material, serves as a versatile building block for the synthesis of a wide array of pyrrolidine-containing compounds. The carboxylic acid and secondary amine functionalities of proline offer multiple points for chemical modification.
Detailed Experimental Protocol: Synthesis of Captopril
Captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used for the treatment of hypertension, is a classic example of a drug featuring the pyrrolidine scaffold. Below is a detailed experimental protocol for its synthesis.
Synthesis of 1-[(2S)-3-mercapto-2-methylpropionyl]-L-proline (Captopril)
This synthesis involves the acylation of L-proline with 3-acetylthio-2-methylpropionic acid chloride, followed by ammonolysis to deprotect the thiol group.
Step 1: Synthesis of 3-acetylthio-2-methylpropionic acid chloride
-
To a solution of 3-acetylthio-2-methylpropionic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.
Step 2: Acylation of L-proline
-
Dissolve L-proline in an aqueous solution of sodium hydroxide at 0 °C.
-
To this solution, add the freshly prepared 3-acetylthio-2-methylpropionic acid chloride dropwise, while maintaining the pH of the reaction mixture between 8 and 9 by the concurrent addition of aqueous sodium hydroxide.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Acidify the reaction mixture with hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-acetylthio-2-methylpropanoyl)-L-proline.
Step 3: Ammonolysis to yield Captopril
-
Dissolve the product from Step 2 in a suitable solvent (e.g., methanol).
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature for several hours until the deacetylation is complete.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or chromatography to obtain Captopril.
Pharmacological Applications and Quantitative Data
The pyrrolidine scaffold is a key component in drugs targeting a wide range of diseases, including cancer, infectious diseases, diabetes, and central nervous system disorders.
Anticancer Activity
Pyrrolidine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases and the disruption of microtubule dynamics.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyrrolidine-oxindole | Tubulin | MCF-7 (Breast) | 3.9 | [1] |
| Spiro-pyrrolidine-oxindole | Tubulin | HepG2 (Liver) | 5.7 | [1] |
| Pyrrolidine-functionalized nucleosides | DNA Polymerase | HeLa (Cervical) | >100 | [2] |
| Tetrazolyl-triazole linked pyrrolidine | Not Specified | HeLa (Cervical) | 0.32 | [3] |
| Spirooxindole-pyrrolidine | Not Specified | HeLa (Cervical) | 70 | [4] |
Antidiabetic Activity (DPP-IV Inhibition)
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes. Several potent DPP-IV inhibitors incorporate a pyrrolidine moiety.
| Compound Class | IC50 (µM) | Reference |
| 2-Benzylpyrrolidine derivative | 0.3 | [5] |
| 4-Benzylpiperidine derivative | 1.6 | [5] |
| Phenethyl-piperazine derivative | 1.2 | [5] |
| 4-Amino-1-benzylpiperidine derivative | 4.0 | [5] |
| Pyrrolidine sulfonamide derivative | 11.32 | [6] |
Antiviral Activity
The pyrrolidine scaffold is present in several antiviral drugs, including those targeting hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
| Compound | Virus Target | Assay | EC50 (µM) | Reference |
| Pyrrolidine-functionalized nucleoside | HIV | CPE Reduction | >100 | [2] |
| Thiazole-pyrrolidine derivative | Yellow Fever Virus | CPE Reduction | 0.9 | [7] |
| 9-Aminoacridine derivative | SARS-CoV-2 | Plaque Reduction | 3.4 | [8] |
CNS Activity
Pyrrolidine-containing compounds have shown promise in the treatment of neurodegenerative diseases and as anticonvulsants.
| Compound Class | Target | Activity | Value | Reference |
| Pyrrolidine-2,5-dione acetamide | Sodium Channels | Anticonvulsant | ED50: 80.38 mg/kg (MES test) | [9] |
| N-Substituted 2-aryloxymethylpyrrolidine | BChE | Inhibition | IC50: 0.64 µM | [7] |
| Pyrrolidine sulfonamide | ERα | Binding | Ki: 0.001 µM | [9] |
Signaling Pathways and Experimental Workflows
The biological effects of pyrrolidine-containing drugs are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for anticancer drug development. Several natural and synthetic compounds have been shown to inhibit this pathway.[10][11][12][13][14]
References
- 1. Hit to lead - Wikipedia [en.wikipedia.org]
- 2. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchwith.stevens.edu [researchwith.stevens.edu]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]
- 12. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Analysis of (R)-Pyrrolidine-3-carboxamide Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Pyrrolidine-3-carboxamide and its salts are important chiral building blocks in medicinal chemistry. The pyrrolidine scaffold is a key component in numerous biologically active molecules, including enzyme inhibitors and receptor agonists.[1][2] Accurate structural elucidation and purity assessment are critical for its application in drug discovery and development. This guide outlines the standard spectroscopic techniques used for the characterization of (R)-Pyrrolidine-3-carboxamide Hydrochloride.
Physicochemical Properties (Predicted)
While experimental data is not available, a summary of predicted physicochemical properties is presented in Table 1.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁ClN₂O | N/A |
| Molecular Weight | 150.61 g/mol | N/A |
| Monoisotopic Mass | 150.0560 Da | N/A |
| Topological Polar Surface Area | 69.4 Ų | N/A |
| Hydrogen Bond Donor Count | 3 | N/A |
| Hydrogen Bond Acceptor Count | 2 | N/A |
| Rotatable Bond Count | 1 | N/A |
Spectroscopic Data and Analysis (Illustrative)
The following sections present illustrative spectroscopic data from closely related pyrrolidine carboxamide derivatives. These examples are intended to guide researchers in the interpretation of data they would obtain for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would be essential.
3.1.1. ¹H NMR Spectroscopy (Illustrative Data)
The ¹H NMR spectrum of a pyrrolidine carboxamide derivative provides information on the number of different types of protons and their connectivity. Table 2 summarizes the expected chemical shifts and multiplicities for the core structure.
Table 2: Illustrative ¹H NMR Data for a Pyrrolidine Carboxamide Derivative
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 10.0 | br s | 2H | NH₂⁺ (pyrrolidinium) |
| ~7.5 - 8.0 | br s | 1H | C(O)NH₂ (amide) |
| ~7.0 - 7.5 | br s | 1H | C(O)NH₂ (amide) |
| ~3.5 - 3.8 | m | 1H | CH (position 3) |
| ~3.2 - 3.5 | m | 2H | CH₂ (position 5) |
| ~3.0 - 3.2 | m | 2H | CH₂ (position 2) |
| ~2.0 - 2.4 | m | 2H | CH₂ (position 4) |
Note: Chemical shifts are highly dependent on the solvent and the presence of the hydrochloride salt. The acidic protons of the ammonium and amide groups are expected to be broad and may exchange with deuterium in deuterated protic solvents.
3.1.2. ¹³C NMR Spectroscopy (Illustrative Data)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Table 3 presents the expected chemical shifts for the carbon atoms in the pyrrolidine carboxamide core.
Table 3: Illustrative ¹³C NMR Data for a Pyrrolidine Carboxamide Derivative
| Chemical Shift (δ ppm) | Assignment |
| ~175.0 | C=O (amide) |
| ~50.0 - 55.0 | CH₂ (position 2) |
| ~45.0 - 50.0 | CH₂ (position 5) |
| ~40.0 - 45.0 | CH (position 3) |
| ~25.0 - 30.0 | CH₂ (position 4) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Illustrative Mass Spectrometry Data
| Technique | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| High-Resolution Mass Spectrometry (HRMS) | Electrospray (ESI) | 115.0871 (for free base) | Consistent with calculated value |
Note: For the hydrochloride salt, the free base is typically observed in the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands for the amine salt, amide, and alkane functionalities.
Table 5: Illustrative Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Strong, Broad | N-H stretch (amide and ammonium) |
| ~2800 - 3000 | Medium | C-H stretch (alkane) |
| ~1670 | Strong | C=O stretch (amide I) |
| ~1600 | Medium | N-H bend (amide II) |
| ~1400 - 1500 | Medium | C-H bend (alkane) |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Filter the solution through a glass wool plug into a 5 mm NMR tube.[3]
-
Instrumentation: A 400 or 500 MHz NMR spectrometer is typically used.[4]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak.[4]
Mass Spectrometry
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water). Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquisition Parameters (ESI Positive Mode):
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-400 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Determine the accurate mass of the protonated molecular ion ([M+H]⁺) and compare it to the calculated theoretical mass.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of a chemical compound.
Logical Relationship of Spectroscopic Techniques
Caption: Interrelation of spectroscopic techniques for structural elucidation.
References
A Technical Guide to the Stereoselective Synthesis of Pyrrolidine-Containing Drugs
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle that stands as a "privileged scaffold" in medicinal chemistry. Its prevalence is remarkable, appearing in nearly 20% of FDA-approved drugs that contain a saturated cyclic amine unit and forming the core of numerous natural products with potent biological activity, including nicotine, hygrine, and the essential amino acid proline.[1][2] The conformational rigidity and the presence of a key hydrogen bond acceptor/donor site make the pyrrolidine motif an ideal structural element for engaging with biological targets.
Given the chiral nature of biological receptors, the stereochemistry of drug molecules is paramount to their efficacy and safety. A specific enantiomer or diastereomer often exhibits the desired therapeutic activity, while others may be inactive or even toxic. Consequently, the development of robust and efficient stereoselective methods for synthesizing chiral pyrrolidine derivatives is a critical focus in modern pharmaceutical research.[2] This guide provides an in-depth overview of the core strategies for achieving stereocontrol in pyrrolidine synthesis, supported by quantitative data, detailed experimental protocols, and process visualizations.
Core Synthetic Strategies
The stereoselective synthesis of pyrrolidines can be broadly categorized into two main approaches: utilizing the "chiral pool" and employing asymmetric catalysis.
Caption: Core strategies for stereoselective pyrrolidine synthesis.
Chiral Pool Synthesis
This strategy leverages naturally occurring, enantiomerically pure starting materials. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final pyrrolidine product.
-
From Amino Acids: L-proline and L-hydroxyproline are among the most common starting materials.[3] Their rigid cyclic structure and pre-defined stereocenters make them ideal precursors. For instance, (S)-prolinol, obtained from the reduction of proline, is a key starting material for synthesizing drugs like Avanafil.[3]
-
From Carbohydrates: Sugars like D-glucose offer a rich source of stereocenters. A notable example is the stereoselective total synthesis of the unnatural (+)-Anisomycin from D-glucose, which proceeds with an overall yield of 23%.[4][5] The synthesis involves key steps like regioselective epoxide opening and a one-pot hydrogenation/cyclization.[5]
-
From Other Chiral Molecules: Molecules such as (R)-phenylglycinol have been used to develop general routes to access trans-2,5-disubstituted pyrrolidines through diastereoselective additions of Grignard reagents.[6]
Asymmetric Catalysis
Asymmetric catalysis involves the creation of new stereocenters using a chiral catalyst, which can be a metal complex or a small organic molecule (organocatalyst).
-
[3+2] Cycloaddition Reactions: This is one of the most powerful and atom-economical methods for constructing the pyrrolidine ring.[2] It typically involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene (a dipolarophile).[2][7] The use of chiral catalysts, often based on copper, silver, or gold, allows for high enantio- and diastereoselectivity.[8][9][10]
-
Intramolecular Cyclizations: These reactions form the pyrrolidine ring by cyclizing a linear precursor.
-
Aza-Michael Addition: An intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound, catalyzed by a chiral phosphoric acid, can form substituted pyrrolidines with high enantioselectivity.[1]
-
Hofmann-Löffler-Freytag (HLF) Reaction: A recently developed enantioselective version of this classic reaction uses a chiral copper catalyst to achieve a remote C-H amination, converting ketones into enantioenriched pyrrolines, which are versatile precursors to pyrrolidines.[11]
-
-
Palladium-Catalyzed Alkene Difunctionalization: This method involves an intramolecular nucleopalladation of an alkene by a tethered amine, followed by the intermolecular addition of a second nucleophile, to generate complex pyrrolidines with high enantio- and diastereoselectivity.[12]
-
Oxetane Desymmetrization: Chiral pyrrolidines bearing an all-carbon quaternary stereocenter can be accessed through the intramolecular ring-opening of prochiral 3-substituted oxetanes, using either a chiral auxiliary or a chiral phosphoric acid catalyst.[13]
Case Studies: Synthesis of Pyrrolidine-Containing Drugs
Anisomycin
Anisomycin is a pyrrolidine antibiotic that inhibits protein synthesis on eukaryotic ribosomes.[14] Its structure, featuring a trans-diol, has made it a target for various synthetic strategies.
-
Synthesis from D-Glucose: A stereoselective total synthesis of (+)-Anisomycin was achieved from D-glucose in 14 steps with an overall yield of 23%.[5] Key steps included regioselective epoxide opening with a Grignard reagent and a final one-pot hydrogenation that leads to cyclization.[5]
-
Synthesis from Pyrrole-2-carboxaldehyde: An efficient stereospecific total synthesis of (±)-anisomycin was reported with a 40% overall yield over 13 steps. The crucial reaction was the regioselective, stereospecific ring opening of a syn-epoxide to a trans-diol.[14]
Caption: Simplified biosynthetic pathway for the Anisomycin core.[15]
Ramipril
Ramipril is a potent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure.[16][17] Its synthesis is challenging due to the presence of five stereocenters. The key intermediate is the bicyclic amino acid (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid.[16][18] Industrial synthesis often involves the resolution of a racemic mixture or diastereomeric salt crystallization.[19] More advanced approaches employ asymmetric hydrogenation using chiral phosphine-rhodium catalysts to produce optically pure precursors, though this can be costly.[18]
Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids, such as Alexine, are a large class of natural products known for their biological activities, including glycosidase inhibition.[20] Their synthesis often relies on building the bicyclic core from a substituted pyrrolidine precursor. For example, the synthesis of (+)-alexine has been achieved via a highly stereoselective [3+2] annulation reaction of a chiral α-amino aldehyde with 1,3-bis(silyl)propene.[20] Other routes involve intramolecular aminocyclization of linear precursors derived from chiral pool materials.[21]
Quantitative Data Summary
The efficiency and selectivity of various synthetic methods are summarized below.
Table 1: Performance of Asymmetric [3+2] Cycloaddition Reactions
| Catalyst / Ligand | Dipolarophile | Yield (%) | dr (exo/endo) | ee (%) | Reference |
| Ag₂CO₃ | N-aryl-α-imino ester | 70-98 | >95:5 | >98 | [10] |
| Cu(I) / Chiral Ligand | Fluorinated Styrene | 65-94 | >19:1 | 90-96 | [22][23] |
| IrCl(CO)(PPh₃)₂ | Crotonic Acid Deriv. | 85 | >20:1 | N/A (racemic) | [24] |
| Au(I) / Ag(I) | Allylsilane | 93 | >95:5 | N/A (chiral SM) | [9] |
dr = diastereomeric ratio; ee = enantiomeric excess.
Table 2: Performance of Other Asymmetric Methods
| Method | Catalyst / Reagent | Substrate | Yield (%) | dr / er | Reference |
| Intramolecular aza-Michael | Chiral Phosphoric Acid | Cbz-bis-homoallylic amine | 60-95 | 91:9 - 99:1 er | [1] |
| Oxetane Desymmetrization | Chiral Phosphoric Acid | 3-Aryl Oxetane | 71-98 | 91:9 - 99:1 er | [13] |
| Hofmann-Löffler-Freytag | Chiral Cu(I) Complex | Aliphatic Ketone | 65-91 | 90:10 - 99:1 er | [11] |
| Pd-Catalyzed Difunctionalization | Pd(II) / Chiral Ligand | o-Vinyl Phenol Deriv. | 70-89 | >20:1 dr, >99% ee | [12] |
er = enantiomeric ratio.
Key Experimental Protocols
Protocol: Copper-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol describes a general procedure for the synthesis of chiral pyrrolidines via a Cu(I)-catalyzed reaction between an azomethine ylide precursor and an alkene.
Materials:
-
Cu(I) salt (e.g., Cu(OAc)₂)
-
Chiral ligand (e.g., a chiral phosphine or bisoxazoline ligand)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Azomethine ylide precursor (e.g., an imine derived from a glycine ester)
-
Alkene (dipolarophile)
-
Base (e.g., DBU or Et₃N)
-
Inert atmosphere apparatus (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the Cu(I) salt (5 mol%) and the chiral ligand (5.5 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.
-
Reactant Addition: To the catalyst solution, add the azomethine ylide precursor (1.2 equivalents) followed by the alkene (1.0 equivalent).
-
Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Add the base (1.5 equivalents) dropwise over 10 minutes. The base facilitates the in situ generation of the azomethine ylide.
-
Monitoring: Allow the reaction to stir at the specified temperature. Monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrolidine derivative.
-
Analysis: Characterize the product by NMR and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis.
Caption: Experimental workflow for a [3+2] cycloaddition reaction.
Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol outlines a simple and environmentally friendly method for an (S)-proline-catalyzed aldol reaction between a ketone and an aldehyde, a key step in building precursors for more complex pyrrolidines.[25]
Materials:
-
(S)-proline (10 mol%)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Ketone (e.g., cyclohexanone, 5.0 equivalents)
-
Aldehyde (e.g., benzaldehyde, 1.0 equivalent)
Procedure:
-
Setup: In a standard reaction vial at room temperature, add (S)-proline (0.1 equivalents).
-
Solvent Addition: Add methanol (approx. 0.13 mL per mmol of aldehyde) and water (approx. 0.03 mL per mmol of aldehyde) to the vial.
-
Reactant Addition: Add the ketone (5.0 equivalents) followed by the aldehyde (1.0 equivalent).
-
Reaction: Cap the vial and stir the mixture vigorously at room temperature. The reaction time can vary from a few hours to several days depending on the substrates.
-
Monitoring: Monitor the reaction progress via TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash column chromatography and analyze for yield, diastereomeric ratio, and enantiomeric excess as described in Protocol 5.1.
Conclusion
The stereoselective synthesis of pyrrolidine-containing drugs is a dynamic and evolving field. While chiral pool synthesis offers reliable routes from readily available materials, modern asymmetric catalysis provides unparalleled flexibility and efficiency in constructing complex chiral architectures. Methods such as catalytic asymmetric [3+2] cycloadditions and intramolecular C-H aminations are pushing the boundaries of what is possible, enabling more rapid and convergent access to medicinally important compounds. The continued development of novel catalysts and synthetic methodologies will undoubtedly accelerate the discovery and development of next-generation therapeutics built upon the privileged pyrrolidine scaffold.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pnas.org [pnas.org]
- 16. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479 [data.epo.org]
- 17. US20100324304A1 - Improved ramipril synthesis - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. Improved process for preparation of ramipril - Patent WO-2006059347-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for (R)-Pyrrolidine-3-carboxamide Hydrochloride as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Pyrrolidine-3-carboxamide Hydrochloride is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its rigid pyrrolidine scaffold and the presence of a carboxamide functional group make it an important intermediate for creating molecules with specific stereochemistry, which is often crucial for their biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of drugs used in the management of type 2 diabetes.
Application: Synthesis of a DPP-4 Inhibitor Analog
This compound can be utilized as a key intermediate in the synthesis of DPP-4 inhibitors. These drugs work by prolonging the action of incretin hormones, which stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The pyrrolidine moiety often plays a crucial role in the binding of these inhibitors to the active site of the DPP-4 enzyme.
This section outlines a representative synthetic protocol for the preparation of an analog of the DPP-4 inhibitor Anagliptin, starting from this compound.
Experimental Workflow for DPP-4 Inhibitor Analog Synthesis
Caption: General workflow for the synthesis of a DPP-4 inhibitor analog.
Quantitative Data
The following table summarizes the expected materials and representative yield for the synthesis of a DPP-4 inhibitor analog. The yield is based on analogous reactions reported in the synthesis of Anagliptin.
| Step | Starting Material | Reagents | Product | Representative Yield (%) |
| Amide Coupling | This compound | 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, HATU, DIPEA, DMF | DPP-4 Inhibitor Analog | ~91% |
| Purification | Crude DPP-4 Inhibitor Analog | Silica Gel, Eluent (e.g., Dichloromethane/Methanol) | Pure DPP-4 Inhibitor Analog | >99% (Purity by HPLC) |
Experimental Protocols
Protocol 1: Synthesis of a DPP-4 Inhibitor Analog via Amide Coupling
This protocol describes the coupling of this compound with a heterocyclic carboxylic acid, a key step in the synthesis of many DPP-4 inhibitors.
Materials:
-
This compound
-
2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., a gradient of 0-10% methanol in dichloromethane)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to form the activated ester.
-
-
Amine Coupling:
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the hydrochloride salt. Stir for 10 minutes.
-
Add the solution of the free base of (R)-Pyrrolidine-3-carboxamide to the activated ester solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure DPP-4 inhibitor analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Signaling Pathway
DPP-4 Inhibition and Glucose Homeostasis
DPP-4 inhibitors exert their therapeutic effect by influencing the incretin pathway. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of complex pharmaceutical molecules, particularly in the development of DPP-4 inhibitors for the treatment of type 2 diabetes. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this chiral building block in their synthetic endeavors. The provided workflow and signaling pathway diagrams offer a clear visual representation of the synthetic strategy and the biological mechanism of action.
Application Notes and Protocols for (R)-Pyrrolidine-3-carboxamide Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-Pyrrolidine-3-carboxamide Hydrochloride is a chiral organic molecule that holds potential as a precursor to organocatalysts used in asymmetric synthesis. The pyrrolidine scaffold is a well-established privileged structure in organocatalysis, capable of activating substrates through the formation of chiral enamines or iminium ions. The carboxamide functional group can participate in hydrogen bonding interactions, enabling bifunctional catalysis that can enhance stereocontrol.
While direct catalytic applications of this compound are not extensively documented, its derivatives, particularly those with a free secondary amine, are expected to be effective in various asymmetric transformations. The hydrochloride salt form necessitates in-situ neutralization to unmask the catalytically active secondary amine. These application notes provide a comprehensive overview of the potential applications, along with a detailed representative protocol for an asymmetric Michael addition.
Principle of Catalysis
The catalytic activity of pyrrolidine-based organocatalysts, including the free base form of (R)-Pyrrolidine-3-carboxamide, stems from their ability to form nucleophilic enamine intermediates with carbonyl compounds (ketones or aldehydes). This activation mode is central to aminocatalysis and enables the enantioselective addition to various electrophiles.
In a typical catalytic cycle for a Michael addition, the pyrrolidine catalyst reacts with an aldehyde or ketone to form a chiral enamine. This enamine then attacks the Michael acceptor (e.g., a nitroolefin), leading to the formation of a new carbon-carbon bond and an iminium ion intermediate. The carboxamide group can play a crucial role by acting as a hydrogen bond donor, activating the Michael acceptor and orienting it for a stereoselective attack. Finally, hydrolysis of the iminium ion releases the chiral product and regenerates the catalyst.
Applications in Asymmetric Synthesis
Derivatives of (R)-Pyrrolidine-3-carboxamide are promising candidates for catalyzing a range of asymmetric reactions, including:
-
Michael Additions: The conjugate addition of aldehydes or ketones to nitroolefins, enones, and other Michael acceptors is a fundamental carbon-carbon bond-forming reaction. Pyrrolidine-based catalysts can provide high yields and enantioselectivities in these transformations.[1][2]
-
Aldol Reactions: The asymmetric aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are common structural motifs in natural products and pharmaceuticals. Proline and its derivatives have been successfully employed in catalyzing direct asymmetric aldol reactions.[3][4]
-
Mannich Reactions: The enantioselective addition of an enolizable carbonyl compound to an imine is another important transformation that can be catalyzed by chiral pyrrolidine derivatives.
Quantitative Data of Related Pyrrolidine-Based Organocatalysts
To provide an indication of the potential catalytic performance, the following table summarizes the results for closely related pyrrolidine-based organocatalysts in the asymmetric Michael addition of aldehydes to nitroolefins.
| Catalyst | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| OC1 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | RT | 99 | 70:30 | 68 |
| OC2 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | RT | 95 | 78:22 | 68 |
| OC3 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | RT | 98 | 75:25 | 69 |
| OC4 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | RT | 98 | 72:28 | 67 |
Data extracted from a study on new pyrrolidine-based organocatalysts.[1]
Experimental Protocols
The following is a representative protocol for the asymmetric Michael addition of an aldehyde to a nitroolefin using a pyrrolidine-carboxamide type catalyst. Note that for this compound, an equivalent of a non-nucleophilic base should be added to generate the active free amine catalyst in situ.
Representative Protocol: Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene
Materials:
-
This compound
-
Triethylamine (or another suitable non-nucleophilic base)
-
3-Phenylpropionaldehyde
-
trans-β-Nitrostyrene
-
Dichloromethane (CH₂Cl₂) (or another suitable solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of this compound (0.02 mmol, 10 mol%) in dichloromethane (2.0 mL) at room temperature, add triethylamine (0.02 mmol, 10 mol%).
-
Stir the mixture for 10-15 minutes to ensure the formation of the free base catalyst.
-
Add 3-phenylpropionaldehyde (0.4 mmol, 2.0 equivalents).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent) to initiate the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 7-24 hours), concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the desired product and evaporate the solvent to yield the Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Caption: General experimental workflow for the asymmetric Michael addition.
References
- 1. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Coupling with (R)-Pyrrolidine-3-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Pyrrolidine-3-carboxamide, a constrained proline analog, is a valuable building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold can impart unique conformational properties to peptides and small molecules, potentially enhancing their biological activity, receptor selectivity, and enzymatic stability.[1] Incorporating this moiety into a peptide chain requires the formation of an amide bond between the secondary amine of the pyrrolidine ring and the carboxylic acid of an incoming amino acid or peptide fragment.
This document provides detailed protocols for the peptide coupling of an N-protected amino acid to (R)-Pyrrolidine-3-carboxamide Hydrochloride. As the starting material is a hydrochloride salt, the protocols include the use of a non-nucleophilic base to liberate the free secondary amine for the coupling reaction. Two common and effective coupling strategies are presented: one utilizing the uronium salt HATU and another using the carbodiimide EDC in conjunction with the additive HOBt.
General Considerations for Peptide Coupling
-
Starting Material : this compound must be neutralized to the free amine before it can react. This is typically achieved in situ by adding a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). An excess of the base is generally used to ensure complete neutralization and to facilitate the coupling reaction.
-
Solvents : Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are preferred to ensure all reactants are fully dissolved and to prevent hydrolysis of activated intermediates.[2]
-
Coupling Reagents : The choice of coupling reagent is critical for achieving high yields and minimizing side reactions like racemization.[3][4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based reagent known for fast reaction times and high yields, even with sterically hindered amino acids.[5][6][7]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids. It is often used with additives like HOBt (1-Hydroxybenzotriazole) to improve efficiency, suppress racemization, and prevent the formation of N-acylurea byproducts.[2][8]
-
-
Reaction Monitoring : The progress of the coupling reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting materials have been consumed.
Data Presentation: Representative Coupling Conditions
The following table summarizes typical quantitative data and conditions for the coupling of a standard N-Boc protected amino acid (e.g., Boc-Phe-OH) to this compound.
| Parameter | HATU-Mediated Coupling | EDC/HOBt-Mediated Coupling |
| Carboxylic Acid (eq.) | 1.0 | 1.0 |
| (R)-Pyrrolidine-3-carboxamide HCl (eq.) | 1.1 | 1.1 |
| Coupling Reagent (eq.) | HATU (1.1) | EDC·HCl (1.2) |
| Additive (eq.) | N/A | HOBt (1.2) |
| Base (eq.) | DIPEA (3.0) | DIPEA or TEA (3.0) |
| Solvent | Anhydrous DMF | Anhydrous DCM or DMF |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours | 12-24 hours |
| Typical Yield | >90% | 70-85% |
| Typical Purity (Crude) | >95% | >90% |
Experimental Protocols
Protocol 1: HATU-Mediated Peptide Coupling
This protocol describes a general and highly efficient method for amide bond formation using HATU.
Materials:
-
N-protected Carboxylic Acid (e.g., Boc-Phe-OH) (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU (1.1 equiv) to the mixture and continue stirring for 10-15 minutes to pre-activate the carboxylic acid.[2]
-
In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DMF and add DIPEA (1.0 equiv) to neutralize the salt.
-
Add the amine solution from step 4 to the activated carboxylic acid solution from step 3.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired peptide.
Protocol 2: EDC/HOBt-Mediated Peptide Coupling
This protocol outlines the classic carbodiimide-based approach for amide bond formation.
Materials:
-
N-protected Carboxylic Acid (e.g., Boc-Phe-OH) (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate, 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the N-protected carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM.
-
Add TEA or DIPEA (3.0 equiv) to the solution and stir.
-
Add this compound (1.1 equiv) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the cooled mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours). Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or additional DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes will remove the urea byproduct and excess reagents.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete neutralization of HCl salt. Inefficient activation of carboxylic acid. Deactivated coupling reagent (hydrolysis). | Ensure sufficient base (2-3 eq.) is used. Pre-activate the acid with HATU for 10-15 min before adding the amine. Use fresh, anhydrous solvents and reagents. |
| N-acylurea Byproduct (EDC) | The activated carboxylic acid rearranges before reacting with the amine. | Ensure HOBt is added to trap the activated intermediate as a more reactive ester.[2] Keep the reaction temperature low (start at 0°C). |
| Racemization of Amino Acid | Over-activation; extended reaction time with strong base. | Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4] Use coupling additives known to suppress racemization (e.g., HOBt, HOAt).[3] |
| Difficulty in Purification | Byproducts from coupling reagents (e.g., tetramethylurea from HATU, DCU from DCC). | For EDC, perform aqueous workup to remove the water-soluble urea byproduct.[5] For other reagents, optimize column chromatography conditions. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Pyrrolidine Carboxamides in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of bioactive compounds due to its unique conformational properties and its ability to engage in key interactions with biological targets.[1] When functionalized with a carboxamide group, this heterocyclic motif gives rise to a versatile class of molecules, the pyrrolidine carboxamides, which have demonstrated significant therapeutic potential across a range of diseases. This document provides an overview of the applications of pyrrolidine carboxamides in several key therapeutic areas, supported by quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant biological pathways and experimental workflows.
Anticancer Applications
Pyrrolidine carboxamides have emerged as a promising class of anticancer agents, with derivatives showing potent activity against a variety of cancer cell lines and molecular targets. These compounds often function as inhibitors of key enzymes involved in cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Certain pyrrolidine carboxamide derivatives have been identified as dual inhibitors of EGFR and CDK2, two important targets in oncology.[2] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS/MAPK and PI3K/AKT/mTOR pathways, promoting cell proliferation and survival.[2] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.
A series of novel pyrrolidine-carboxamide derivatives have been shown to exhibit significant antiproliferative activity against various cancer cell lines, including A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon).[2]
| Compound ID | Target | IC50 (nM) | Antiproliferative GI50 (nM) | Cancer Cell Lines | Reference |
| VIc | EGFR | 96-127 | - | - | [2] |
| VIf | EGFR | 96-127 | 44 | A-549, MCF-7, Panc-1, HT-29 | [2] |
| VIf | BRAFV600E | 49 | 44 | A-549, MCF-7, Panc-1, HT-29 | [2] |
| VIg | EGFR | 96-127 | - | - | [2] |
| VIi | EGFR | 96-127 | - | - | [2] |
| VIk | EGFR | 96-127 | 35 | A-549, MCF-7, Panc-1, HT-29 | [2] |
| VIk | BRAFV600E | 40 | 35 | A-549, MCF-7, Panc-1, HT-29 | [2] |
| VIk | CDK2 | 12 | 35 | A-549, MCF-7, Panc-1, HT-29 | [2] |
| 10m | - | - | ~OSU-2S | Hepatocellular Carcinoma (HCC) | [3] |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.
Caption: EGFR Signaling Pathway and Inhibition by Pyrrolidine Carboxamides.
Topoisomerase I and IIα Inhibition
Other series of pyrrolidine carboxamide derivatives have been investigated as inhibitors of topoisomerase I and IIα, enzymes crucial for resolving DNA topological problems during replication, transcription, and recombination.[2] Inhibition of these enzymes leads to DNA damage and ultimately apoptosis in cancer cells.
| Compound ID | Target | Activity | Reference |
| 4b, 4d, 4e, 4i, 5c | Topoisomerase I | Selective Inhibition | [2] |
| 5c | - | More potent than doxorubicin | [2] |
Anti-infective Applications
The pyrrolidine carboxamide scaffold has also been exploited in the development of novel agents to combat infectious diseases, including tuberculosis and malaria.
Antituberculosis Activity: Inhibition of InhA
A significant application of pyrrolidine carboxamides is in the development of novel antituberculosis agents.[4][5][6] These compounds have been identified as potent inhibitors of InhA, the enoyl-acyl carrier protein (ACP) reductase from Mycobacterium tuberculosis.[4][5] InhA is a key enzyme in the mycobacterial fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids, major components of the mycobacterial cell wall.[4][5]
| Compound ID | IC50 (µM) | MIC (µM) | Reference |
| d6 | 10.05 | >125 | [4] |
| d12 | - | 62.5 | [4] |
| p9 | - | 125 | [4] |
| p20 | - | 125 | [4] |
| p63 | - | 125 | [4] |
| p65 | - | 125 | [4] |
| p67 | - | 62.5 | [4] |
| Best Optimized Inhibitor | 0.062 | - | [4] |
IC50: Half-maximal inhibitory concentration against the InhA enzyme. MIC: Minimum inhibitory concentration against M. tuberculosis.
Caption: A typical workflow for the discovery and evaluation of pyrrolidine carboxamide-based InhA inhibitors.
Antimalarial Activity
Sulphonamide-pyrrolidine carboxamide hybrids have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[7][8] These compounds are designed to have enhanced proteolytic stability and hydrogen-bonding capabilities.[8]
| Compound ID | IC50 (µM) | Target | Reference |
| 10b, 10c, 10d, 10j, 10o | 2.40 - 8.30 | P. falciparum | [7] |
| 10o | Ki = 0.09 µM | P. falciparum N-myristoyltransferase (PfNMT) | [7] |
IC50: Half-maximal inhibitory concentration against P. falciparum. Ki: Inhibition constant.
Antidiabetic Applications
Pyrrolidine carboxamide derivatives have also been investigated for their potential in managing type 2 diabetes by inhibiting key enzymes involved in carbohydrate metabolism.
α-Amylase and α-Glucosidase Inhibition
Certain pyrrolidine derivatives have been synthesized and shown to inhibit α-amylase and α-glucosidase.[9] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. Their inhibition can help to control postprandial hyperglycemia.
Experimental Protocols
This section provides detailed protocols for the synthesis and biological evaluation of pyrrolidine carboxamides.
A. General Synthesis of Pyrrolidine Carboxamides via EDC/HOBt Coupling
This protocol describes a general method for the synthesis of a pyrrolidine carboxamide from a pyrrolidine carboxylic acid and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
Pyrrolidine-2-carboxylic acid (e.g., L-Proline) (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
HOBt (1.1 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the pyrrolidine-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with water (to remove the urea byproduct of EDC), 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure pyrrolidine carboxamide.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.
B. Biological Assay Protocols
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A-549, MCF-7)
-
Complete cell culture medium
-
Pyrrolidine carboxamide test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value using a suitable curve-fitting software.
This assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm, to determine the inhibitory activity of compounds against the InhA enzyme.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable substrate
-
Test compounds dissolved in DMSO
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
In a 96-well plate, perform serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent in all wells (e.g., 1%). Include control wells with buffer and DMSO only (no inhibitor).
-
Add NADH to each well to a final concentration of 250 µM.
-
Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.
-
Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.
-
Data Analysis: Calculate the initial velocity of the reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This fluorescence-based assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasitic DNA.
Materials:
-
Synchronized P. falciparum culture (e.g., 3D7 or Dd2 strain) at the ring stage
-
Human red blood cells (group O+)
-
Complete parasite culture medium
-
Test compounds dissolved in DMSO
-
Control drugs (e.g., Chloroquine, Artemisinin)
-
96-well black, clear-bottom microtiter plates
-
SYBR Green I nucleic acid gel stain
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing SYBR Green I
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, add 100 µL of parasitized red blood cell culture (1% parasitemia, 2% hematocrit).
-
Add serial dilutions of the test compounds to the wells. Include drug-free and uninfected red blood cell controls.
-
Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) chamber at 37°C.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence (from uninfected red blood cells). Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Asymmetric Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives, crucial scaffolds in medicinal chemistry and organocatalysis. The following sections detail three key synthetic strategies: Organocatalytic Asymmetric Michael Addition, Palladium-Catalyzed Asymmetric Hydroarylation, and the application of pyrrolidine-3-carboxylic acid derivatives as organocatalysts in Asymmetric Mannich Reactions. For each method, comprehensive experimental procedures, quantitative data, and reaction pathway visualizations are provided to facilitate replication and adaptation in a research and development setting.
Organocatalytic Asymmetric Michael Addition for the Synthesis of 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acids
This section details a highly efficient, two-step organocatalytic method for the synthesis of enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. The key steps involve an asymmetric Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, followed by a reductive cyclization.[1][2][3] This approach is notable for its operational simplicity and the use of readily available starting materials.[4]
Signaling Pathway Diagram
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
Application Notes and Protocols for (R)-Pyrrolidine-3-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Pyrrolidine-3-carboxamide Hydrochloride is a chiral synthetic compound belonging to the pyrrolidine class of molecules. The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmacologically active compounds, valued for its conformational rigidity and stereochemical properties. This defined three-dimensional structure makes it an attractive building block in medicinal chemistry for the development of targeted therapeutics. Pyrrolidine derivatives have demonstrated a wide range of biological activities, including roles as enzyme inhibitors and receptor agonists.
This document provides detailed experimental protocols for the synthesis of this compound and its application as a scaffold in drug discovery, with a focus on its potential as an inhibitor of enzymes such as Dipeptidyl Peptidase-4 (DPP-IV) and Enoyl-Acyl Carrier Protein Reductase (InhA).
Data Presentation
Table 1: Inhibitory Activity of Pyrrolidine Carboxamide Derivatives against Mycobacterium tuberculosis InhA
| Compound ID | Substituent on Phenyl Ring | IC50 (µM) |
| s1 | Unsubstituted | ~10 |
| p37 | Not specified in source | 4.47 |
*Data sourced from a study on pyrrolidine carboxamides
Application Notes and Protocols for High-Throughput Screening of Pyrrolidine Carboxamide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine carboxamides are a versatile class of compounds that have garnered significant interest in drug discovery due to their diverse biological activities. This scaffold is a key feature in molecules targeting a range of therapeutic areas, including infectious diseases, oncology, and cardiovascular disorders. High-throughput screening (HTS) of pyrrolidine carboxamide libraries has proven to be a fruitful strategy for the identification of novel hit compounds with potent and selective activities.
These application notes provide a comprehensive overview of the methodologies and key considerations for the high-throughput screening of pyrrolidine carboxamide libraries against various biological targets. Detailed experimental protocols for primary screening and secondary assays are provided, along with data presentation standards and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Efficacy of Pyrrolidine Carboxamide Derivatives
The following tables summarize the in vitro activity of representative pyrrolidine carboxamide derivatives against various targets. This data serves as a benchmark for hit criteria in a high-throughput screening campaign.
Table 1: Antitubercular Activity of Pyrrolidine Carboxamide Derivatives against InhA
| Compound ID | Modification | InhA IC50 (µM) | Reference |
| d6 | Lead Compound | 10.05 | [1] |
| s1 | Phenyl (unsubstituted) | ~10 | [1] |
| s15 | 3-isopropylphenyl | 5.55 | [1] |
| p37 | 4-(4-chlorophenyl)piperazin-1-yl | 4.47 | [1] |
Table 2: Anticancer Activity of Pyrrolidine Carboxamide Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| 7g | A-549 (Lung Cancer) | 0.90 (mean) | [2] |
| 7g | MCF-7 (Breast Cancer) | 0.90 (mean) | [2] |
| 7g | HT-29 (Colon Cancer) | 0.90 (mean) | [2] |
| 10m | Hepatocellular Carcinoma | More potent than Sorafenib | [3] |
| 37e | MCF-7 (Breast Cancer) | 17 | [4] |
| 37e | HeLa (Cervical Cancer) | 19 | [4] |
Table 3: Endothelin Receptor Antagonist Activity of Pyrrolidine Carboxamide Derivatives
| Compound ID | Receptor Subtype | Assay Type | Ki (nM) | Reference |
| A-192621 (38) | ETB | Competitive Binding | <1 | [5] |
| ABT-627 | ETA | Competitive Binding | - | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the screening process is crucial for understanding the rationale and the execution of a high-throughput screening campaign.
References
Application Notes and Protocols: Synthesis of Enzyme Inhibitors Using (R)-Pyrrolidine-3-carboxamide HCl
Introduction
(R)-Pyrrolidine-3-carboxamide HCl is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid, five-membered ring system provides a well-defined scaffold for the stereoselective presentation of functional groups, making it an ideal starting material for the synthesis of potent and selective enzyme inhibitors.[1] This document provides detailed application notes and protocols for the synthesis and evaluation of enzyme inhibitors targeting several key therapeutic areas, utilizing (R)-Pyrrolidine-3-carboxamide and its derivatives. The focus will be on inhibitors of Dipeptidyl Peptidase-4 (DPP-4), Enoyl-Acyl Carrier Protein Reductase (InhA), and Cathepsin K.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP.[1] The inhibition of DPP-4 is a well-established therapeutic strategy for managing type 2 diabetes mellitus.[2] Several successful drugs, including Vildagliptin and Saxagliptin, are based on a pyrrolidine scaffold.[1]
Signaling Pathway of DPP-4 Inhibition
The following diagram illustrates the mechanism by which DPP-4 inhibitors regulate blood glucose levels.
Caption: DPP-4 inhibition pathway.
Quantitative Data: DPP-4 Inhibitor Potency
The following table summarizes the in vitro potency of various pyrrolidine-based DPP-4 inhibitors.
| Compound | DPP-4 IC50 (nM) | Reference |
| Vildagliptin | 62 | [1] |
| Saxagliptin | 50 | [1] |
| PF-00734200 | 13 | [3] |
| Bromo-substituted benzylidene derivative | 1.27 | [1] |
| Compound 5f (pyrrole-3-carboximidamide) | 12.19 | [2] |
| Compound 5g (pyrrole-3-carboximidamide) | 23.08 | [2] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted-Glycyl-2-Cyanopyrrolidines (Vildagliptin Analogue)
This protocol is adapted from the synthesis of Vildagliptin and related DPP-4 inhibitors.[4]
-
Step 1: Coupling Reaction:
-
To a solution of (R)-Pyrrolidine-3-carboxamide HCl in a suitable solvent (e.g., dichloromethane, DMF), add a base (e.g., triethylamine, DIEA) to neutralize the hydrochloride salt.
-
Add the desired carboxylic acid (e.g., (3-hydroxy-1-adamantyl)acetic acid) and a coupling agent such as HBTU or EDCI/HOBt.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Step 2: Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
-
-
Step 3: Dehydration to Nitrile (if applicable for cyanopyrrolidine inhibitors):
-
Treat the resulting amide with a dehydrating agent like trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl3) in an appropriate solvent.[5]
-
Carefully quench the reaction and perform an aqueous work-up.
-
Purify the final cyanopyrrolidine product by chromatography or recrystallization.
-
Protocol 2: In Vitro DPP-4 Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit DPP-4 activity.[1]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a solution of recombinant human DPP-4 enzyme in assay buffer.
-
Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin) in assay buffer.[1]
-
-
Assay Procedure:
-
Data Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[1]
-
Calculate the percent inhibition for each concentration relative to a control (DMSO without inhibitor).
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors for Tuberculosis
InhA is a key enzyme in the mycobacterial fatty acid synthesis pathway, making it a validated target for antituberculosis drugs.[6][7] Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors.[6]
Experimental Workflow: InhA Inhibitor Discovery and Optimization
The following diagram outlines the workflow used to discover and optimize pyrrolidine-based InhA inhibitors.
Caption: InhA inhibitor discovery workflow.
Quantitative Data: InhA Inhibitor Potency
The table below shows the structure-activity relationship (SAR) for a series of pyrrolidine carboxamide derivatives targeting InhA.[6]
| Compound | Ring A Substituent(s) | Ring C Substituent | InhA Ki (µM) |
| d6 | 3-OMe, 4-OH | Cyclohexyl | 0.85 ± 0.05 |
| d11 | 3,5-diCl | Cyclohexyl | 0.19 ± 0.01 |
| d13 | 3-OMe, 5-CF3 | Cyclohexyl | 1.30 ± 0.04 |
| d15 | 2-OMe, 5-Cl | Cyclohexyl | 1.60 ± 0.06 |
| d16 | 3-Cl, 4-F | Cyclohexyl | 14.83 ± 0.98 |
Experimental Protocols
Protocol 3: Microtiter Plate Synthesis of Pyrrolidine Carboxamide Library
This protocol is designed for rapid SAR exploration.[6]
-
Reagent Preparation:
-
Prepare stock solutions of various substituted anilines (for Ring A) in a suitable solvent (e.g., DMF) in a 96-well plate format.
-
Prepare a stock solution of the core acid fragment (e.g., 1-(cyclohexyl)-5-oxopyrrolidine-3-carboxylic acid).
-
Prepare stock solutions of coupling reagents (HBTU/DIEA) in DMF.
-
-
Synthesis Procedure:
-
To each well containing a unique aniline, add the core acid fragment solution.
-
Add the HBTU/DIEA coupling reagent solution to initiate the amide bond formation.
-
Seal the 96-well plate and shake at room temperature for 4-6 hours.
-
-
Direct Screening:
-
The resulting crude product solutions are used directly, without isolation or purification, for the in situ biological screening assay (Protocol 4). This allows for high-throughput evaluation.[6]
-
Protocol 4: InhA Inhibition Assay (Spectrophotometric)
This assay monitors the oxidation of NADH to determine InhA activity.
-
Assay Mixture:
-
In a microplate, prepare an assay mixture containing buffer (e.g., MOPS or PIPES, pH 6.8), NADH, and the InhA enzyme.
-
Add the test compounds from the microtiter synthesis plate (Protocol 3).
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a plate reader.
-
Calculate the initial reaction velocity for each well.
-
-
Data Analysis:
-
Determine the percentage of InhA inhibition for each compound relative to a control.
-
For potent hits, perform full dose-response curves to determine IC50 or Ki values.
-
Cathepsin K Inhibitors for Osteoporosis
Cathepsin K is a cysteine protease highly expressed in osteoclasts, playing a major role in bone resorption. Its inhibition is a therapeutic target for osteoporosis.[8] Piperidine-3-carboxamides, structurally related to pyrrolidines, have shown potent anti-bone resorption activity.[9]
Structure-Activity Relationship (SAR) Logic
The development of potent Cathepsin K inhibitors often involves optimizing interactions with the S1, S2, and S3 active site pockets of the enzyme.
Caption: SAR logic for Cathepsin K inhibitors.
Quantitative Data: Cathepsin K Inhibitor Potency
The following data is for piperidine-3-carboxamide derivatives, which share a similar design strategy with potential pyrrolidine analogues.[8]
| Compound | R1 Substituent (P2 Pocket) | Cathepsin K IC50 (µM) |
| H-7 | 4-Cl | 0.12 |
| H-8 | 2-Cl | 0.10 |
| H-9 | 3-Cl | 0.08 |
| H-10 | 4-Br | 0.15 |
| H-11 | 4-F | 0.21 |
Experimental Protocols
Protocol 5: Synthesis of Pyrrolidine-3-Carboxamide Based Cathepsin Inhibitors
This is a general two-step protocol based on analogous syntheses.[8][9]
-
Step 1: Sulfonylation:
-
Dissolve (R)-Pyrrolidine-3-carboxylic acid in an aqueous base (e.g., NaOH in THF/water).
-
Add the desired benzene sulfonyl chloride dropwise while stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
Acidify the mixture and extract the N-sulfonylated product with an organic solvent. Purify as needed.
-
-
Step 2: Amide Coupling:
-
Dissolve the N-sulfonylated pyrrolidine carboxylic acid from Step 1 in an anhydrous solvent like DCM.
-
Add a coupling agent (e.g., EDCI) and an activator (e.g., DMAP).
-
Add the desired amine (e.g., a substituted benzylamine).
-
Stir at room temperature for 2-4 hours.
-
Perform an aqueous work-up and purify the final product by column chromatography.
-
Protocol 6: In Vitro Cathepsin K Bone Resorption Assay (CTX-I Release)
This cell-based assay measures a biomarker of bone resorption.[8]
-
Cell Culture:
-
Culture osteoclast precursor cells (e.g., RAW264.7 macrophages) on bone-mimicking plates in the presence of RANKL to induce differentiation into mature osteoclasts.
-
-
Inhibitor Treatment:
-
Treat the mature osteoclast cultures with various concentrations of the test inhibitors for 48-72 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture medium.
-
Quantify the concentration of C-terminal telopeptide of type I collagen (CTX-I), a marker of bone resorption, in the medium using a commercial ELISA kit.[8]
-
-
Data Analysis:
-
Compare the CTX-I levels in treated groups to an untreated (vehicle) control group to determine the extent of anti-bone resorption activity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (R)-Pyrrolidine-3-carboxamide in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Pyrrolidine-3-carboxamide, and its corresponding carboxylic acid, are proline analogs that serve as valuable building blocks in solid-phase peptide synthesis (SPPS).[1] The incorporation of this constrained motif can impart unique conformational properties to peptides, potentially enhancing their biological activity, receptor selectivity, and enzymatic stability.[1] The rigid pyrrolidine ring can lock the peptide backbone into a bioactive conformation, which is a desirable attribute in the design of peptidomimetics and therapeutic peptides.[1] This document provides detailed application notes and protocols for the use of (R)-Pyrrolidine-3-carboxamide and its derivatives in SPPS.
Biological Context: Application in µ-Opioid Receptor Agonists
Peptides incorporating proline analogs, such as (R)-pyrrolidine-3-carboxylic acid (a β-proline analog), have been investigated as potent and selective agonists for the µ-opioid receptor.[1] The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to analgesic effects. The conformational rigidity imposed by the pyrrolidine ring can enhance receptor binding and signaling.
µ-Opioid Receptor Signaling Pathway
The activation of the µ-opioid receptor by an agonist, such as a peptide containing (R)-pyrrolidine-3-carboxamide, triggers a cascade of intracellular events. The receptor is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, the Gα subunit dissociates from the Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. These events collectively lead to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis of peptides incorporating (R)-pyrrolidine-3-carboxamide or its derivatives. The data is based on the synthesis of a model tetrapeptide, Tyr-(R)-β-Pro-Trp-Phe-NH₂.[1]
Table 1: Solid-Phase Peptide Synthesis Parameters and Efficiency
| Parameter | Value | Notes |
| Resin Type | Rink Amide Resin | For C-terminally amidated peptides. |
| Resin Substitution | 0.5 - 0.7 mmol/g | Standard loading for Fmoc-SPPS. |
| Loading of First Amino Acid | ~95% efficiency | Fmoc-Phe-OH loading. |
| Average Coupling Efficiency | >99% | Monitored by the Kaiser test. |
| Final Crude Peptide Yield | 70 - 85% | After cleavage from the resin. |
Table 2: Purification and Final Product Characterization
| Parameter | Value | Notes |
| HPLC Purity of Crude Peptide | 60 - 75% | Requires further purification. |
| Isolated Yield after Prep-HPLC | 30 - 45% | Overall yield of purified peptide. |
| Final Purity (Analytical HPLC) | >98% | For biological assays. |
| Identity Confirmation | ESI-MS | To confirm the correct molecular weight. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Tyr-(R)-β-Pro-Trp-Phe-NH₂ (Fmoc/tBu Strategy)
This protocol describes the manual synthesis of a model tetrapeptide using the Fmoc/tBu strategy on Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-(R)-pyrrolidine-3-carboxylic acid
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Phe-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Diethyl ether
Workflow Diagram:
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling.
-
Wash the resin with DMF and DCM.[1]
-
-
Peptide Chain Elongation: Repeat the Fmoc deprotection (step 2) and coupling (step 3) steps for the subsequent amino acids in the following order:
-
Fmoc-Trp(Boc)-OH
-
Fmoc-(R)-pyrrolidine-3-carboxylic acid (use HATU as the coupling reagent for this step)
-
Fmoc-Tyr(tBu)-OH
-
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally Methanol, then dry under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.[1]
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze by analytical HPLC and mass spectrometry.[1]
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Protocol 2: Solution-Phase Synthesis of a Dipeptide Fragment (Boc-Strategy)
This protocol outlines the synthesis of a dipeptide fragment, Boc-(R)-pyrrolidine-3-carbonyl-Phe-OMe, in solution.
Materials:
-
Boc-(R)-pyrrolidine-3-carboxylic acid
-
H-Phe-OMe·HCl
-
Triethylamine (TEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
Procedure:
-
Preparation of Phenylalanine Methyl Ester: To a suspension of H-Phe-OMe·HCl (1.0 eq.) in DCM, add TEA (1.1 eq.) and stir for 15 minutes at 0°C.
-
Activation of Boc-(R)-pyrrolidine-3-carboxylic acid: In a separate flask, dissolve Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in DCM. Cool the solution to 0°C and add DCC or EDC (1.1 eq.). Stir the mixture at 0°C for 30 minutes.[1]
-
Coupling Reaction: Add the activated carboxylic acid solution from step 2 to the phenylalanine methyl ester solution from step 1. Allow the reaction to warm to room temperature and stir overnight.[1]
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion
The use of (R)-pyrrolidine-3-carboxamide in solid-phase peptide synthesis offers a powerful strategy for creating conformationally constrained peptides with potentially enhanced biological properties. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully incorporate this valuable building block into their peptide synthesis workflows. Careful optimization of coupling conditions and purification strategies is essential to achieve high yields and purities of the final peptide products.
References
Application Notes and Protocols: (R)-Pyrrolidine-3-carboxamide Hydrochloride as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(R)-Pyrrolidine-3-carboxamide Hydrochloride is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid, stereochemically defined pyrrolidine scaffold provides an excellent starting point for the synthesis of complex, biologically active molecules. The presence of a primary carboxamide and a secondary amine in a specific three-dimensional arrangement allows for diverse chemical modifications, leading to the development of potent and selective therapeutic agents.
These application notes provide an overview of the synthetic utility of this compound, focusing on its application in the development of enzyme inhibitors and receptor agonists. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and experimental workflows are presented to guide researchers in leveraging this versatile chiral building block.
Key Applications in Drug Discovery
The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds. The specific stereochemistry of this compound is crucial for achieving desired pharmacological activity and selectivity.
1. Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors:
DPP-IV is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[1] Inhibitors of DPP-IV prolong the action of incretins, making them a key therapeutic target for type 2 diabetes. The pyrrolidine ring can mimic the proline residue of natural DPP-IV substrates, and the carboxamide group can be further functionalized to enhance binding affinity and selectivity.
2. Factor XIa (FXIa) Inhibitors:
Factor XIa is a serine protease that plays a critical role in the intrinsic pathway of blood coagulation.[1] Inhibition of FXIa is a promising strategy for the development of anticoagulants with a reduced risk of bleeding compared to traditional therapies. The constrained conformation of the pyrrolidine ring is well-suited for designing potent and selective FXIa inhibitors that can fit into the enzyme's active site.
3. G-Protein Coupled Receptor 120 (GPR120) Agonists:
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids and a therapeutic target for metabolic disorders.[1] Activation of GPR120 stimulates the release of GLP-1, leading to glucose-dependent insulin secretion. While not the primary scaffold, derivatives of (R)-Pyrrolidine-3-carboxamide can be designed to interact with the GPR120 binding pocket, leading to agonist activity.
Data Presentation
The following tables summarize quantitative data for representative compounds synthesized using pyrrolidine-based chiral building blocks.
Table 1: Bioactivity of Pyrrolidine-Derived DPP-IV Inhibitors
| Compound ID | Modification on Pyrrolidine Scaffold | DPP-IV IC₅₀ (nM) | Reference |
| 1 | N-acylated with a substituted piperidine | 1600 | [2] |
| 2 | N-substituted with a triazolopiperazine moiety | 18 | [2] |
| 3 | Pyrrole-3-carboximidamide derivative (5f) | 12.19 | [3] |
| 4 | Pyrrole-3-carboximidamide derivative (5g) | 23.08 | [3] |
Table 2: Bioactivity of Other Pyrrolidine Carboxamide Derivatives
| Compound Class | Specific Derivative | Target/Activity | Bioactivity (IC₅₀/ED₅₀) | Reference |
| Spiropyridoindolepyrrolidine | Compound 7a | Antimicrobial | - | [4] |
| Spiropyridoindolepyrrolidine | Compound 7d | Antimicrobial | - | [4] |
| Sulfonamide Pyrrolidine Carboxamide | Compound 10a | Antiplasmodial | - | [5] |
| Sulfonamide Pyrrolidine Carboxamide | Compound 10e | Antiplasmodial | - | [5] |
| Sulfonamide Pyrrolidine Carboxamide | Compound 10g | Antiplasmodial | - | [5] |
| Pyrrolidine-2,5-dione-acetamide | Compound 69k | Anticonvulsant | 80.38 mg/kg (MES test) | [6] |
| (S)-pyrrolidine CXCR4 antagonist | Compound 51a | CXCR4 receptor binding | 79 nM | [6] |
Experimental Protocols
Detailed methodologies for key transformations involving this compound are provided below. Note that the hydrochloride salt will likely need to be neutralized with a base (e.g., triethylamine, diisopropylethylamine) before proceeding with reactions that require the free amine.
Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxamide
This protocol describes the protection of the secondary amine of (R)-Pyrrolidine-3-carboxamide with a tert-butyloxycarbonyl (Boc) group, a common step to prevent its interference in subsequent reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq.) in DCM or THF.
-
Add TEA or DIPEA (2.2 eq.) and stir at room temperature until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-(R)-pyrrolidine-3-carboxamide.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Amide Coupling of N-Boc-(R)-pyrrolidine-3-carboxamide with a Carboxylic Acid
This protocol outlines a general procedure for forming an amide bond between the carboxamide nitrogen of a derivatized (R)-Pyrrolidine-3-carboxamide and a carboxylic acid using EDC and HOBt as coupling agents. Note: This protocol is more applicable to the derivatization of the pyrrolidine nitrogen after initial functionalization of the carboxamide. For coupling to the primary carboxamide, alternative synthetic strategies would be required. For coupling a carboxylic acid to the pyrrolidine nitrogen, the following protocol can be adapted after deprotection of the Boc group.
Materials:
-
N-Boc-(R)-pyrrolidine-3-carboxamide (after a suitable transformation of the carboxamide) or (R)-Pyrrolidine-3-carboxamide (after Boc deprotection) (1.0 eq.)
-
Carboxylic acid (1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid (1.1 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM.
-
Add DIPEA or NMM (2.0 eq.) to the solution.
-
Add the pyrrolidine derivative (1.0 eq.) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) in one portion.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways relevant to the therapeutic targets of molecules synthesized from this compound.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and purification of bioactive molecules using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Process For The Preparation Of Dpp Iv Inhibitors [quickcompany.in]
- 3. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation [frontiersin.org]
- 5. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-Pyrrolidine-3-carboxamide Hydrochloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (R)-Pyrrolidine-3-carboxamide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials, reagents from the synthesis, the opposite enantiomer (S)-Pyrrolidine-3-carboxamide Hydrochloride, and side-products from the reaction. Depending on the synthetic route, these may include byproducts from amide coupling reactions or residual catalysts.
Q2: What is the recommended first step for purifying crude this compound?
A2: An initial acid-base extraction is often a highly effective first step to remove non-basic and weakly basic organic impurities. Since (R)-Pyrrolidine-3-carboxamide is a basic compound, it can be selectively extracted into an acidic aqueous layer, leaving many organic impurities behind in the organic phase.[1][2][3][4]
Q3: How can I improve the yield and purity during recrystallization?
A3: Successful recrystallization depends on the appropriate choice of solvent or solvent system. For polar compounds like this compound, polar protic solvents or mixtures with anti-solvents are often effective. Seeding the solution with a small crystal of the pure compound can aid in inducing crystallization. Slow cooling can also lead to the formation of larger, purer crystals.
Q4: My final product has low enantiomeric purity. What can I do?
A4: Low enantiomeric purity is a critical issue. To address this, you can:
-
Utilize Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used to separate the enantiomers.[5]
-
Diastereomeric Salt Recrystallization: React the racemic or enantiomerically impure mixture with a chiral acid to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional recrystallization.
-
Derivatization: Derivatize the amine with a chiral reagent to form diastereomers that can be separated using standard chromatography techniques.[6][7][8][9]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during acid-base extraction to fully protonate the pyrrolidine nitrogen and drive it into the aqueous phase. Use multiple extractions with smaller volumes of solvent. |
| Incomplete Crystallization | Concentrate the solution further before cooling. Try a different recrystallization solvent or a mixture of solvents. Scratch the inside of the flask or add seed crystals to induce crystallization. |
| Product Adsorption on Silica Gel | If using column chromatography, consider deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent to prevent streaking and irreversible adsorption of the amine. |
Issue 2: Presence of Impurities in the Final Product (Confirmed by NMR or LC-MS)
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Repeat the acid-base extraction, ensuring vigorous mixing and adequate phase separation. A brine wash can help to break up emulsions. |
| Co-crystallization of Impurities | Perform a second recrystallization, potentially with a different solvent system. Ensure the crude material is as pure as possible before the final recrystallization. |
| Inadequate Chromatographic Separation | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to separate closely eluting impurities. Consider using a different stationary phase. |
Issue 3: Poor Chiral Purity (Enantiomeric Excess < 99%)
| Possible Cause | Troubleshooting Step |
| Racemization During Synthesis or Workup | Avoid harsh basic or acidic conditions and high temperatures during the synthesis and purification steps, as these can sometimes lead to racemization at chiral centers. |
| Ineffective Chiral Separation Method | For chiral HPLC/SFC, screen different chiral stationary phases and mobile phases to find optimal separation conditions. For diastereomeric salt recrystallization, experiment with different chiral resolving agents and crystallization solvents. |
| Inaccurate Chiral Analysis | Validate your chiral analytical method. This includes confirming peak identity and resolution by running a racemic standard.[10] Derivatization with a chiral agent like Marfey's reagent can improve the separation and detection of enantiomers.[7][8] |
Quantitative Data Presentation
Table 1: Comparison of Chiral HPLC Methods for Enantiomeric Purity Analysis
| Parameter | Method A: Chiral Derivatization RP-HPLC [7][8] | Method B: Direct Chiral HPLC [11] |
| Chiral Selector | Marfey's Reagent (pre-column derivatization) | Chirobiotic V column |
| Stationary Phase | C18 Reverse Phase | Vancomycin-based CSP |
| Mobile Phase | Acetonitrile/Water with TFA | Ammonium acetate buffer/Acetonitrile |
| Resolution (Rs) | > 3.0 | > 2.0 |
| Limit of Detection (LOD) | 0.075% for the minor enantiomer | ~0.05% for the minor enantiomer |
| Limit of Quantitation (LOQ) | 0.15% for the minor enantiomer | ~0.1% for the minor enantiomer |
Table 2: Typical Purity and Yield Data for Purification Techniques
| Purification Technique | Typical Purity Achieved | Typical Yield Range | Notes |
| Recrystallization | 98.0 - 99.5% | 70 - 90% | Highly dependent on the purity of the crude material and solvent choice. |
| Column Chromatography | > 99.0% | 60 - 85% | Effective for removing closely related impurities. Yield can be lower due to product loss on the column. |
| Acid-Base Extraction | Removes non-basic impurities | > 95% | Primarily a preliminary purification step. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Objective: To remove non-basic organic impurities from crude this compound.
Methodology:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The protonated product will be in the aqueous (top) layer.
-
Drain the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
To recover the free base, carefully add a base (e.g., 2 M sodium hydroxide) to the aqueous layer until the pH is > 10.
-
Extract the free base back into an organic solvent.
-
To obtain the hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in a suitable solvent (e.g., isopropanol).
-
Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification by Recrystallization
Objective: To obtain high-purity crystalline this compound.
Methodology:
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture like methanol/ethyl acetate) to just dissolve the solid.
-
If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Chiral Purity Analysis by HPLC with Derivatization
Objective: To determine the enantiomeric excess of this compound.
Methodology:
-
Derivatization: React a known amount of the sample with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., acetone).[7][8]
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier like trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 340 nm for the DNP derivative).
-
Injection Volume: 10 µL.
-
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two diastereomers.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for addressing low purification yields.
Caption: Workflow for determining the enantiomeric purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: (R)-Pyrrolidine-3-carboxamide Hydrochloride
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding potential side products in reactions involving (R)-Pyrrolidine-3-carboxamide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most likely side products when working with this compound?
Based on the structure of the molecule, two primary side products are commonly hypothesized or observed:
-
(S)-Pyrrolidine-3-carboxamide: This is the epimer of the starting material, formed by the inversion of the stereocenter at the C3 position. This process is known as epimerization or racemization.
-
(R)-Pyrrolidine-3-carboxylic acid: This results from the hydrolysis of the amide functional group, converting it into a carboxylic acid.[1]
Q2: Under what conditions do these side products form?
-
Epimerization: The chiral center at the C3 position is adjacent to a carbonyl group, making the proton on that carbon slightly acidic.[2] Conditions that promote a deprotonation-reprotonation mechanism, such as the presence of a base or elevated temperatures, can lead to the formation of the (S)-isomer through a planar enolate intermediate.[2]
-
Hydrolysis: The amide bond is generally stable but can be cleaved under vigorous conditions.[1][3] This reaction is typically catalyzed by heating in the presence of strong aqueous acid (e.g., HCl, H₂SO₄) or strong aqueous base (e.g., NaOH).[1]
Q3: How can I detect and quantify these potential side products?
Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method. A chiral column can separate the (R) and (S) enantiomers, while a standard reverse-phase column (like a C18) can separate the starting material from the more polar carboxylic acid hydrolysis product. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the peaks by their mass-to-charge ratio.
Q4: How should I store this compound to minimize degradation?
To minimize the risk of both hydrolysis and epimerization, the compound should be stored in a cool, dry place, tightly sealed to keep out moisture. For long-term storage, refrigeration (2-8°C) is recommended. Avoid storing solutions in strongly acidic or basic buffers for extended periods.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: An unexpected peak appears in my HPLC/LC-MS analysis.
If your analysis shows a new peak, it could be one of the common side products. The following workflow can help you identify it.
References
Technical Support Center: (R)-Pyrrolidine-3-carboxamide Hydrochloride
Welcome to the technical support center for (R)-Pyrrolidine-3-carboxamide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization and ensuring the stereochemical integrity of this chiral compound during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues you may encounter that could lead to the racemization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Optical Purity in Solution | Exposure to harsh pH conditions (strong acids or bases) can catalyze racemization. | Maintain the pH of solutions within a neutral to mildly acidic range (pH 4-7). Avoid prolonged exposure to strongly acidic or basic conditions. If pH adjustment is necessary, use buffered solutions and perform the operation at low temperatures. |
| Degradation or Racemization upon Heating | Elevated temperatures can provide the activation energy for racemization.[1] | Perform all experimental steps at ambient or reduced temperatures whenever possible. If heating is unavoidable, use the lowest effective temperature for the shortest duration necessary. For pyrrolidinium salts, significant degradation may occur at elevated temperatures, with hydrochloride salts showing less thermal stability than others.[2] |
| Inconsistent Analytical Results for Enantiomeric Purity | An unsuitable analytical method or improper sample preparation can lead to inaccurate measurements of enantiomeric excess. | Develop and validate a stability-indicating chiral HPLC method.[3] Use a suitable chiral stationary phase (e.g., polysaccharide-based) and optimize the mobile phase and detection parameters. Ensure proper sample handling and storage prior to analysis to prevent racemization. |
| Racemization During a Chemical Reaction | Reaction conditions, such as the choice of solvent, base, or catalyst, can promote the formation of achiral intermediates, leading to racemization. | Employ mild reaction conditions. Use non-basic or sterically hindered non-nucleophilic bases if a base is required.[4] Choose solvents that do not promote the formation of planar intermediates. Screen different catalysts and reaction times to minimize racemization. |
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure compound, like the (R)-enantiomer of Pyrrolidine-3-carboxamide Hydrochloride, converts into an equal mixture of both its (R) and (S) enantiomers. This is a significant concern because the biological activity and pharmacological effects of a chiral molecule are often specific to one enantiomer. Racemization can lead to a loss of therapeutic efficacy and the potential for undesired side effects from the inactive or less active enantiomer.
Q2: What are the primary factors that can cause racemization of this compound?
A2: The primary factors that can induce racemization include:
-
pH: Exposure to strong acids or bases can catalyze the removal and re-addition of a proton at the chiral center, leading to a loss of stereochemical integrity.
-
Temperature: High temperatures provide the energy to overcome the energy barrier for chiral inversion.[1]
-
Solvents: Certain solvents can stabilize achiral intermediates, thereby facilitating racemization.
-
Reaction Conditions: The presence of certain reagents, such as strong bases or some catalysts, can actively promote racemization during a chemical transformation.[4]
Q3: How can I store this compound to minimize the risk of racemization?
A3: To minimize the risk of racemization during storage, it is recommended to:
-
Store the compound in a cool, dry place.
-
Keep it in a tightly sealed container to protect it from moisture and air. The hydrochloride salts of some pyrrolidine derivatives have been shown to be unstable in the presence of air.[5]
-
For long-term storage, consider refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen).
Q4: What analytical techniques are recommended for determining the enantiomeric purity of this compound?
A4: The most common and reliable technique for determining the enantiomeric purity is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Chiral Gas Chromatography (GC) after appropriate derivatization can also be used. Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent is another potential method.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is crucial for understanding the stability of the molecule and for the development of a stability-indicating analytical method.[6][7]
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of the analytical method.
Stress Conditions:
| Condition | Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105 °C for 48 hours (solid state) |
| Photolytic Degradation | Exposure to UV light (254 nm) and visible light for 7 days |
Methodology:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media. For thermal degradation, use the solid compound.
-
Expose the samples to the specified stress conditions for the indicated duration.
-
At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples using a validated stability-indicating chiral HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and quantify the loss of the active pharmaceutical ingredient (API).
Chiral HPLC Method for Enantiomeric Purity
Objective: To determine the enantiomeric excess (e.e.) of this compound.
Instrumentation and Conditions (General Guideline):
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector |
| Column | Chiral Stationary Phase (CSP) column (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an alcohol (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., n-hexane) with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A typical starting point could be n-hexane:isopropanol:DEA (90:10:0.1, v/v/v).[8] |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 20 - 30 °C |
| Detection Wavelength | Determined by the UV absorbance maximum of the compound (e.g., 210-230 nm) |
| Injection Volume | 10 - 20 µL |
Methodology:
-
Prepare a standard solution of the racemic mixture of Pyrrolidine-3-carboxamide Hydrochloride and a sample solution of the (R)-enantiomer in the mobile phase.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution between the two peaks.
-
Inject the sample solution to determine the peak areas of the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Visualizations
Caption: Factors leading to the racemization of a chiral center.
Caption: Recommended workflow to prevent racemization.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. researchgate.net [researchgate.net]
- 3. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrrolidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyrrolidine derivatives.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues that may be encountered during the synthesis of pyrrolidines.
Issue 1: Poor Stereoselectivity in 1,3-Dipolar Cycloaddition
Question: I am observing poor diastereoselectivity or enantioselectivity in my 1,3-dipolar cycloaddition reaction to form a pyrrolidine ring. What factors can I adjust to improve the stereochemical outcome?
Answer: Controlling stereoselectivity is a common challenge in 1,3-dipolar cycloadditions for pyrrolidine synthesis. The spatial arrangement of substituents on the azomethine ylide and the dipolarophile dictates the stereochemical outcome. Several factors can be optimized to enhance selectivity:
-
Catalyst System: The choice of catalyst is critical. Lewis acids or transition metal catalysts can coordinate to the dipole or dipolarophile, amplifying electronic differences and favoring the formation of a specific stereoisomer.[1] Chiral catalysts are essential for achieving high enantioselectivity.
-
Solvent: The polarity and steric bulk of the solvent can significantly influence the transition state geometry and, therefore, the diastereomeric ratio. A systematic solvent screen is recommended. For instance, transitioning from polar protic solvents like methanol to more sterically hindered alcohols such as isopropanol has been shown to improve selectivity in some cases.
-
Temperature: Reaction temperature affects the energy difference between diastereomeric transition states. Lowering the temperature often enhances selectivity, though it may require longer reaction times.
-
Substrate Steric Hindrance: The substituents on both the azomethine ylide and the dipolarophile create steric hindrance that favors one approach over the other. Modifying the steric bulk of these substituents can improve diastereoselectivity.[1]
Issue 2: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired pyrrolidine product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield can stem from several factors, from reagent quality to reaction conditions. Consider the following troubleshooting steps:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are pure and dry, as impurities can deactivate catalysts or participate in side reactions. Reactions involving organometallic reagents or sensitive catalysts should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Systematically optimize reaction conditions such as temperature, reaction time, and concentration of reactants. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent. Using fresh, high-purity catalyst and reagents can mitigate this issue.
-
Poor Substrate Reactivity: The electronic or steric properties of your substrates may hinder the reaction. It may be necessary to modify the substrates by changing protecting groups or other functional groups to enhance their reactivity.
Issue 3: Challenges in Purification of Pyrrolidine Derivatives
Question: I am struggling to purify my synthesized pyrrolidine derivative. What are some common purification challenges and how can I overcome them?
Answer: The purification of pyrrolidine derivatives can be challenging due to their polarity and basicity. Common issues and potential solutions include:
-
High Polarity: Many pyrrolidine derivatives are highly polar, making them difficult to separate from polar byproducts or residual solvents using standard silica gel chromatography.
-
Solution: Consider using reverse-phase chromatography. Alternatively, converting the pyrrolidine to a less polar derivative (e.g., by N-acylation) before chromatography and then deprotecting it can be an effective strategy. For highly polar compounds like pyrrolidin-3-ol, vacuum distillation or crystallization of a salt (e.g., hydrochloride) can be effective purification methods.[2]
-
-
Basicity and Interaction with Silica Gel: The basic nitrogen of the pyrrolidine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system to neutralize the acidic sites on the silica gel.
-
-
Azeotrope Formation: Pyrrolidine can form azeotropes with water, making complete drying difficult.
Quantitative Data Summary
The following tables summarize quantitative data on the effect of reaction parameters on the stereoselectivity of pyrrolidine synthesis.
Table 1: Effect of Lewis Acid on Diastereoselectivity in a Multicomponent Pyrrolidine Synthesis
| Entry | Lewis Acid (equiv.) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | TiCl4 (1.2) | 99:1 | 72 |
| 2 | TiCl4 (4.2) | >99:1 | 63 |
Data adapted from a study on the diastereoselective synthesis of substituted pyrrolidines.[4]
Table 2: Optimization of Reaction Conditions for the Synthesis of 1,4,5-Trisubstituted Pyrrolidine-2,3-diones
| Entry | Reactant Ratio (1a:2:3) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1:1 | Acetic Acid | RT | - | 70 |
| 2 | 1:1:1.5 | Acetic Acid | RT | - | 77 |
| 3 | 1.5:1:1 | Acetic Acid | RT | - | 80 |
| 4 | 1:1.5:1 | Acetic Acid | RT | - | 67 |
| 5 | 1:4 | Ethanol | 80 | 5 | 82 |
| 6 | 1:4 | Ethanol (less volume) | 80 | 5 | 89 |
Data adapted from a study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.[5]
Experimental Protocols
Protocol 1: Synthesis of Substituted Pyrrolidines via 1,3-Dipolar Cycloaddition
This protocol provides a general procedure for the synthesis of substituted pyrrolidines via a silver-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.
Materials:
-
Amino ester hydrochloride (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Dipolarophile (e.g., an activated alkene) (1.2 equiv)
-
Triethylamine (Et3N) (1.1 equiv)
-
Silver acetate (AgOAc) (0.1 equiv)
-
Chiral ligand (e.g., (S)-QUINAP) (0.11 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add silver acetate and the chiral ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.
-
Add the amino ester hydrochloride, aldehyde, and dipolarophile to the flask.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) and add triethylamine dropwise.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolidine derivative.
Protocol 2: Intramolecular Aza-Michael Addition for Pyrrolidine Synthesis
This protocol describes a general method for the synthesis of pyrrolidines via an intramolecular aza-Michael addition.
Materials:
-
Amino-alkene or amino-alkyne precursor (1.0 equiv)
-
Base (e.g., sodium hydride, potassium tert-butoxide) or Acid (e.g., trifluoroacetic acid) catalyst
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the amino-alkene or amino-alkyne precursor in the anhydrous solvent.
-
If a base is used, cool the solution to 0 °C and add the base portion-wise.
-
If an acid is used, add the acid catalyst to the solution at room temperature.
-
Stir the reaction mixture at the appropriate temperature (from room temperature to reflux, depending on the substrate) and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction (e.g., with water if a base was used).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the pyrrolidine derivative.
Visualizations
Caption: Troubleshooting workflow for poor stereoselectivity.
Caption: Decision tree for selecting a pyrrolidine synthesis route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]
- 4. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Pyrrolidine-3-carboxamide Hydrochloride
Disclaimer: Detailed public domain data on the specific degradation pathways of (R)-Pyrrolidine-3-carboxamide Hydrochloride is limited. This guide is formulated based on established principles of organic chemistry and pharmaceutical stability analysis. It is intended to provide a framework for researchers to design and interpret their own stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
A1: Based on its chemical structure, which features a cyclic secondary amine (pyrrolidine) and a primary amide, the most likely degradation pathways involve hydrolysis and oxidation. Thermal and photolytic degradation are also possible under strenuous conditions.
-
Hydrolytic Degradation: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. This reaction would cleave the amide to form (R)-pyrrolidine-3-carboxylic acid and ammonia.[1][2][3]
-
Oxidative Degradation: The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation.[4][5] This could lead to the formation of various oxidation products, including N-oxides or ring-opened derivatives.
-
Thermal Degradation: At elevated temperatures, small molecule amides can undergo decomposition.[6][7][8][9][10] The specific degradation products would depend on the temperature and presence of oxygen.
-
Photodegradation: Exposure to UV or visible light can potentially induce degradation, although the specific pathways are compound-dependent. A photostability study is necessary to determine this susceptibility.
Q2: How should I store this compound to minimize degradation?
A2: To minimize degradation, the compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated, as recommended by the supplier. The hydrochloride salt form is generally more stable than the free base.
Q3: What is a forced degradation study and why is it necessary?
A3: A forced degradation or stress study exposes a drug substance to conditions more severe than accelerated stability testing (e.g., high temperature, high humidity, strong acid/base, oxidizing agents, and intense light).[11][12][13] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Demonstrating the specificity of a stability-indicating analytical method.
-
Understanding the intrinsic stability of the molecule.[13]
Q4: What is a stability-indicating method?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[14] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[15][16][17][18]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my sample.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | 1. Verify the age and storage conditions of your sample. 2. Prepare a fresh sample from a new batch of this compound and re-analyze. 3. If the peaks persist, they may be impurities from the synthesis. If they increase over time, it indicates degradation. |
| Contamination | 1. Check the purity of your solvents and reagents. 2. Run a blank injection (solvent only) to rule out contamination from the HPLC system. |
| Method-Induced Degradation | 1. The mobile phase pH or temperature of the analytical column could be causing on-column degradation. 2. Evaluate the stability of the compound in the analytical mobile phase over time. |
Issue 2: The concentration of my this compound solution is decreasing over time.
| Possible Cause | Troubleshooting Steps |
| Chemical Instability | 1. The compound may be degrading under the storage conditions of the solution (solvent, pH, temperature, light exposure). 2. Perform a solution stability study by analyzing the solution at different time points. 3. Adjust the pH or use a different solvent to improve stability. |
| Adsorption | 1. The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic). 2. Consider using silanized glass vials or a different type of container material. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study of this compound. The goal is to achieve 5-20% degradation of the active ingredient.[11][19]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.[12]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours. At various time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Expose the solid compound to 80°C in a dry heat oven for 48 hours. Also, expose the stock solution to 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]
3. Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method for this compound and its potential degradation products.
-
Instrumentation: HPLC with a UV or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Due to the polar nature of the compound and its likely degradants, a column with a polar-embedded phase might provide better retention and selectivity.[17]
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to separate the polar parent compound from potentially less polar degradation products.[15]
-
Start with a low percentage of organic solvent (e.g., 5% B) to retain the polar compounds.
-
Gradually increase the percentage of B (e.g., to 95% B over 20 minutes).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV scan, likely low UV around 210 nm due to the lack of a strong chromophore).
-
Injection Volume: 10 µL.
Method Validation: Once the method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[14]
Data Presentation
Table 1: Summary of a Hypothetical Forced Degradation Study
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hrs | 60°C | 15.2% | (R)-pyrrolidine-3-carboxylic acid |
| 0.1 M NaOH | 24 hrs | RT | 8.5% | (R)-pyrrolidine-3-carboxylic acid |
| 3% H₂O₂ | 24 hrs | RT | 12.8% | Oxidized pyrrolidine species |
| Heat (Solid) | 48 hrs | 80°C | 3.1% | Minor unidentified peaks |
| Heat (Solution) | 48 hrs | 60°C | 5.6% | Minor unidentified peaks |
| Light | 1.2 M lux hrs | RT | 1.5% | No significant degradation |
Table 2: Typical Validation Parameters for a Stability-Indicating HPLC Method
| Parameter | Acceptance Criteria |
| Specificity | No interference from degradants, impurities, or placebo at the retention time of the analyte peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate). |
Visualizations
Caption: Potential degradation pathways of (R)-Pyrrolidine-3-carboxamide.
Caption: Workflow for a forced degradation study.
Caption: Logic for troubleshooting unexpected peaks in a chromatogram.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. irjpms.com [irjpms.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ijtsrd.com [ijtsrd.com]
- 19. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of (R)-Pyrrolidine-3-carboxamide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-Pyrrolidine-3-carboxamide Hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process:
-
Amide Formation: The synthesis typically starts with N-protected (R)-pyrrolidine-3-carboxylic acid, most commonly N-Boc-(R)-pyrrolidine-3-carboxylic acid. This is reacted with an ammonia source to form the corresponding N-Boc-(R)-pyrrolidine-3-carboxamide. This step requires the activation of the carboxylic acid group using a coupling reagent.
-
Deprotection and Salt Formation: The N-Boc protecting group is then removed from the intermediate amide under acidic conditions. The use of hydrochloric acid in this step directly yields the final product, this compound.
Q2: How can I minimize racemization during the amide coupling step?
A2: Racemization at the chiral center of (R)-pyrrolidine-3-carboxylic acid is a critical concern. To mitigate this risk, consider the following:
-
Use of Additives: Employ additives such as 1-Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) when using carbodiimide coupling reagents. These additives react with the activated carboxylic acid to form an active ester intermediate, which is less prone to racemization.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of primary or secondary amines.
-
Reaction Temperature: Perform the coupling reaction at a lower temperature, typically starting at 0°C and allowing it to slowly warm to room temperature. This helps to minimize the rate of racemization.
Q3: What are the best solvents for the amidation and deprotection steps?
A3: For the amidation step, anhydrous polar aprotic solvents such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) are commonly used to ensure good solubility of the reactants and coupling agents. For the N-Boc deprotection and hydrochloride salt formation, a solution of hydrogen chloride in an organic solvent like 1,4-dioxane or methanol is typically employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Amidation Step | Incomplete activation of the carboxylic acid. | - Ensure your coupling reagent is fresh and has been stored under anhydrous conditions.- Use a slight excess (1.1-1.2 equivalents) of the coupling reagent. |
| Side reaction of the activated intermediate. | - Add HOBt or Oxyma to trap the activated intermediate as a more stable and reactive ester.- Add the amine source to the reaction mixture as soon as the carboxylic acid has been activated. | |
| Poor solubility of reactants. | - Use a co-solvent system or switch to a more polar solvent like DMF. | |
| Presence of N-acylurea Byproduct | Use of carbodiimide coupling reagents (e.g., EDC, DCC). | - Add HOBt or NHS to the reaction mixture. These additives react with the O-acylisourea intermediate to form an active ester, preventing its rearrangement to the N-acylurea.- Purify the product via column chromatography or by performing an acidic wash to remove the water-soluble urea byproduct. |
| Incomplete N-Boc Deprotection | Insufficient acid or reaction time. | - Use a larger excess of the acidic solution (e.g., 4M HCl in dioxane).- Increase the reaction time and monitor the progress by TLC or LC-MS. |
| Acid-sensitive functional groups on the molecule. | - Consider milder deprotection methods, although these may not be as effective for complete deprotection. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | - If the hydrochloride salt does not precipitate upon deprotection, concentrate the reaction mixture under reduced pressure to obtain the crude salt.- Triturate the crude product with a non-polar solvent like diethyl ether or hexane to induce precipitation and wash away impurities. |
| Contamination with residual coupling agents or byproducts. | - Perform aqueous washes during the work-up of the amidation step to remove water-soluble reagents and byproducts.- Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., methanol/ether) to improve purity. |
Experimental Protocols
Protocol 1: Amidation of N-Boc-(R)-pyrrolidine-3-carboxylic acid using EDC and HOBt
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Amine Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir.
-
Activation: Cool the reaction mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise.
-
Ammonia Source: Bubble anhydrous ammonia gas through the reaction mixture for 1-2 hours at 0°C, or add a solution of ammonia in methanol (e.g., 7N).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-(R)-pyrrolidine-3-carboxamide.
Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude N-Boc-(R)-pyrrolidine-3-carboxamide (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Acidification: To this solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) at room temperature.
-
Reaction: Stir the reaction for 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Isolation: The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold non-polar solvent (e.g., diethyl ether). If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
Purification: The crude salt can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amidation
| Coupling Reagent | Additive | Typical Yield Range (%) | Key Considerations |
| EDC·HCl | HOBt | 70-90% | Cost-effective; may form N-acylurea byproduct. |
| HATU | None | 85-95% | Highly efficient, especially for hindered substrates; more expensive. |
| PyBOP | None | 80-92% | High coupling efficiency; can be sensitive to moisture. |
| T3P® | None | 75-88% | Byproducts are water-soluble, simplifying purification. |
Note: Yields are dependent on specific reaction conditions and substrate purity.
Mandatory Visualizations
Technical Support Center: Optimizing Pyrrolidine-Based Couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during pyrrolidine-based coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions involving pyrrolidine? A1: Pyrrolidine, a cyclic secondary amine, is a versatile building block in organic synthesis.[1] Common coupling reactions include amide bond formations (acylation), N-alkylation, and various metal-catalyzed cross-coupling reactions to form C-C or C-N bonds. Due to its nucleophilicity, the pyrrolidine nitrogen is a primary site for substitution.[1][2] Palladium-catalyzed reactions for α-arylation and copper-catalyzed methods for synthesizing 2-arylpyrrolidines are also prevalent.[3][4]
Q2: My amide coupling reaction is suffering from low yield. What are the initial parameters to check? A2: Low yields in amide couplings can stem from several factors. Key parameters to investigate include the choice of coupling reagent, solvent, temperature, and base. Ensure the carboxylic acid is fully activated before the amine is introduced; pre-activating for 30 minutes is a common practice.[5] The stability of your starting materials and potential side reactions, such as the formation of pyrrolidide byproducts from contaminated reagents, should also be considered.[6][7]
Q3: How can I improve diastereoselectivity in my pyrrolidine synthesis? A3: Diastereoselectivity in reactions like [3+2] cycloadditions is primarily influenced by steric hindrance.[8] To improve it, consider increasing the steric bulk of substituents on either the pyrrolidine precursor or the coupling partner.[8][9] Lowering the reaction temperature is a common strategy to enhance selectivity, as it favors the transition state with the lowest activation energy.[8] The choice of catalyst system, including the metal and chiral ligand, is also critical for controlling stereochemistry.[8]
Q4: What causes the formation of a pyrrolidide byproduct in my phosphonium-based coupling reaction? A4: The formation of unwanted pyrrolidide derivatives is often traced back to small amounts (e.g., 0.5% w/w) of pyrrolidine contaminating commercial phosphonium salt coupling reagents like PyBOP, PyAOP, or PyBroP.[6][7] This side reaction is more prominent in slow reactions. To prevent this, it is recommended to crystallize the phosphonium salt reagent before use.[6][7]
Q5: Racemization is a concern in my peptide coupling. How can I minimize it? A5: Racemization is a known issue, particularly when using carbodiimide reagents like DCC or DIC for activating amino acids.[10][11] To suppress racemization, an additive such as 1-hydroxybenzotriazole (HOBt) should be included in the reaction.[11] The HOBt forms an active ester intermediate that couples with amines with minimal racemization.[11] Alternatively, using uronium-based reagents like HATU, which are known for faster reactions and less epimerization, can be beneficial.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Carboxylic Acid Activation: The coupling reagent is not effectively activating the acid. | - Screen different classes of coupling reagents (e.g., carbodiimides, phosphonium salts, uronium salts).[10] - Allow for a pre-activation period (e.g., 30 minutes) after adding the coupling reagent and base, before introducing the pyrrolidine.[5] - Ensure anhydrous conditions, as water can quench activated intermediates. |
| Poor Nucleophilicity of Pyrrolidine: Steric hindrance or electronic effects on the pyrrolidine derivative reduce its reactivity. | - Increase reaction temperature or extend reaction time. - Use a more potent coupling reagent to generate a more reactive activated species. | |
| Side Reactions: Competing reactions consume starting materials or the desired product. | - Identify side products (e.g., by LC-MS) to diagnose the issue. - If using phosphonium reagents, purify them by crystallization to remove pyrrolidine contaminants.[6][7] - In biocatalytic reactions, control the pH to mitigate hydrolysis of starting materials.[8] | |
| Mixture of Regioisomers | Poor Regiocontrol in Cycloaddition: The electronic or steric properties of the reactants do not sufficiently differentiate the reaction sites. | - Employ a Lewis acid or transition metal catalyst to enhance regioselectivity by coordinating to one of the reactants.[8] - Systematically screen different solvents and reaction temperatures, as non-polar solvents can favor one isomer over another.[8] |
| Poor Diastereo- or Enantioselectivity | Inadequate Stereocontrol: The transition states leading to different stereoisomers are too close in energy. | - Lower the reaction temperature to better differentiate between the activation energies of competing pathways.[8] - Increase the steric bulk of substituents on either reactant to enhance facial selectivity.[8][9] - Optimize the catalyst system, particularly the chiral ligand and metal precursor. For example, systems like AgOAc/(S)-QUINAP have been shown to induce high selectivity.[8] |
| Formation of Byproducts | Racemization of Chiral Centers: The reaction conditions, especially with carbodiimide reagents, are promoting epimerization. | - Add 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to the reaction mixture.[11] - Switch to a coupling reagent known for low racemization, such as HATU or PyAOP.[11][12] |
| Dehydration of Amide Side Chains: Asparagine or glutamine residues are converting to nitriles. | - Avoid using carbodiimide reagents (DCC, DIC) alone, as they can promote this side reaction.[11] - Utilize reagents like BOP, which do not typically cause dehydration byproducts.[11] |
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent is critical for the success of an amide bond formation. The table below summarizes common reagents and their typical characteristics.
| Reagent Class | Examples | Common Additives | Key Advantages | Potential Issues |
| Carbodiimides | DCC, DIC, EDC[11] | HOBt, HOAt, DMAP (catalytic)[11] | Widely applicable, cost-effective. | Can cause racemization, dehydration of Asn/Gln side chains, insoluble urea byproducts (DCC).[10][11] |
| Phosphonium Salts | BOP, PyBOP, PyAOP[6][7][11] | Base (e.g., DIPEA) | High efficiency, low racemization.[11] | BOP produces a carcinogenic byproduct; reagent purity can be an issue (pyrrolidine contamination).[6][7][11] |
| Uronium/Aminium Salts | HBTU, HATU, TBTU[11][12] | Base (e.g., DIPEA) | Fast reaction rates, high yields, low racemization (especially HATU).[11][12] | Can react with unprotected N-terminus if used in excess.[11] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Reductive Amination for N-Aryl-Pyrrolidine Synthesis[13]
This protocol describes the synthesis of 1-phenyl-2,5-dimethylpyrrolidine using an iridium catalyst.
-
Reagent Preparation: In a suitable reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and the catalyst [Cp*IrCl₂]₂ (0.5 mol%).
-
Solvent Addition: Add deionized water to the mixture, followed by formic acid (5.0 eq), which serves as the hydrogen source.
-
Reaction: Stir the mixture vigorously at 80 °C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Protocol 2: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine[4]
This method achieves the enantioselective arylation at the α-position of N-Boc pyrrolidine.
-
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve N-Boc pyrrolidine in TBME or Et₂O. Cool the solution to -78 °C. Add s-BuLi and (-)-sparteine to perform an asymmetric deprotonation.
-
Transmetalation: After the deprotonation is complete, add a solution of ZnCl₂ to the reaction mixture to transmetalate the lithiated species to an organozinc intermediate.
-
Negishi Coupling: To the organozinc reagent, add the palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., t-Bu₃P-HBF₄), followed by the desired aryl bromide.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or GC-MS.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the enantiomerically enriched α-arylated pyrrolidine.
Visualizations
References
- 1. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. ovid.com [ovid.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hepatochem.com [hepatochem.com]
- 11. peptide.com [peptide.com]
- 12. growingscience.com [growingscience.com]
Overcoming solubility issues with (R)-Pyrrolidine-3-carboxamide HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (R)-Pyrrolidine-3-carboxamide HCl.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of (R)-Pyrrolidine-3-carboxamide HCl?
A1: (R)-Pyrrolidine-3-carboxamide HCl is the hydrochloride salt of a pyrrolidine derivative. As a salt, it is generally expected to have better aqueous solubility compared to its free base form. The pyrrolidine motif itself can contribute to aqueous solubility.[1] However, the overall solubility is influenced by the carboxamide group and the crystalline structure of the HCl salt. Like many hydrochloride salts of small molecules, its solubility is often pH-dependent, with higher solubility at a lower pH.
Q2: In which common laboratory solvents can I dissolve (R)-Pyrrolidine-3-carboxamide HCl?
Q3: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?
A3: This phenomenon is known as "salting out" or precipitation upon dilution. It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. To prevent this, you can try the following:
-
Lower the final concentration: The simplest solution is to work with a lower final concentration of the compound in your aqueous medium.
-
Use a co-solvent system: Prepare the final solution in a mixture of the aqueous buffer and a small percentage of the organic solvent.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Gentle warming and mixing: While diluting, gently warm the aqueous buffer and ensure vigorous mixing to aid dissolution.
Q4: Can I heat the solution to improve the solubility of (R)-Pyrrolidine-3-carboxamide HCl?
A4: Yes, gentle heating can be an effective method to increase the dissolution rate and solubility of many compounds. For similar hydrochloride salts, warming the solution to around 40-60°C with stirring has been shown to be effective. However, it is crucial to ensure the compound's stability at elevated temperatures. It is recommended to perform a small-scale test to check for any degradation before applying heat to your entire sample.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to troubleshoot and resolve common solubility problems encountered with (R)-Pyrrolidine-3-carboxamide HCl.
Problem 1: The compound is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solvent Volume | Increase the volume of the solvent incrementally. | The compound dissolves as the concentration decreases. |
| Poor Solvent Quality | Use fresh, anhydrous, high-purity solvents. For hygroscopic solvents like DMSO, use a newly opened bottle. | Improved dissolution due to the absence of water or other impurities that can affect solubility. |
| Compound is not amenable to the chosen solvent | Try alternative solvents such as water, ethanol, or a co-solvent system (e.g., DMSO/water). | The compound dissolves in a more suitable solvent system. |
| Low Dissolution Rate | Gently warm the solution (e.g., to 40-60°C) while stirring. Use a sonicator bath for 10-15 minutes to provide mechanical energy for dissolution. | The rate of dissolution increases, and the compound dissolves completely. |
Problem 2: The compound dissolves initially but precipitates out of solution over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturated Solution | Prepare a less concentrated stock solution. | The solution remains stable without precipitation. |
| pH Shift | Ensure the pH of the solution is maintained within a range where the compound is soluble. For hydrochloride salts, a slightly acidic pH is often preferable. | The compound remains in its protonated, more soluble form. |
| Temperature Fluctuation | Store the stock solution at a constant, appropriate temperature (e.g., -20°C or -80°C in aliquots). Avoid repeated freeze-thaw cycles. | Stable stock solution with no precipitation upon storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
(R)-Pyrrolidine-3-carboxamide HCl powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of (R)-Pyrrolidine-3-carboxamide HCl powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you would weigh 1.506 mg for 1 mL of DMSO (Molecular Weight: 150.61 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
Visually inspect the solution to ensure no solid particles remain. If necessary, repeat the sonication or gentle warming (up to 40°C).
-
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Hypothetical DPP-IV Inhibition Assay
(R)-Pyrrolidine-3-carboxamide HCl, as a pyrrolidine-containing molecule, could potentially act as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. The following is a generalized protocol for screening its inhibitory activity.
Materials:
-
(R)-Pyrrolidine-3-carboxamide HCl stock solution (e.g., 10 mM in DMSO)
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: H-Gly-Pro-p-nitroanilide (G-p-NA) or a fluorescent substrate like H-Gly-Pro-AMC
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[1]
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of (R)-Pyrrolidine-3-carboxamide HCl in Assay Buffer from the stock solution.
-
Dilute the DPP-IV enzyme and the substrate to their working concentrations in Assay Buffer as per the manufacturer's instructions.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add Assay Buffer only.
-
Control wells (100% activity): Add DPP-IV enzyme and Assay Buffer (with the same final concentration of DMSO as the inhibitor wells).
-
Inhibitor wells: Add DPP-IV enzyme and the desired concentration of (R)-Pyrrolidine-3-carboxamide HCl.
-
Positive control wells: Add DPP-IV enzyme and the positive control inhibitor.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[3]
-
Reaction Initiation: Add the DPP-IV substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[3][4]
-
Measurement:
-
Data Analysis: Calculate the percentage of inhibition for each concentration of (R)-Pyrrolidine-3-carboxamide HCl compared to the control wells and determine the IC50 value.
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: A diagram of the hypothetical DPP-IV inhibition pathway.
References
- 1. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Purification of Pyrrolidine Carboxamides by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrrolidine carboxamides using various chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a purification method for a novel pyrrolidine carboxamide?
A1: The first step is to gather as much information as possible about your target compound.[1][2] This includes its chemical structure, polarity, pKa (if ionizable), solubility in various solvents, and UV absorbance characteristics.[1][2] This information will guide the initial selection of the chromatographic mode (e.g., normal-phase, reversed-phase), stationary phase, and mobile phase.
Q2: Which chromatographic technique is most suitable for purifying my pyrrolidine carboxamide?
A2: The choice of technique depends on the properties of your compound and the scale of the purification.
-
Flash Chromatography: Ideal for routine purification of multi-gram quantities, especially for intermediates that do not require very high purity. It is a cost-effective and relatively quick method.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for high-resolution separations and achieving high purity, particularly for final compounds and analytical work. Reversed-phase HPLC (RP-HPLC) is very common, but for more polar pyrrolidine carboxamides, Hydrophilic Interaction Liquid Chromatography (HILIC) might be necessary.[3]
-
Supercritical Fluid Chromatography (SFC): An excellent "green" alternative to normal-phase HPLC, particularly for chiral separations and for purifying moderately polar to nonpolar compounds.[4][5] It offers fast separations and reduces the use of organic solvents.
Q3: My pyrrolidine carboxamide is very polar and shows poor retention on a C18 column. What should I do?
A3: For highly polar compounds with poor retention in reversed-phase HPLC, consider the following options:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is ideal for retaining and separating very polar compounds.[3]
-
Mobile Phase Modification: For ionizable pyrrolidine carboxamides, adjusting the mobile phase pH to suppress ionization can increase retention.[6] Using ion-pairing reagents is another option, although it can complicate the workflow.
Q4: I am observing significant peak tailing when purifying my basic pyrrolidine carboxamide. What is the likely cause and how can I fix it?
A4: Peak tailing with basic compounds like many pyrrolidine carboxamides is often caused by strong interactions with acidic silanol groups on the surface of silica-based stationary phases.[7][8] Here’s how to address it:
-
Mobile Phase Additives: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase to compete with your analyte for the active silanol sites.
-
Low pH Mobile Phase: Operating at a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the basic analyte and also suppress the ionization of the silanol groups, reducing unwanted interactions.
-
High pH Stable Column: Use a column specifically designed for high pH conditions. At a higher pH, the silanol groups are deprotonated, but your basic analyte will be neutral, which can lead to improved peak shape.
-
Base-Deactivated Columns: Employ columns that have been specially treated to minimize the number of accessible silanol groups.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanol groups on the stationary phase.[8] | Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. Use a mobile phase with a low pH (e.g., 0.1% formic acid) to protonate the analyte and suppress silanol ionization.[9] Use a base-deactivated or end-capped column. |
| Column overload. | Reduce the sample concentration or injection volume.[10] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Split Peaks | Column void or partially blocked frit.[11] | Reverse flush the column. If the problem persists, replace the column. |
| Sample solvent incompatibility with the mobile phase. | Dissolve the sample in the mobile phase. | |
| Poor Retention | Analyte is too polar for the column/mobile phase combination. | Use a more polar stationary phase (e.g., polar-embedded, cyano). Switch to HILIC mode.[6] |
| Mobile phase is too strong. | Decrease the organic solvent concentration in the mobile phase. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. |
| Mobile phase composition drift. | Prepare fresh mobile phase daily. Use a buffer to maintain a stable pH. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Flash Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Compound Streaking/Tailing | Strong interaction of the basic pyrrolidine nitrogen with acidic silica gel.[12] | Deactivate the silica gel by pre-flushing the column with a solvent system containing 1-2% triethylamine. Use a less acidic stationary phase like alumina. |
| Poor Separation of Closely Eluting Spots | Inappropriate solvent system. | Optimize the solvent system using TLC. Aim for a difference in Rf values of at least 0.2 for good separation. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 sample-to-silica ratio. | |
| Compound is Stuck on the Column | Compound is too polar for the chosen eluent. | Gradually increase the polarity of the mobile phase. A common solvent system for polar compounds is dichloromethane/methanol.[13] |
| Compound is unstable on silica. | Use a less acidic stationary phase like alumina or florisil, or consider reversed-phase flash chromatography. | |
| Co-elution of Impurities | Similar polarity of the product and impurity. | Optimize the solvent system with a multi-component eluent to improve selectivity. Consider a different stationary phase. |
SFC Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Peak Shape | Inappropriate co-solvent or additive. | Screen different co-solvents (e.g., methanol, ethanol, isopropanol) and additives (e.g., ammonia, diethylamine) to improve peak shape for basic compounds. |
| Sample solvent effects. | Dissolve the sample in a solvent that is compatible with the mobile phase, or in the co-solvent itself. | |
| Inconsistent Retention Times | Fluctuations in back pressure or temperature. | Ensure the back pressure regulator is functioning correctly and the column oven maintains a stable temperature. |
| Inadequate column equilibration. | Equilibrate the column with the mobile phase for a sufficient time before starting a sequence of injections. | |
| Poor Resolution | Suboptimal stationary phase. | Screen a variety of chiral or achiral stationary phases to find the one with the best selectivity for your compounds. |
| Gradient is not optimized. | Adjust the gradient slope and duration to improve the separation of critical pairs. |
Quantitative Data Summary
The following tables provide examples of chromatographic conditions and outcomes for the purification of pyrrolidine derivatives. Note that optimal conditions will vary depending on the specific substitution pattern of the pyrrolidine carboxamide.
Table 1: HPLC Purification Parameters for Pyrrolidine Derivatives
| Compound Type | Column | Mobile Phase | Flow Rate (mL/min) | Purity | Yield | Reference |
| 2-substituted Pyrrolidine | Chiralcel OD-H | n-hexane:ethanol (98:2) + 0.2% TEA | 1.0 | >99.5% ee | N/A | [14] |
| 2-Arylpyrrolidine | N/A | N/A | N/A | >99.5% ee | 84% | [15] |
| Pasireotide Precursor | N/A | N/A | N/A | 98% | N/A | [16] |
| Vernakalant | N/A | N/A | N/A | 99.5% | 97% | [16] |
Table 2: SFC Purification Parameters for Pyrrolidine Derivatives
| Compound Type | Column | Co-solvent | Back Pressure (bar) | Temperature (°C) | Resolution | Reference |
| Pyrrolidone Derivatives | Lux Cellulose-2 | 15% Methanol | 150 | 40 | 1.50 - 3.59 | [4] |
| Chiral Piperidine | N/A | N/A | N/A | N/A | N/A | [17] |
Experimental Protocols
Protocol 1: General Flash Chromatography Protocol for a Pyrrolidine Carboxamide
-
Slurry Preparation: Weigh out silica gel (typically 40-63 µm particle size) in a beaker. The amount of silica will depend on the amount of crude material and the difficulty of the separation (a 50:1 to 100:1 ratio of silica to crude material by weight is a good starting point). Add the chosen non-polar solvent (e.g., hexane) to the silica gel to create a slurry.
-
Column Packing: Pour the silica gel slurry into the chromatography column. Use a gentle stream of air or nitrogen pressure to pack the column bed evenly. Ensure there are no air bubbles or cracks in the packed bed.
-
Equilibration: Run the initial mobile phase (e.g., 90:10 hexane:ethyl acetate) through the column for at least 2-3 column volumes to equilibrate the stationary phase.
-
Sample Loading: Dissolve the crude pyrrolidine carboxamide in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent). Carefully load the sample onto the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be increased gradually (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Step-by-Step HPLC Method Development for a Pyrrolidine Carboxamide
-
Initial Column and Mobile Phase Selection: Based on the polarity of your compound, select an initial column and mobile phase. For a moderately polar pyrrolidine carboxamide, a C18 column is a good starting point. A common mobile phase combination is water (A) and acetonitrile (B), both with 0.1% formic acid to control pH and improve peak shape for basic compounds.
-
Scouting Gradient: Run a broad gradient to determine the approximate elution conditions for your compound. A typical scouting gradient would be 5% to 95% B over 15-20 minutes.
-
Method Optimization:
-
Isocratic vs. Gradient: Based on the scouting run, decide if an isocratic (constant mobile phase composition) or gradient elution is more appropriate. If all peaks of interest elute within a narrow window, an isocratic method may be suitable. For complex mixtures, a gradient is usually necessary.
-
Gradient Optimization: If using a gradient, adjust the slope and duration to improve the resolution between the target compound and any impurities.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature. A higher temperature can reduce viscosity and improve efficiency, but may affect compound stability.
-
-
Peak Shape Improvement: If peak tailing is observed, consider the troubleshooting steps outlined in the HPLC guide, such as adding a competing base or changing the pH.
-
Method Validation (if required): Once the method is optimized, perform validation experiments to assess its accuracy, precision, linearity, and robustness, following relevant guidelines (e.g., ICH Q2).[1]
Visualizations
Caption: A general workflow for the purification of pyrrolidine carboxamides.
Caption: A decision tree for troubleshooting peak tailing.
Caption: Logic for selecting a suitable chromatography method.
References
- 1. pharmatimesofficial.com [pharmatimesofficial.com]
- 2. asianjpr.com [asianjpr.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. agilent.com [agilent.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. uhplcs.com [uhplcs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: (R)-Pyrrolidine-3-carboxamide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-Pyrrolidine-3-carboxamide Hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The amide functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, while the pyrrolidine ring can be susceptible to oxidation.
Q2: What are the expected degradation products of this compound?
A2: The most likely degradation pathway is the hydrolysis of the amide bond. Under acidic or basic conditions, the amide can hydrolyze to form (R)-pyrrolidine-3-carboxylic acid and ammonia. Other degradation products could potentially arise from the oxidation of the pyrrolidine ring, although specific products have not been extensively documented in publicly available literature.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: For optimal stability, stock solutions should be prepared fresh. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month to minimize degradation. Avoid repeated freeze-thaw cycles. For solid this compound, it should be stored in a dry, sealed container at room temperature.[1][2]
Q4: My compound appears to be losing activity in my multi-day cell-based assay. Could this be a stability issue?
A4: Yes, a gradual loss of biological activity in a time-dependent manner can be indicative of compound degradation in the cell culture medium. It is advisable to determine the stability of the compound under your specific experimental conditions (e.g., 37°C, 5% CO2) to ensure that the observed effects are not due to a decreasing concentration of the active compound over time.
Q5: I am observing new peaks in my HPLC/LC-MS analysis of an aged solution. What does this signify?
A5: The appearance of new peaks over time in a chromatographic analysis is a strong indication of chemical degradation. These new peaks likely represent degradation products. A properly designed stability-indicating HPLC method should be able to separate the parent compound from these new peaks, allowing for the quantification of the degradation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate formation in stock solution upon thawing. | The solubility limit may have been exceeded at the storage temperature, or the solvent is not ideal for freeze-thaw cycles. | Prepare a more dilute stock solution. Ensure the solution is completely thawed and vortexed before use. Consider using a different solvent if precipitation persists. |
| Inconsistent results between experimental replicates. | This could be due to the degradation of the compound in stock or working solutions, or variability in storage conditions. | Prepare fresh solutions for each experiment. If using stored solutions, perform a quality control check (e.g., HPLC) before use. Standardize solution preparation and storage protocols. Store aliquots at -80°C to minimize freeze-thaw cycles and protect from light.[1] |
| Loss of biological activity in a time-dependent manner. | Hydrolysis of the amide bond or oxidation of the pyrrolidine ring in the aqueous buffer or cell culture medium. | Perform a stability study of the compound in the relevant medium at the experimental temperature. Consider preparing fresh working solutions more frequently during long-term experiments. |
| Discoloration of the solution. | This may indicate oxidative degradation or the formation of colored degradation products. | Protect the solution from light by using amber vials or wrapping containers in foil. Purge the headspace of stock solution vials with an inert gas like argon or nitrogen before sealing to minimize oxidation.[1] |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3][4] The following is a general protocol based on ICH guidelines.[3][5]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Suitable organic solvent (e.g., Methanol or Acetonitrile)
-
HPLC system with a UV detector or Mass Spectrometer
-
C18 HPLC column
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for various time points.
-
Thermal Degradation: Expose the solid compound and the stock solution to heat (e.g., 80°C) in an oven for a set period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[6][7]
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition. The target degradation is typically in the range of 5-20%.[3]
-
Summarize the results in a table.
-
Table 1: Example Data Summary for Forced Degradation Study
| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | Degradation (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | 99.8 | 85.2 | 14.6 | 2 |
| 0.1 M NaOH, 60°C | 8 | 99.8 | 80.5 | 19.3 | 3 |
| 3% H₂O₂, RT | 24 | 99.8 | 92.1 | 7.7 | 1 |
| 80°C (Solid) | 48 | 99.8 | 99.5 | 0.3 | 0 |
| 80°C (Solution) | 48 | 99.8 | 90.3 | 9.5 | 1 |
| Photostability | - | 99.8 | 98.7 | 1.1 | 1 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for conducting a stability study of a small molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Testing | SGS Brazil [sgs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijtsrd.com [ijtsrd.com]
- 7. irjpms.com [irjpms.com]
Validation & Comparative
(R)- vs. (S)-Pyrrolidine-3-carboxamide: A Comparative Guide to Stereospecific Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The chirality of a molecule is a critical determinant of its pharmacological and toxicological properties. In the realm of drug discovery, the spatial arrangement of atoms can dictate the interaction with biological targets, leading to significant differences in efficacy and safety between enantiomers. This guide provides a comparative analysis of the biological activity of the (R)- and (S)-enantiomers of pyrrolidine-3-carboxamide. As direct comparative studies on the parent (R)- and (S)-pyrrolidine-3-carboxamide are limited in publicly available literature, this guide will leverage data from closely related pyrrolidine carboxamide derivatives to illustrate the profound impact of stereochemistry on their biological function.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its conformational rigidity and synthetic tractability. The stereocenter at the 3-position of the pyrrolidine ring plays a pivotal role in defining the orientation of the carboxamide group and any other substituents, which in turn governs the molecule's ability to bind to specific biological targets.
Comparative Biological Activity Data
The following tables summarize quantitative data from studies on pyrrolidine carboxamide derivatives, highlighting the differential activity between enantiomers.
Table 1: Inhibitory Activity of Pyrrolidine Carboxamide Enantiomers against Mycobacterium tuberculosis InhA
Derivatives of pyrrolidine carboxamide have been identified as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle.[1] Resolution of racemic mixtures of several inhibitors revealed that, in most cases, one enantiomer is significantly more active.[1]
| Compound | Enantiomer | IC50 (µM) |
| p24 | Racemate | 0.39 |
| Enantiomer A | 2.1 | |
| Enantiomer B | 0.255 | |
| d11 | Racemate | 0.058 |
| Enantiomer A | > 15 | |
| Enantiomer B | 0.032 | |
| p64 | Racemate | 0.22 |
| Enantiomer A | 0.12 | |
| Enantiomer B | 1.1 |
Data sourced from He, X. et al. (2007).[1]
Table 2: Agonist Activity of Pyrrolidine Derivatives at G-Protein Coupled Receptor 40 (GRP40)
A series of G-protein coupled receptor 40 (GRP40) agonists were synthesized for the potential treatment of type 2 diabetes, where the enantiopure (R,R)-derivative displayed significantly greater potency compared to its (S,S)-enantiomer.[2]
| Compound | Enantiomer | Target | Agonist Activity (µM) |
| Compound 9 | (R,R) | hGRP40 | 0.11 |
| mGRP40 | 0.054 | ||
| (S,S) | hGRP40 | 0.49 | |
| mGRP40 | 2.4 |
Data sourced from Raimondi, M. V. et al. (2021).[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
InhA Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the InhA enzyme.
Procedure:
-
The InhA enzyme is expressed and purified.
-
A reaction mixture is prepared containing the InhA enzyme, NADH, and the test compound at various concentrations in a suitable buffer.
-
The reaction is initiated by the addition of the substrate, 2-trans-dodecenoyl-CoA.
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
For a more detailed protocol, refer to He, X. et al. (2007).[1]
Cell-Based GRP40 Agonist Assay
Objective: To measure the agonist activity of test compounds on human and mouse GRP40 receptors.
Procedure:
-
A suitable cell line (e.g., HEK293) is transiently transfected with a plasmid encoding for either human or mouse GRP40.
-
The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then treated with the test compounds at various concentrations.
-
The intracellular calcium mobilization, an indicator of GRP40 activation, is measured using a fluorescence plate reader.
-
The EC50 values (the concentration of an agonist that gives half of the maximal response) are determined from the dose-response curves.
For a more detailed protocol, refer to Jurica, J. et al. as cited in Raimondi, M. V. et al. (2021).[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the significance of the presented data.
Caption: GRP40 Signaling Pathway for Insulin Secretion.
Caption: Workflow for InhA Enzyme Inhibition Assay.
Conclusion
The presented data, although not on the parent (R)- and (S)-pyrrolidine-3-carboxamide, strongly supports the principle that stereochemistry is a critical factor in the biological activity of pyrrolidine carboxamide derivatives. The significant differences in potency observed between enantiomers in both the InhA inhibition and GRP40 agonist studies underscore the necessity of evaluating individual stereoisomers in the drug discovery process. The (R) and (S) configurations at the 3-position of the pyrrolidine ring can lead to distinct three-dimensional arrangements of the molecule, resulting in differential binding affinities and efficacies at their respective biological targets. Therefore, researchers and drug development professionals should prioritize the stereoselective synthesis and evaluation of pyrrolidine-3-carboxamide derivatives to identify the most potent and selective therapeutic candidates.
References
A Comparative Guide to Analytical Methods for (R)-Pyrrolidine-3-carboxamide Hydrochloride
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of (R)-Pyrrolidine-3-carboxamide Hydrochloride, a key chiral intermediate in pharmaceutical development. The following sections detail various analytical techniques, offering objective comparisons of their performance with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) for Chiral Purity and Assay
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. For this compound, a normal-phase chiral HPLC method is highly effective in resolving the (R) and (S) enantiomers, ensuring the stereochemical purity of the active pharmaceutical ingredient (API).
Comparative Performance of Chiral HPLC Methods
| Parameter | Chiral Normal-Phase HPLC | Chiral Reversed-Phase HPLC | Derivatization with Achiral HPLC |
| Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H) | Polysaccharide-based or cyclodextrin-based | Standard C18 |
| Mobile Phase | Hexane/Ethanol/Diethylamine | Acetonitrile/Water/Trifluoroacetic Acid | Acetonitrile/Water |
| Resolution (Rs) | > 2.0 | 1.5 - 2.0 | > 2.0 (for diastereomers) |
| Limit of Detection (LOD) | ~0.01% of the major enantiomer | ~0.02% of the major enantiomer | ~0.05% of the derivatized product |
| Limit of Quantitation (LOQ) | ~0.03% of the major enantiomer | ~0.06% of the major enantiomer | ~0.15% of the derivatized product |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 5.0% |
Experimental Protocol: Chiral Normal-Phase HPLC
This protocol describes a method for determining the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
System Suitability:
-
Resolution (Rs): The resolution between the (R) and (S) enantiomer peaks should be greater than 2.0.
-
Tailing Factor (T): The tailing factor for the (R)-enantiomer peak should be less than 1.5.
-
Theoretical Plates (N): The number of theoretical plates for the (R)-enantiomer peak should be greater than 2000.
Workflow for Chiral HPLC Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For a polar and non-volatile compound like this compound, derivatization is necessary to improve its volatility and chromatographic performance.
Comparative Performance of GC-MS Derivatization Methods
| Parameter | Silylation (e.g., BSTFA) | Acylation (e.g., TFAA) |
| Reaction Time | ~30 min at 60°C | ~15 min at 70°C |
| Derivative Stability | Moderate | High |
| LOD | ~0.1 ng/mL | ~0.05 ng/mL |
| LOQ | ~0.3 ng/mL | ~0.15 ng/mL |
| Linearity (R²) | > 0.998 | > 0.999 |
| Precision (%RSD) | < 10% | < 5% |
Experimental Protocol: GC-MS with Silylation
This protocol outlines a method for the analysis of potential impurities in this compound after derivatization.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Derivatization:
-
Weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40 - 450 m/z
Workflow for GC-MS Analysis of Impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Comparative Performance of qNMR and HPLC Assay
| Parameter | Quantitative ¹H-NMR | HPLC with External Standard |
| Primary Method | Yes | No |
| Reference Standard | Certified internal standard (e.g., maleic acid) | Analyte-specific reference standard |
| Specificity | High (based on unique proton signals) | Dependent on chromatographic resolution |
| Accuracy (% Purity) | 98.5 - 101.5% | 98.0 - 102.0% |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Analysis Time | ~15 min per sample | ~30 min per sample |
Experimental Protocol: Quantitative ¹H-NMR
This protocol details a method for determining the absolute purity of this compound using ¹H-NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest.
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, unique signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Logical Flow for qNMR Purity Determination.
Bioactivity comparison of pyrrolidine carboxamide derivatives
A Comparative Guide to the Bioactivity of Pyrrolidine Carboxamide Derivatives
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives, particularly pyrrolidine carboxamides, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This guide provides a comparative analysis of the bioactivity of various pyrrolidine carboxamide derivatives, supported by experimental data from recent studies.
I. Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for different classes of pyrrolidine carboxamide derivatives, focusing on their anticancer, antimicrobial, and antioxidant activities.
Table 1: Anticancer Activity of Pyrrolidine Carboxamide Derivatives
| Compound Class/Derivative | Cell Line | Bioactivity (IC₅₀) | Reference Compound | Reference IC₅₀ | Source |
| Pyrrolidine Aryl Carboxamide (10m) | Hepatocellular Carcinoma (HCC) | ~2-fold more potent than Sorafenib | Sorafenib | - | [3] |
| Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinolone (37e) | MCF-7 | 17 µM | Doxorubicin | 16 µM | [1] |
| HeLa | 19 µM | Doxorubicin | 18 µM | [1] | |
| Phenyl Dispiro Indenoquinoxaline Pyrrolidine Quinolone (36a-f) | MCF-7 | 22-29 µM | Doxorubicin | 16 µM | [1] |
| HeLa | 26-37 µM | Doxorubicin | 18 µM | [1] | |
| Thiosemicarbazone Pyrrolidine–Copper(II) Complex (37a) | SW480 | 0.99 ± 0.09 µM | Cisplatin | 3.5 ± 0.3 µM | [1] |
| Thiosemicarbazone Pyrrolidine–Copper(II) Complex (37b) | SW480 | 3.7 ± 0.1 µM | Cisplatin | 3.5 ± 0.3 µM | [1] |
| Pyrrolidine-Carboxamide (7g) | A-549, MCF-7, HT-29 (mean) | 0.90 µM | Doxorubicin | 1.10 µM | [4][5] |
| Pyrrolidine-Carboxamides (7e, 7g, 7k, 7n, 7o) | - | EGFR Inhibition: 87-107 nM | Erlotinib | 80 nM | [4][5] |
| - | CDK2 Inhibition: 15-31 nM | Dinaciclib | 20 nM | [4][5] | |
| Polysubstituted Pyrrolidines (3h, 3k) | 10 cancer cell lines | 2.9-16 µM | - | - | [6] |
Table 2: Antimicrobial and Antioxidant Activity of Pyrrolidine Carboxamide Derivatives
| Compound Derivative | Activity Type | Organism/Assay | Bioactivity (MIC/IC₅₀) | Reference Compound | Reference MIC/IC₅₀ | Source |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4b) | Antibacterial | Staphylococcus aureus | 15.6 µg/mL | - | - | [7][8] |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4a) | Antioxidant | DPPH radical scavenging | 1.22 x 10⁻³ mg/mL | Ascorbic acid/BHA | - | [7][8] |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4k) | Antioxidant | ABTS radical cation scavenging | 1.45 x 10⁻⁴ mg/mL | Ascorbic acid/BHA | - | [7][8] |
| Sulphonamide Pyrrolidine Carboxamides (10b, 10c, 10d, 10j, 10o) | Antiplasmodial | Plasmodium falciparum | 2.40–8.30 µM | - | - | [9][10][11] |
| Sulphonamide Pyrrolidine Carboxamides (10b, 10c, 10d, 10j, 10o) | Antioxidant | DPPH radical scavenging | 3.02-8.49 µg/mL | Ascorbic acid | 1.06 µg/mL | [9][10][11] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
A. Anticancer Activity Assays
MTT Cell Viability Assay: This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A-549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test pyrrolidine carboxamide derivatives.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]
B. Antimicrobial Activity Assays
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC): This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Strains and Culture: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are cultured in an appropriate broth.[1][7]
-
Serial Dilution: A serial two-fold dilution of the test compounds is prepared in the broth in 96-well microtiter plates.
-
Inoculation: A standardized suspension of the bacteria is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]
C. Anti-inflammatory Activity Assays
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Assays: These assays determine the ability of a compound to inhibit the enzymes responsible for the inflammatory response.[12]
-
Enzyme and Substrate Preparation: COX-1, COX-2, or LOX enzymes are prepared along with their respective substrates (e.g., arachidonic acid).
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test pyrrolidine carboxamide derivatives.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Product Measurement: The formation of the product is measured, often by monitoring the change in absorbance at a specific wavelength.[12] For example, in the COX assay, the oxidation of a chromogenic substrate can be measured spectrophotometrically.[12]
-
IC₅₀ Calculation: The IC₅₀ value is calculated to determine the concentration of the compound required to inhibit enzyme activity by 50%.
III. Visualized Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivity of pyrrolidine carboxamide derivatives.
Caption: Anticancer mechanism of pyrrolidine carboxamide derivatives.
Caption: Anti-inflammatory signaling pathways targeted by derivatives.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. benchchem.com [benchchem.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]
- 7. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. malariaworld.org [malariaworld.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of (R)-Pyrrolidine-3-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. (R)-Pyrrolidine-3-carboxamide Hydrochloride is a key chiral building block, offering a versatile starting point for the synthesis of novel therapeutics.
This guide provides a comparative framework for the characterization of this compound, outlining essential quality control parameters and comparing it with relevant alternatives. The experimental protocols and data presented herein serve as a comprehensive resource for researchers to ensure the quality, purity, and stereochemical integrity of such critical reagents in the drug discovery pipeline.
Product Characterization: A Comparative Overview
The utility of a chiral building block like this compound is fundamentally dependent on its chemical purity and, most importantly, its enantiomeric purity. Contamination with the corresponding (S)-enantiomer can lead to significant differences in biological activity, binding affinity, and pharmacokinetic properties of the final compound.
Below is a comparative summary of key analytical data for this compound and its common alternatives.
| Parameter | (R)-Pyrrolidine-3-carboxamide HCl | (S)-Pyrrolidine-3-carboxamide HCl | (R)-Pyrrolidine-3-carboxylic acid HCl |
| Molecular Formula | C₅H₁₁ClN₂O | C₅H₁₁ClN₂O | C₅H₁₀ClNO₂ |
| Molecular Weight | 150.61 g/mol | 150.61 g/mol | 151.59 g/mol |
| Typical Purity (HPLC) | ≥ 97% | ≥ 97% | ≥ 98% |
| Enantiomeric Excess (e.e.) | ≥ 98% | ≥ 98% | ≥ 99% |
| Appearance | White to off-white solid | White to off-white solid | White crystalline solid |
| Primary Application | Chiral building block for synthesis | Enantiomeric control in synthesis | Catalyst and building block |
Key Experimental Protocols
Accurate characterization of this compound relies on robust analytical methods. The following protocols outline standard procedures for assessing purity and enantiomeric excess.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the chemical purity of the compound by separating it from potential impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of mobile phase A.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Enantiomeric Purity by Chiral HPLC
This is the most critical assay for determining the enantiomeric excess (e.e.) of the chiral compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase (Isocratic): A mixture of Hexane, Isopropanol, and Diethylamine (e.g., 80:20:0.1 v/v/v). Note: The mobile phase composition may require optimization for baseline separation of enantiomers.
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.
-
Analysis: The enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.
Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated water (D₂O) or DMSO-d₆.
-
Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire the ¹H NMR spectrum.
-
Analysis: The resulting spectrum should show proton signals with chemical shifts, splitting patterns, and integration values consistent with the structure of this compound. For example, characteristic peaks for the pyrrolidine ring protons and the carboxamide protons should be present.
Visualizing Relationships and Workflows
Diagrams can clarify the relationships between chemical entities and the processes used to characterize them.
Caption: Relationship between stereoisomers and a common precursor.
Caption: Standard Quality Control workflow for chemical building blocks.
A Comparative Analysis of Modern Pyrrolidine Synthesis Methods
The pyrrolidine ring is a vital structural motif in a vast array of natural products, pharmaceuticals, and advanced materials. Its prevalence has driven the development of numerous synthetic strategies, each with distinct advantages and limitations. This guide provides a comparative analysis of prominent methods for pyrrolidine synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of key techniques, supported by experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
Modern approaches to constructing the pyrrolidine core can be broadly categorized into several key strategies. Among the most powerful and versatile are 1,3-Dipolar Cycloaddition, Palladium-Catalyzed Carboamination, and Aza-Michael Addition. Additionally, the use of natural chiral precursors like proline remains a cornerstone in asymmetric synthesis.
1,3-Dipolar Cycloaddition of Azomethine Ylides
This method stands as one of the most efficient for constructing highly substituted pyrrolidines, often with excellent stereocontrol. The reaction involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile (typically an alkene). The azomethine ylide can be generated in situ via several methods, including the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone.
Quantitative Data for 1,3-Dipolar Cycloaddition
| Entry | Azomethine Ylide Precursors | Dipolarophile | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Isatin, N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile | Ethanol, reflux | 85 | >99:1 | - |
| 2 | Methyl iminodiacetate | Dimethyl maleate | AgOAc, DBU, CH3CN, rt | 92 | >95:5 | - |
| 3 | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Methyl acrylate | TFA, CH2Cl2, rt | 78 | - | - |
| 4 | Imino ester | 1,1-difluorostyrene | Cu(I)/(S)-DTBM-segphos, 80 °C | 91 | >20:1 | 95 |
| 5 | Imino ester | 1,1,2-trifluorostyrene | Cu(I)/(S)-DTBM-segphos, 80 °C | 87 | >20:1 | 97 |
Data compiled from multiple sources to illustrate the scope of the reaction.
Experimental Protocol: Three-Component 1,3-Dipolar Cycloaddition
A mixture of isatin (1.0 mmol), N-methylglycine (1.0 mmol), and (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile (1.0 mmol) in absolute ethanol (10 mL) is refluxed for 4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried under vacuum to afford the spiro[indoline-3,2'-pyrrolidine] product.[1]
References
(R)-Pyrrolidine-3-carboxamide HCl: A Comparative Guide for Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-Pyrrolidine-3-carboxamide HCl is a versatile chiral synthon that holds significant promise in the field of asymmetric synthesis. Its rigid pyrrolidine backbone and the presence of a carboxamide group at the C-3 position make it an attractive candidate for use as an organocatalyst and a chiral building block in the development of novel pharmaceuticals. This guide provides an objective comparison of (R)-Pyrrolidine-3-carboxamide HCl with other commonly used chiral synthons, supported by available experimental data, to aid researchers in selecting the most appropriate tool for their synthetic challenges.
Performance in Asymmetric Reactions: A Data-Driven Comparison
The efficacy of a chiral synthon is primarily evaluated by its ability to induce high stereoselectivity (enantiomeric excess, ee) and achieve high product yields in asymmetric reactions. This section presents a comparative analysis of (R)-Pyrrolidine-3-carboxamide HCl and its analogues against other prominent chiral synthons in key synthetic transformations.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. While L-proline is a well-established organocatalyst for this reaction, prolinamides—structurally related to (R)-Pyrrolidine-3-carboxamide HCl—have also been extensively studied.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | ee (%) | Reference |
| L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | 80 | 30 | [1] |
| (S)-Methyl Prolinamide | 4-Nitrobenzaldehyde | Acetone | - | - | 46-59 | [2][3] |
| L-Prolinamide Derivative 3h | Aromatic Aldehydes | Acetone | - | up to 93 | up to 93 | [4] |
| L-Prolinamide Derivative 3h | Aliphatic Aldehydes | Acetone | - | - | >99 | [4] |
Note: Direct experimental data for (R)-Pyrrolidine-3-carboxamide HCl in the asymmetric aldol reaction is limited in the reviewed literature. The data presented for prolinamides offers insight into the catalytic potential of this class of compounds.
Asymmetric Michael Addition
The Michael addition is another fundamental reaction for the formation of C-C bonds. Pyrrolidine-based organocatalysts have demonstrated significant success in promoting enantioselective Michael additions.
| Catalyst | Nucleophile | Michael Acceptor | Solvent | Yield (%) | ee (%) | dr | Reference |
| Adamantoyl L-Prolinamide | Aldehydes/Ketones | Nitroalkenes | - | up to 95 | up to 99 | moderate | [5] |
| PS-Supported Pyrrolidine | Cyclohexanone | β-Nitrostyrene | Water | - | high | high | [6] |
| Spiro-pyrrolidine Silyl Ether | - | - | - | up to 87 | up to 99 | - | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and successful implementation of synthetic methods. Below are representative protocols for asymmetric reactions catalyzed by pyrrolidine derivatives.
General Procedure for Asymmetric Aldol Reaction Catalyzed by Prolinamide Derivatives
To a solution of the aldehyde (0.5 mmol) in the appropriate solvent (e.g., neat acetone, 2.0 mL), the prolinamide organocatalyst (typically 10-30 mol%) is added. The reaction mixture is stirred at the specified temperature (e.g., room temperature or -25 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired β-hydroxy ketone. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
General Procedure for Asymmetric Michael Addition Catalyzed by Pyrrolidine Derivatives
In a typical procedure, the ketone or aldehyde (1.0 mmol) and the nitroalkene (0.5 mmol) are dissolved in a suitable solvent (e.g., toluene, water). The chiral pyrrolidine-based organocatalyst (e.g., 10 mol%) is then added to the solution. The reaction mixture is stirred at a specific temperature (e.g., room temperature) for a designated period, with the progress of the reaction monitored by TLC. After the reaction is complete, the mixture is worked up by adding water and extracting with an organic solvent. The combined organic extracts are dried, filtered, and the solvent is removed under vacuum. The resulting crude product is purified by flash column chromatography to yield the desired Michael adduct. The enantiomeric and diastereomeric ratios are determined by chiral HPLC and/or NMR spectroscopy.
Visualizing the Catalytic Pathway
Understanding the mechanism of catalysis is key to optimizing reaction conditions and designing new, more efficient catalysts. The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycle for proline-catalyzed reactions and a typical experimental workflow.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ERIC - EJ941061 - A Multistep Organocatalysis Experiment for the Undergraduate Organic Laboratory: An Enantioselective Aldol Reaction Catalyzed by Methyl Prolinamide, Journal of Chemical Education, 2011-Aug [eric.ed.gov]
- 4. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Excess Determination of (R)-Pyrrolidine Compounds
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. (R)-pyrrolidine derivatives are significant structural motifs in many pharmaceuticals and catalysts, making the precise assessment of their enantiopurity essential. This guide provides an objective comparison of common analytical techniques for determining the enantiomeric excess of (R)-pyrrolidine compounds, supported by experimental data and detailed protocols. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of (R)-pyrrolidine compounds is contingent upon several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique.
| Method | Principle | Advantages | Disadvantages | Typical Resolution (Rs) | Sensitivity |
| Chiral HPLC (Direct) | Direct separation of enantiomers on a chiral stationary phase (CSP). | Direct analysis, high accuracy and precision, widely applicable. | CSPs can be expensive, method development can be time-consuming. | > 1.5 | High (ng to pg) |
| HPLC with Chiral Derivatization | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. | Utilizes standard HPLC columns, can improve detection. | Derivatization adds a step, potential for kinetic resolution or racemization. | > 1.5 | High (ng to pg) |
| Chiral GC (Direct) | Separation of volatile enantiomers on a chiral stationary phase capillary column. | High resolution, suitable for volatile and thermally stable compounds. | Limited to volatile compounds, may require derivatization to increase volatility. | > 2.0 | Very High (pg to fg) |
| GC with Chiral Derivatization | Enantiomers are derivatized to form volatile diastereomers, which are separated on a standard achiral GC column.[1] | High resolution, utilizes standard GC columns. | Derivatization required, potential for side reactions. | > 2.0 | Very High (pg to fg) |
| NMR with Chiral Solvating Agents (CSAs) | A chiral solvating agent is added to the NMR sample, forming transient diastereomeric complexes that exhibit different chemical shifts for each enantiomer.[2][3] | Rapid, non-separative, non-destructive, provides structural information. | Lower sensitivity, requires higher sample concentration, peak overlap can be an issue. | N/A (Δδ is key) | Low (mg) |
| NMR with Chiral Derivatizing Agents (CDAs) | Enantiomers are covalently reacted with a chiral derivatizing agent to form stable diastereomers with distinct NMR signals.[4] | Larger chemical shift differences than with CSAs, allows for physical separation of diastereomers.[4] | Derivatization is required, potential for incomplete reaction or racemization.[4] | N/A (Δδ is key) | Moderate (µg to mg) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization for specific (R)-pyrrolidine compounds.
This method involves the derivatization of the (R)-pyrrolidine enantiomers with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to form diastereomers that can be separated by reverse-phase HPLC.[5]
-
Materials:
-
(R)-pyrrolidine compound sample
-
Marfey's reagent
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate solution
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Derivatization Procedure:
-
Prepare a stock solution of the (R)-pyrrolidine compound sample in a suitable solvent.
-
In a vial, mix an aliquot of the sample solution with a solution of Marfey's reagent in acetonitrile.
-
Add a sodium bicarbonate solution to adjust the pH to ~9.
-
Heat the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with an appropriate acid.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.[5]
-
Injection Volume: 20 µL.
-
-
Calculation of Enantiomeric Excess: The enantiomeric excess (% ee) is calculated from the peak areas of the two diastereomers using the following formula: % ee = [ (Area of Major Diastereomer - Area of Minor Diastereomer) / (Area of Major Diastereomer + Area of Minor Diastereomer) ] x 100.[6]
This protocol is suitable for volatile and thermally stable (R)-pyrrolidine compounds.
-
Materials:
-
(R)-pyrrolidine compound sample
-
Suitable volatile solvent (e.g., dichloromethane, diethyl ether)
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral stationary phase capillary column (e.g., β-cyclodextrin based).[1]
-
-
GC Analysis:
-
Column: Chiral capillary column (e.g., Astec CHIRALDEX® G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness).[3]
-
Carrier Gas: Helium or Hydrogen.[1]
-
Injection Mode: Split.[1]
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program: An optimized temperature ramp to ensure separation of the enantiomers (e.g., isothermal at 140-160°C).[3]
-
Detector Temperature (FID): 250°C.[3]
-
-
Calculation of Enantiomeric Excess: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100.[1]
This method offers a rapid, non-separative approach for determining enantiomeric excess.[3] The addition of a CSA to the sample results in the formation of transient diastereomeric complexes, leading to separate signals for each enantiomer in the NMR spectrum.[2][3]
-
Materials:
-
Sample Preparation and Data Acquisition:
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
The enantiomeric excess is calculated from the ratio of the integrals of the corresponding signals for the two enantiomers.
-
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Analysis of (R)-Pyrrolidine-3-carboxamide Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the chemical and stereochemical purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. (R)-Pyrrolidine-3-carboxamide Hydrochloride is a chiral building block whose efficacy and safety are directly linked to its enantiomeric purity. This guide provides an objective comparison of key analytical methods for its purity analysis, supported by experimental data and detailed protocols.
The determination of enantiomeric excess (ee) is a critical parameter for assessing the quality of chiral molecules.[1] Enantiomeric excess is defined as the absolute difference between the mole fractions of two enantiomers, expressed as a percentage.[1] A sample pure in one enantiomer has an ee of 100%, while a racemic mixture, containing equal amounts of both, has an ee of 0%.[1]
Potential Impurities in this compound
During synthesis, several impurities can be introduced. A comprehensive purity analysis must be able to detect and quantify:
-
(S)-Pyrrolidine-3-carboxamide: The opposite enantiomer is often the most critical impurity to monitor.
-
Starting Materials: Unreacted precursors from the synthesis route.
-
Process-Related Impurities: By-products from side reactions occurring during synthesis.
-
Solvent Residues: Residual solvents used during reaction and purification steps.
Comparison of Key Analytical Methods
The selection of an analytical method depends on factors like required accuracy, sensitivity, sample throughput, and available instrumentation.[2] The most prominent techniques for analyzing chiral amines include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]
Table 1: Comparison of Analytical Methods for Enantiomeric Purity
| Analytical Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[2] | High resolution and accuracy, well-established, and versatile for various compounds.[2] | Longer analysis times and higher solvent consumption compared to SFC.[2] |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid (e.g., CO₂) as the primary mobile phase.[2] | Fast analysis times, significantly reduced organic solvent consumption ("green" technique).[2] | Requires specialized instrumentation; method development can be complex. |
| NMR Spectroscopy | Use of a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) to induce chemical shift differences between enantiomers.[1][3] | Non-destructive, provides structural information, and allows for direct integration of signals to determine enantiomeric ratio.[1] | Lower sensitivity compared to chromatographic methods; requires a suitable chiral agent.[1] |
Detailed Experimental Protocols
Precise and reproducible protocols are essential for accurate purity assessment. Below are detailed methodologies for Chiral HPLC and NMR analysis.
This method is designed to separate and quantify the (R) and (S) enantiomers of Pyrrolidine-3-carboxamide.
a. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase (CSP) Column: Polysaccharide-based columns like Chiralpak® or Chiralcel® are highly effective for separating amine enantiomers.[2]
-
Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample: this compound.
b. Chromatographic Conditions (Representative):
| Parameter | Value |
| Column | Chiralpak® IA (or equivalent polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of the mobile phase. |
c. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a solution of a racemic (50:50) standard of Pyrrolidine-3-carboxamide to determine the retention times for both the (R) and (S) enantiomers and to calculate the resolution factor.
-
Inject the sample solution of this compound.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
This protocol provides a rapid method for determining enantiomeric purity without chromatographic separation.[4]
a. Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher).
-
NMR tubes.
-
Deuterated Solvent: Chloroform-d (CDCl₃).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of 1,1'-bi-2-naphthol (BINOL) are suitable for amines.[1]
-
Sample: this compound.
b. Sample Preparation:
-
Accurately weigh and dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) directly in an NMR tube.[1][4]
-
Add 1.0 to 1.2 equivalents of the chosen Chiral Solvating Agent to the NMR tube.
-
Shake the tube for 30 seconds to ensure thorough mixing and formation of diastereomeric complexes.[4]
c. Analysis Procedure:
-
Acquire a proton (¹H) NMR spectrum of the sample.
-
Identify a proton signal of the analyte (e.g., a proton on the pyrrolidine ring) that is well-resolved and shows splitting into two distinct signals, representing the two diastereomeric complexes formed with the CSA.
-
Integrate the peak areas of these two resolved signals.
-
The ratio of the integrals corresponds directly to the ratio of the enantiomers in the sample.[1]
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints of Chirality: A Comparative Guide to Pyrrolidine Enantiomers
Pyrrolidine, a saturated five-membered heterocycle, is a core structural motif in a vast array of natural products, pharmaceuticals, and catalysts. The introduction of a substituent on the pyrrolidine ring can create a chiral center, leading to the existence of (R) and (S) enantiomers. While these enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they can exhibit profoundly different biological activities and pharmacological effects. Therefore, their differentiation and characterization are critical.
Spectroscopic Techniques for Chiral Discrimination
Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are generally insensitive to chirality in an achiral environment. The NMR and IR spectra of (R)- and (S)-enantiomers are identical. However, chiroptical spectroscopic methods, which rely on the differential interaction of chiral molecules with polarized light, provide a powerful means to distinguish between them.
Chiroptical Spectroscopy: A Window into Chirality
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two of the most powerful chiroptical techniques.
-
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] VCD spectra provide a wealth of structural information and are highly sensitive to the absolute configuration of a molecule.[1] For a pair of enantiomers, the VCD spectra are perfect mirror images, exhibiting equal magnitude but opposite signs for each vibrational band.
-
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet and visible light.[3] It is particularly useful for molecules containing chromophores. Similar to VCD, the ECD spectra of enantiomers are mirror images of each other.[4]
Comparative Spectroscopic Data
While specific comparative data for (R)- and (S)-pyrrolidine is elusive, we can examine representative data for achiral pyrrolidine and a chiral derivative to understand the expected spectroscopic behavior.
NMR and IR Spectroscopy of Pyrrolidine (Achiral)
In the absence of a chiral environment, the NMR and IR spectra of the two enantiomers of a substituted pyrrolidine would be identical to each other. The data for unsubstituted, achiral pyrrolidine serves as a baseline.
Table 1: 1H and 13C NMR Chemical Shifts for Pyrrolidine
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| 1H NMR | ||
| H-1 (N-H) | 1.5 (variable) | Broad Singlet |
| H-2, H-5 | 2.85 | Triplet |
| H-3, H-4 | 1.70 | Quintet |
| 13C NMR | ||
| C-2, C-5 | 47.2 | |
| C-3, C-4 | 25.7 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[5][6]
Table 2: Key IR Absorption Bands for Pyrrolidine
| Wavenumber (cm-1) | Vibrational Mode | Intensity |
| 3350-3250 | N-H Stretch | Medium, Broad |
| 2960-2850 | C-H Stretch | Strong |
| 1465 | CH2 Scissoring | Medium |
| 1100 | C-N Stretch | Medium |
Source: Adapted from publicly available spectral data.[7][8][9]
Chiroptical Spectroscopy: The Enantiomeric Distinction
For a chiral substituted pyrrolidine, such as 2-methylpyrrolidine, the VCD and ECD spectra of the (R) and (S) enantiomers would be mirror images. The hypothetical data below illustrates this principle.
Table 3: Hypothetical Chiroptical Data for (R)- and (S)-2-Methylpyrrolidine
| Technique | Wavenumber/Wavelength | (R)-2-Methylpyrrolidine (ΔA or Δε) | (S)-2-Methylpyrrolidine (ΔA or Δε) |
| VCD | ν1 (cm-1) | + (Positive Cotton Effect) | - (Negative Cotton Effect) |
| ν2 (cm-1) | - (Negative Cotton Effect) | + (Positive Cotton Effect) | |
| ECD | λ1 (nm) | + (Positive Cotton Effect) | - (Negative Cotton Effect) |
| λ2 (nm) | - (Negative Cotton Effect) | + (Positive Cotton Effect) |
Note: This table is illustrative. The sign of the Cotton effect at a specific wavenumber or wavelength is dependent on the molecule's absolute configuration and conformation.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of a chiral pyrrolidine derivative by comparing its experimental VCD spectrum with that of a known enantiomer or with quantum chemical calculations.
Methodology:
-
Sample Preparation:
-
Ensure the sample is of high purity.[10]
-
Dissolve the sample in a suitable solvent that has minimal absorption in the infrared region of interest (e.g., deuterated chloroform, carbon tetrachloride).[11] The concentration should be sufficiently high to obtain a good signal-to-noise ratio, typically in the range of 0.01 to 0.1 M.
-
Use a liquid transmission cell with appropriate window materials (e.g., BaF2 or CaF2) and a path length optimized for the sample concentration and solvent absorption.[11]
-
-
Instrumentation and Data Acquisition:
-
Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM).[12][13]
-
Collect the VCD spectrum over the desired mid-IR range (e.g., 2000-800 cm-1).
-
Acquire a background spectrum of the pure solvent under the same conditions.
-
Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the analyte.
-
Data is typically presented as the difference in absorbance for left and right circularly polarized light (ΔA = AL - AR).[2]
-
-
Data Analysis:
-
Compare the signs and relative intensities of the VCD bands with those of a reference standard of known absolute configuration.
-
Alternatively, compare the experimental spectrum with a theoretically calculated VCD spectrum for one of the enantiomers. A good match confirms the absolute configuration.
-
Electronic Circular Dichroism (ECD) Spectroscopy
Objective: To differentiate between enantiomers of a pyrrolidine derivative containing a UV-Vis chromophore.
Methodology:
-
Sample Preparation:
-
Dissolve the sample in a UV-transparent solvent (e.g., methanol, acetonitrile, water).
-
Prepare a solution with a concentration that results in a UV absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption (λmax). This typically corresponds to concentrations in the micromolar to millimolar range.
-
Use a quartz cuvette with a standard path length (e.g., 1 cm).
-
-
Instrumentation and Data Acquisition:
-
Use a dedicated CD spectropolarimeter.
-
Record the ECD spectrum over the appropriate UV-Vis wavelength range (e.g., 190-400 nm).
-
Collect a baseline spectrum of the solvent in the same cuvette.
-
Subtract the baseline from the sample spectrum.
-
The data is typically reported as the difference in molar absorptivity (Δε = εL - εR) or as molar ellipticity.
-
-
Data Analysis:
-
The ECD spectra of the two enantiomers should be mirror images.[4] The sign of the Cotton effects (positive or negative peaks) at specific wavelengths can be used to identify the enantiomer.
-
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of pyrrolidine enantiomers.
Caption: Workflow for the spectroscopic comparison of pyrrolidine enantiomers.
Conclusion
The differentiation of pyrrolidine enantiomers is a critical task in many scientific disciplines. While standard spectroscopic methods like NMR and IR are insensitive to chirality, chiroptical techniques such as VCD and ECD provide definitive fingerprints for each enantiomer. By employing the detailed experimental protocols outlined in this guide, researchers can confidently distinguish between (R)- and (S)-pyrrolidine derivatives, a crucial step in understanding their unique biological roles and developing enantiomerically pure products. The combination of experimental data with theoretical calculations further strengthens the assignment of absolute configuration, providing a robust framework for chiral molecule characterization.
References
- 1. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibrational Circular Dichroism - Hinds Instruments [hindsinstruments.com]
- 3. Circular dichroism - Wikipedia [en.wikipedia.org]
- 4. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 7. Pyrrolidine(123-75-1) IR Spectrum [m.chemicalbook.com]
- 8. Pyrrolidine [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sample Testing for Vibrational Circular Dichroism (VCD) | MtoZ Biolabs [mtoz-biolabs.com]
- 11. jascoinc.com [jascoinc.com]
- 12. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 13. hindsinstruments.com [hindsinstruments.com]
A Comparative Guide to the Synthesis of (R)-Pyrrolidine-3-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for obtaining enantiomerically pure (R)-Pyrrolidine-3-carboxamide Hydrochloride, a valuable chiral building block in drug discovery. The comparison includes detailed experimental protocols, quantitative data, and validation techniques to assist researchers in selecting the most suitable method for their specific needs.
Introduction
(R)-Pyrrolidine-3-carboxamide and its hydrochloride salt are important intermediates in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1][2] The stereochemistry at the C3 position of the pyrrolidine ring is often crucial for the biological activity and selectivity of the final drug candidate.[1][3] Therefore, robust and efficient methods for the synthesis of the enantiomerically pure (R)-isomer are of significant interest to the medicinal chemistry community. This guide compares two common strategies: enantioselective synthesis starting from a chiral precursor and chiral resolution of a racemic mixture.
Synthetic Route Comparison
Two distinct strategies for the preparation of this compound are presented below:
-
Route 1: Enantioselective Synthesis from (R)-Pyrrolidine-3-carboxylic Acid. This approach leverages a commercially available chiral starting material to ensure the desired stereochemistry from the outset.
-
Route 2: Chiral Resolution of Racemic Pyrrolidine-3-carboxamide. This method involves the synthesis of the racemic carboxamide followed by separation of the enantiomers using a chiral resolving agent.
The following table summarizes the key aspects of each route:
| Parameter | Route 1: Enantioselective Synthesis | Route 2: Chiral Resolution |
| Starting Material | (R)-Pyrrolidine-3-carboxylic Acid | Racemic Pyrrolidine-3-carboxamide |
| Key Steps | N-protection, Amidation, Deprotection, Salt Formation | Synthesis of Racemate, Diastereomeric Salt Formation, Crystallization, Enantiomer Recovery |
| Stereochemical Control | Ensured by chiral starting material | Achieved through physical separation of diastereomers |
| Theoretical Max. Yield | High (approaching 100%) | 50% (unless the undesired enantiomer is racemized and recycled) |
| Process Complexity | Multi-step chemical transformations | Involves potentially challenging crystallization and separation steps |
| Reagent Considerations | Requires protecting groups and coupling agents | Requires a suitable and often expensive chiral resolving agent |
Route 1: Enantioselective Synthesis from (R)-Pyrrolidine-3-carboxylic Acid
This synthetic pathway is a reliable method for obtaining the desired enantiomer with high purity. The overall workflow involves three main chemical transformations followed by the final salt formation.
Experimental Protocol:
Step 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid
-
Dissolve (R)-Pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1N sodium hydroxide solution.
-
To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise at room temperature.
-
Stir the mixture for 1.5-2 hours.
-
Dilute the reaction mixture with diethyl ether and separate the layers.
-
Wash the organic phase with 1N NaOH.
-
Acidify the combined aqueous phases with 3N HCl and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.
Step 2: Amidation of N-Boc-(R)-pyrrolidine-3-carboxylic Acid
-
Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl, 1.2 eq) to the solution and stir for 15 minutes at 0 °C.[4]
-
Add ammonium chloride (NH₄Cl, 1.5 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-(R)-pyrrolidine-3-carboxamide.
Step 3: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve N-Boc-(R)-pyrrolidine-3-carboxamide (1.0 eq) in a suitable organic solvent such as methanol or 1,4-dioxane.
-
Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction mixture at room temperature for 2-4 hours. The product will precipitate as the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Performance Data (Route 1):
| Step | Product | Typical Yield | Purity (Typical) |
| 1 | N-Boc-(R)-pyrrolidine-3-carboxylic Acid | >95% | >98% (by NMR) |
| 2 | N-Boc-(R)-pyrrolidine-3-carboxamide | 70-85% | >97% (by HPLC) |
| 3 | (R)-Pyrrolidine-3-carboxamide HCl | >90% | >99% (by HPLC) |
Route 2: Chiral Resolution of Racemic Pyrrolidine-3-carboxamide
This approach begins with the synthesis of the racemic pyrrolidine-3-carboxamide, which is then resolved into its constituent enantiomers. Diastereomeric salt formation with a chiral acid is a common method for this separation.
Experimental Protocol:
Step 1: Synthesis of Racemic Pyrrolidine-3-carboxamide
The synthesis of the racemic starting material can be achieved from racemic pyrrolidine-3-carboxylic acid following a similar amidation procedure as described in Route 1 (Step 2), without the need for N-protection if the reaction conditions are carefully controlled.
Step 2: Diastereomeric Salt Resolution
-
Dissolve the racemic pyrrolidine-3-carboxamide (1.0 eq) in a suitable solvent, such as methanol or ethanol, with gentle heating.
-
In a separate flask, dissolve a chiral resolving agent, such as (+)-tartaric acid (0.5 eq), in the same solvent.
-
Add the resolving agent solution to the solution of the racemic amide.
-
Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling may be required.
-
Collect the crystals by filtration. The enantiomeric excess of the crystallized salt should be determined. Recrystallization may be necessary to improve diastereomeric purity.[5]
Step 3: Liberation and Salt Formation of the (R)-Enantiomer
-
Suspend the diastereomerically enriched salt in water and basify the solution with a strong base (e.g., NaOH) to liberate the free amine.
-
Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts, filter, and remove the solvent.
-
Dissolve the resulting (R)-pyrrolidine-3-carboxamide in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent.
-
Collect the precipitated hydrochloride salt by filtration, wash with a non-polar solvent, and dry.
Performance Data (Route 2):
| Step | Product | Typical Yield | Purity (Typical) |
| 1 | Racemic Pyrrolidine-3-carboxamide | 80-90% | >98% |
| 2 | Diastereomerically enriched salt | Variable (up to 50% for one diastereomer) | Enantiomeric excess dependent on crystallization |
| 3 | (R)-Pyrrolidine-3-carboxamide HCl | Variable | >99% (after successful resolution) |
Validation of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the pyrrolidine ring protons and the amide protons. The integration of these peaks should correspond to the expected number of protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms in their respective chemical environments.
2. High-Performance Liquid Chromatography (HPLC):
-
Chiral HPLC: This is the most critical technique for determining the enantiomeric purity (e.g., enantiomeric excess, ee) of the final product. A suitable chiral column is used to separate the (R) and (S) enantiomers.
-
Reverse-Phase HPLC: This can be used to assess the chemical purity of the compound.
3. Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the free base of the product.
Application in Drug Discovery: A Workflow Perspective
This compound is a key building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in neuroscience.[1][2][6] The pyrrolidine scaffold can be further functionalized to interact with specific biological targets.
Conclusion
Both enantioselective synthesis and chiral resolution offer viable pathways to this compound. The choice between the two routes will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's expertise in multi-step synthesis versus crystallization techniques. For high enantiomeric purity and predictable outcomes, the enantioselective synthesis from (R)-pyrrolidine-3-carboxylic acid is generally preferred. However, if the racemic starting material is readily available and an efficient resolution protocol can be developed, chiral resolution may be a more economical option, especially if the undesired enantiomer can be racemized and recycled. Careful validation of the final product is essential to ensure its suitability for use in drug discovery and development.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-Pyrrolidine-3-carboxamide Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and the safety of all personnel. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-Pyrrolidine-3-carboxamide Hydrochloride, a compound requiring careful handling due to its chemical properties. Adherence to these procedures is essential for researchers, scientists, and drug development professionals.
I. Hazard Identification and Classification
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Based on available safety data for similar compounds, this substance should be treated as hazardous. The primary concerns are skin irritation, serious eye damage, and potential respiratory irritation.[1][2]
Key Hazard Information:
| Hazard Category | Description | Precautionary Statement |
| Skin Irritation | Causes skin irritation.[1][2] | P264: Wash skin thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Eye Damage | Causes serious eye damage.[1] | P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] |
| Acute Toxicity (Oral) | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product.[2] P301+P317: IF SWALLOWED: Get medical help.[2] |
This data is based on similar pyrrolidine compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate information.
II. Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, don appropriate PPE, including:
2. Waste Segregation:
-
Crucially, do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. [3][4] Incompatible chemicals can react dangerously.[5]
-
Designate a specific, clearly labeled hazardous waste container for this compound.[4][6]
3. Waste Collection:
-
Solid Waste:
-
Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and absorbent materials used for spills into the designated solid hazardous waste container.
-
-
Liquid Waste (Solutions):
4. Waste Container Labeling:
5. Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[6]
-
This area should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the container is kept closed at all times, except when adding waste.[6]
6. Disposal and Removal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. [6]
-
Follow all institutional procedures for waste manifest documentation and pickup scheduling.
-
The final disposal method will be determined by the licensed waste disposal facility in accordance with federal, state, and local regulations, and will likely involve incineration at an approved facility.[1][2][9]
7. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water) before it can be disposed of as non-hazardous waste.[3][7][10]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[3][10]
-
After triple-rinsing, deface or remove the original label from the container before placing it in the appropriate recycling or trash receptacle.[7]
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. Always prioritize safety and consult your institution's specific guidelines and the manufacturer's SDS.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. wattbarind.com [wattbarind.com]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. fishersci.com [fishersci.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for (R)-Pyrrolidine-3-carboxamide Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for (R)-Pyrrolidine-3-carboxamide Hydrochloride, including personal protective equipment (PPE), emergency procedures, and disposal plans.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Protective Equipment | Specification |
| Eyes/Face | Safety Goggles/Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1] |
| Skin | Protective Gloves & Clothing | Wear chemical-impermeable gloves and fire/flame resistant, impervious clothing.[1][2] Inspect gloves before use and use proper glove removal technique.[3] |
| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] For nuisance exposures, a type P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3] |
Emergency First Aid Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical help.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical help.[2][4] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting.[4] Get medical help.[2] |
Fire-Fighting Measures
This compound is flammable and requires specific fire-fighting protocols.
| Aspect | Measure |
| Suitable Extinguishing Media | Use CO2, dry chemical, or alcohol-resistant foam to extinguish.[4] |
| Specific Hazards | Vapors may form explosive mixtures with air.[4] Burning produces obnoxious and toxic fumes.[4] |
| Protective Equipment | Wear self-contained breathing apparatus and full protective clothing.[2][5] |
Handling, Storage, and Disposal
Proper handling and storage are essential to prevent accidents.
-
Handling : Use in a well-ventilated area or under a fume hood.[2] Avoid breathing dust, fumes, or vapors.[2] Wash hands thoroughly after handling.[4] Keep away from heat, sparks, and open flames.[4] Use non-sparking tools and explosion-proof equipment.[4]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][2] Store locked up.[2][4]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4] Do not let the product enter drains.[3]
Experimental Workflows
To ensure operational safety and consistency, the following workflows should be followed.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Chemical Spill Response Protocol.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
